molecular formula C7H5F3O B195918 4-(Trifluoromethyl)phenol CAS No. 402-45-9

4-(Trifluoromethyl)phenol

Cat. No.: B195918
CAS No.: 402-45-9
M. Wt: 162.11 g/mol
InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)phenol is a member of the class of (trifluoromethyl)benzenes that is p-cresol in which the methyl group is perfluorinated. It is a metabolite of the drug fluoxetine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of phenols and a member of (trifluoromethyl)benzenes. It is functionally related to a (trifluoromethyl)benzene and a p-cresol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)phenol
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InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BAYGVMXZJBFEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2075392
Record name 4-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
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CAS No.

402-45-9
Record name 4-(Trifluoromethyl)phenol
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Record name 4-Trifluoromethylphenol
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Record name 4-(trifluoromethyl)phenol
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Record name 4-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-p-cresol
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Record name 4-TRIFLUOROMETHYLPHENOL
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Foundational & Exploratory

4-(Trifluoromethyl)phenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Trifluoromethyl)phenol

Introduction

This compound, also known by synonyms such as 4-hydroxybenzotrifluoride and α,α,α-trifluoro-p-cresol, is an organofluorine compound with the chemical formula C₇H₅F₃O[1][2]. It presents as white to yellow-brown crystals and is a key intermediate in the synthesis of pharmaceuticals and agrochemicals[3][4][5]. The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the molecule's physical and chemical properties, particularly its acidity.

This compound is notable not only as a synthetic building block but also as a known human metabolite of the widely used antidepressant drug, fluoxetine[1][4][5]. Its applications extend to the synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors for myeloid cell leukemia[3]. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols for researchers and drug development professionals.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
Molecular Formula C₇H₅F₃O[6][7]
Molecular Weight 162.11 g/mol [1][2][6]
Appearance White to yellow-brown crystals[3][8]
Melting Point 45-47 °C[2][4]
Boiling Point 71.5-72 °C at 8 mmHg[4]
Flash Point 84 °C (183.2 °F) - closed cup[2][4]
Density 1.3226 g/cm³ (estimate)[4]
Water Solubility Insoluble[4]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[4]
pKa 9.39[9]

Chemical Properties

Acidity

The trifluoromethyl group is strongly electron-withdrawing, which affects the acidity of the phenolic hydroxyl group. The pKa of this compound is 9.39, making it slightly more acidic than phenol itself (pKa ≈ 10.0)[9]. This increased acidity is due to the inductive effect of the -CF₃ group, which helps to stabilize the resulting phenoxide anion. However, this effect is less pronounced compared to the resonance and inductive effects of a nitro group, as seen in 4-nitrophenol (pKa = 7.15)[9].

Reactivity and Stability

This compound exhibits reactivity typical of phenols, participating in reactions such as etherification. It is commonly used in the synthesis of diaryl ethers[4][6]. Under certain aqueous conditions, it can undergo spontaneous defluorination, hydrolyzing to form the corresponding hydroxybenzoic acid[10].

For stability, it should be stored in a cool, dry, and well-ventilated area, often under refrigeration at 2-8°C[2][3].

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques have been used to analyze this compound.

Spectrum TypeAvailability / Source
¹H NMR Available[11]
¹³C NMR Available[1]
Mass Spectrometry (GC-MS) Available[1][12]
Infrared (IR) Spectroscopy Available[1][13]
UV-Vis Spectroscopy Available[1]
Raman Spectroscopy Available[1]

Synthesis and Applications

Synthesis

One common method for preparing this compound involves a two-step process starting from 4-trifluoromethylchlorobenzene[14]. The first step is the reaction with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether. This intermediate is then subjected to hydrogenolysis to yield the final product[14].

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrogenolysis A 4-Trifluoromethylchlorobenzene C 4-Trifluoromethylphenyl Benzyl Ether (Intermediate) A->C Reaction B Sodium Benzylate B->C Reaction D This compound C->D Hydrogenolysis H2 H₂ / Catalyst (e.g., Pd/C) H2->D Hydrogenolysis

Caption: Synthesis of this compound via a benzyl ether intermediate.

Applications in Drug Development

The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable building block in medicinal chemistry[3].

  • Antidepressants: It is a key component in the structure of fluoxetine, a selective serotonin reuptake inhibitor (SSRI)[15].

  • Antithrombotic Agents: It serves as a precursor for the synthesis of P2Y1 antagonists, which are investigated for their antithrombotic effects[3].

  • Cancer Therapy: The compound is utilized in creating potent inhibitors of myeloid cell leukemia[3].

  • Agrochemicals: It is also an important intermediate for pesticides and herbicides[4][5].

Metabolism

This compound is a primary human metabolite of fluoxetine[1][5]. The metabolic process involves the cleavage of the ether bond in the fluoxetine molecule. Understanding this metabolic pathway is crucial for evaluating the pharmacokinetics and potential effects of fluoxetine.

Metabolism_Pathway Fluoxetine Fluoxetine Metabolite This compound Fluoxetine->Metabolite Metabolic Cleavage (in Liver, Kidney)

Caption: Metabolic conversion of Fluoxetine to this compound.

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature. It is classified as a flammable solid and is toxic if swallowed[2].

Safety AspectRecommendationSource(s)
Hazard Classifications Flammable Solid (Category 1), Acute Toxicity, Oral (Category 3), Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)[2]
Signal Word Danger[2]
Hazard Statements H228 (Flammable solid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2]
Precautionary Statements P210 (Keep away from heat), P280 (Wear protective gloves/eye protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]
Personal Protective Equipment (PPE) N95 dust mask, safety goggles/eyeshields, chemical-resistant gloves[2][16]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended temperature: 2-8°C.[2][3][16]
Fire-fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[16]

Experimental Protocols

Spectrometric Determination of pKa

This protocol describes a general method for determining the pKa of phenolic compounds, adapted for this compound, using UV-Vis spectrophotometry[17].

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.

Materials:

  • This compound

  • Acetonitrile (or other suitable co-solvent)

  • Deionized water

  • Buffer solutions (pH 2.0 - 11.0)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) standard solutions

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

  • Calibrated pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10% v/v acetonitrile-water mixture). The concentration should be chosen to give an absorbance reading in the optimal range (0.1 - 1.0) at the wavelength of maximum absorbance (λ_max).

  • Preparation of Test Solutions: Prepare a series of solutions with a constant concentration of this compound and a constant ionic strength (e.g., 0.1 M KCl) across a range of pH values (e.g., from pH 2 to 11)[17]. Adjust the pH of each solution using appropriate buffers or by adding small volumes of standardized HCl or NaOH.

  • Spectrophotometric Measurement:

    • For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) to identify the λ_max_ for both the acidic (HA) and basic (A⁻) forms of the phenol[17].

    • Measure the absorbance of each solution at the λ_max_ of the basic form (A⁻).

  • Data Analysis:

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

      • pKa = pH + log[(A_max_ - A) / (A - A_min_)]

      • Where:

        • A is the absorbance of the solution at a given pH.

        • A_max_ is the absorbance of the fully deprotonated (basic) form.

        • A_min_ is the absorbance of the fully protonated (acidic) form.

    • Alternatively, plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoid curve.

    • For more accurate results, data can be processed using specialized software that performs linear or non-linear regression analysis[17].

References

A Comprehensive Technical Guide to 4-(Trifluoromethyl)phenol (CAS: 402-45-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenol, also known as 4-hydroxybenzotrifluoride, is an organofluorine compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a phenol ring substituted with a trifluoromethyl (-CF₃) group at the para position, imparts unique physicochemical properties that are highly valuable in drug design. The strong electron-withdrawing nature of the -CF₃ group enhances the acidity of the phenolic proton and influences the molecule's lipophilicity and metabolic stability.

This compound is a critical building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the antidepressant fluoxetine.[1] It also serves as a precursor for certain pesticides and P2Y1 antagonists used as antithrombotic agents.[2][] Furthermore, this compound is a known human metabolite of fluoxetine, making its study relevant for understanding the drug's pharmacology and environmental fate.[4][5] This guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in research and synthesis.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 402-45-9[6][7]
Molecular Formula C₇H₅F₃O[4][6][7]
Molecular Weight 162.11 g/mol [4][6]
Appearance White to yellow-brown crystals[5]
Melting Point 45-47 °C[2][5]
Boiling Point 71.5-72 °C at 8 mmHg[5][6]
Density (estimate) 1.3226 g/cm³[2][5]
pKa 8.675 at 25°C[5]
Flash Point 183 °F (83.9 °C)[2][5]
Water Solubility Insoluble[2][5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[5]
InChIKey BAYGVMXZJBFEMB-UHFFFAOYSA-N[4][5][6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Spectrum TypeKey Features / Shifts (ppm)Source(s)
¹H NMR ~10.29 (s, 1H, -OH), ~7.53 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H)[8]
IR Spectrum Data available from the NIST Chemistry WebBook[7][9]
Mass Spectrum (EI) Data available from the NIST Chemistry WebBook[9]

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been developed. Traditional routes involving diazotization are often commercially unattractive because the trifluoromethyl group is meta-directing.[10] The following protocols describe more viable laboratory and industrial-scale syntheses.

Experimental Protocol 1: Synthesis via Benzyl Ether Intermediate

This patented method involves the formation of a benzyl ether, which is subsequently cleaved to yield the final product.[10]

Workflow:

Synthesis_Workflow_1 A 4-Trifluoromethylchlorobenzene C Reaction A->C B Sodium Benzylate B->C D 4-Trifluoromethylphenyl Benzyl Ether C->D Ether Formation E Hydrogenolysis D->E F This compound E->F Cleavage G Catalyst (e.g., 5% Pd/C) Low H₂ Pressure G->E

Caption: Synthesis of this compound via a benzyl ether intermediate.

  • Step 1: Formation of 4-Trifluoromethylphenyl Benzyl Ether

    • Reagents: 4-Trifluoromethylchlorobenzene and sodium benzylate.[10]

    • Procedure: React equimolar amounts of 4-trifluoromethylchlorobenzene and sodium benzylate in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the nucleophilic aromatic substitution. Progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude ether.

  • Step 2: Hydrogenolysis of the Benzyl Ether

    • Reagents: 4-Trifluoromethylphenyl benzyl ether, hydrogen gas, heavy metal catalyst (e.g., 5% palladium on carbon).[10]

    • Procedure: Dissolve the ether from Step 1 in a solvent such as ethanol or methanol. Add the palladium on carbon catalyst. The mixture is then subjected to hydrogenolysis in a hydrogenation apparatus under low hydrogen pressure.[10] The reaction is typically run at room temperature until the starting material is consumed. Afterward, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.[10]

Experimental Protocol 2: Synthesis via Trifluoromethylsilane

This method avoids the use of hydrofluoric acid and proceeds through a dienone intermediate.[2][5]

  • Step 1: Formation of Trifluoromethylsilane

    • Reagents: Chlorosilane and bromotrifluoromethane.

    • Procedure: These reagents are reacted at low temperatures (-59°C) to form trifluoromethylsilane.[2][5]

  • Step 2: Dienone Formation and Reduction

    • Reagents: Trifluoromethylsilane, benzoquinone, zinc powder.

    • Procedure: Trifluoromethylsilane is reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. This intermediate is then reduced using zinc powder to yield p-trifluoromethylphenol. The process must be conducted under anhydrous conditions to prevent the rapid hydrolysis of the trifluoromethylsilane intermediate.[2][5]

Applications in Drug Development and Research

The primary utility of this compound lies in its role as a versatile building block for complex organic molecules.

Applications_Overview Core This compound App1 Fluoxetine Synthesis (Antidepressant) Core->App1 Key Precursor App2 P2Y1 Antagonists (Antithrombotic Agents) Core->App2 Building Block App3 Diaryl Ether Synthesis Core->App3 Reagent App4 Agrochemicals (Pesticides) Core->App4 Intermediate

Caption: Key applications of this compound in synthesis.

  • Pharmaceutical Synthesis: Its most prominent application is in the synthesis of fluoxetine (Prozac®), a widely used selective serotonin reuptake inhibitor (SSRI).[1] The synthesis involves reacting this compound with 3-(chloro)-N-methyl-3-phenylpropylamine.[1] It is also used to prepare P2Y1 antagonists, which are investigated for their antithrombotic properties.[]

  • Agrochemicals: The compound serves as an intermediate in the production of certain pesticides.[2]

  • Organic Synthesis: It is a reagent for synthesizing various diaryl ethers.[11]

Biological and Environmental Significance

Metabolism of Fluoxetine

This compound is a known human metabolite of fluoxetine.[4] The metabolic pathway involves the cleavage of the ether linkage in the parent drug. Understanding this relationship is vital for toxicological and pharmacological studies.

Metabolic_Pathway Fluoxetine Fluoxetine (Drug) Metabolism Human Metabolism (e.g., in Liver) Fluoxetine->Metabolism Ether Cleavage Metabolite This compound (Metabolite) Metabolism->Metabolite

Caption: Metabolic conversion of Fluoxetine to this compound.

Environmental Fate

As a metabolite of a widely prescribed drug, this compound has been measured in the environment.[12] Studies have shown it can be a precursor to the persistent pollutant trifluoroacetic acid (TFA). It can also undergo spontaneous hydrolytic defluorination in aqueous solutions, a process that is significant for understanding the environmental breakdown of organofluorine compounds.[12]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Information
Hazard ClassStatementSource(s)
Flammable SolidH228: Flammable solid[4]
Acute Toxicity, OralH301: Toxic if swallowed[4]
Skin Corrosion/IrritationH315: Causes skin irritation[4]
Serious Eye DamageH318: Causes serious eye damage[4]
STOT - Single ExposureH335: May cause respiratory irritation[4]

Note: GHS classifications may vary by supplier and jurisdiction.

Handling and Personal Protective Equipment (PPE)
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Avoid the formation of dust and aerosols.[13][14]

  • Personal protective equipment should include chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

  • Wash hands thoroughly after handling.[13]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • The compound is reported to be light-sensitive, so storage in an amber or opaque container is recommended.[5]

  • Recommended storage temperatures vary by supplier but are generally in the range of 2-8°C or not exceeding 20°C.[2][11]

References

4-(Trifluoromethyl)phenol structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various industrial and research applications. This document outlines its chemical structure, molecular weight, and physicochemical properties, and details experimental protocols for its synthesis. Furthermore, it explores its relevance in metabolic pathways.

Chemical Structure and Properties

This compound, also known as α,α,α-trifluoro-p-cresol, is an organic compound with the chemical formula C₇H₅F₃O.[1] Its structure consists of a phenol ring substituted with a trifluoromethyl group at the para position. This substitution significantly influences the compound's chemical properties and reactivity.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₅F₃O[1]
Molecular Weight 162.11 g/mol [2]
CAS Number 402-45-9[1]
Melting Point 45-47 °C[3]
Boiling Point 71.5-72 °C (at 8 mmHg)[1][4]
pKa 8.675 (at 25°C)[3]
Appearance White to yellow-brown crystals[5]
Solubility Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol.[3][4]

Experimental Protocols

This compound is a valuable reagent, notably used in the synthesis of diaryl ethers.[6][7] Several methods for its synthesis have been developed, each with distinct advantages.

Synthesis from 4-Trifluoromethylchlorobenzene

One common synthetic route involves the reaction of 4-trifluoromethylchlorobenzene with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether. This intermediate is then hydrogenolyzed to yield this compound.[8]

Protocol:

  • Formation of 4-Trifluoromethylphenyl Benzyl Ether: React 4-trifluoromethylchlorobenzene with sodium benzylate.

  • Hydrogenolysis: Subject the resulting benzyl ether to hydrogenolysis at low hydrogen pressure in the presence of a heavy metal catalyst, such as 5 percent palladium-on-carbon, to obtain this compound.[8]

Logical Relationship of Synthesis

Synthesis of this compound A 4-Trifluoromethylchlorobenzene C 4-Trifluoromethylphenyl Benzyl Ether A->C Reaction B Sodium Benzylate B->C Reaction E Hydrogenolysis (Low H2 Pressure, Pd/C catalyst) C->E D This compound E->D

Caption: A simplified workflow for the synthesis of this compound.

Synthesis via Diazotization

Another method involves the diazotization of a substituted aniline. For instance, 4-fluoro-3-trifluoromethylaniline can be converted to the corresponding phenol through a multi-step process.[9]

Protocol:

  • Sulfate Salt Formation: 4-fluoro-3-trifluoromethylaniline is treated with sulfuric acid in water to form 4-fluoro-3-trifluoromethylaniline sulfate.

  • Diazotization: The sulfate salt is then subjected to a diazotization reaction using a diazotizing agent to yield an aqueous solution of 4-fluoro-3-trifluoromethylbenzenediazonium salt.

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed in a copper sulfate aqueous solution to produce 4-fluoro-3-trifluoromethylphenol.[9]

Biological Significance

Metabolism of Fluoxetine

This compound is a known human metabolite of the widely used antidepressant drug, fluoxetine.[2] The metabolic transformation involves the cleavage of the parent drug, leading to the formation of this phenolic compound.[2] Its presence has been identified in the kidney and liver.[2]

Metabolic Pathway of Fluoxetine

Metabolism of Fluoxetine Fluoxetine Fluoxetine Process Metabolic Transformation Fluoxetine->Process Metabolite This compound Process->Metabolite

Caption: The metabolic conversion of Fluoxetine to this compound.

Role in Drug Development

Beyond being a metabolite, this compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. It is utilized in the creation of P2Y1 antagonists, which are important for developing antithrombotic agents for cardiovascular health.[5] Additionally, it is a precursor in the synthesis of potent inhibitors of myeloid cell leukemia, highlighting its significance in cancer research.[5] While direct modulation of signaling pathways by this compound is not extensively documented, its derivatives are designed to interact with specific biological targets. The physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it an attractive moiety in drug design.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acidity and pKa of 4-(Trifluoromethyl)phenol

This guide provides a detailed examination of the acidity and pKa of this compound, a compound of significant interest in medicinal chemistry and materials science. Understanding the ionization constant of this molecule is crucial for predicting its behavior in physiological environments, designing novel pharmaceuticals, and developing advanced materials. The presence of the trifluoromethyl group at the para position of the phenolic ring significantly influences its electronic properties and, consequently, its acidity.

Core Concepts: pKa and Acidity

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid, meaning the acid dissociates more readily in water. For this compound, the dissociation equilibrium in water can be represented as the release of a proton (H+) from the hydroxyl group to form the corresponding phenoxide ion.

The acidity of phenols is primarily determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring can delocalize the negative charge of the phenoxide ion, thereby stabilizing it and increasing the acidity of the phenol (resulting in a lower pKa). Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity (resulting in a higher pKa).

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect plays a crucial role in enhancing the acidity of this compound compared to unsubstituted phenol.

Quantitative Data on Acidity

The reported pKa value for this compound varies slightly across different sources, which is common for experimental data. The values are generally in the range of 8.6 to 9.4. For comparison, the pKa of unsubstituted phenol is approximately 10.0. The lower pKa of this compound clearly demonstrates the acidifying effect of the para-trifluoromethyl substituent. This effect can be further contextualized by comparing it with other substituted phenols, such as 4-nitrophenol, which is even more acidic due to both inductive and resonance effects of the nitro group.

Here is a summary of the relevant pKa values:

CompoundpKa ValueTemperature (°C)Reference
This compound 8.67525[1][2]
This compound 9.39Not Specified[3]
Phenol~10.0Not Specified[3]
4-Nitrophenol7.15Not Specified[3]
3-(Trifluoromethyl)phenol9.08Not Specified[4]
Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds is a fundamental experimental procedure in physical and analytical chemistry. Spectrophotometric and potentiometric titrations are two of the most common methods employed.

Spectrophotometric Determination of Phenol pKa

This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and its deprotonated phenoxide form (ArO⁻). The procedure involves measuring the absorbance of the compound in a series of buffer solutions with known pH values.

Methodology:

  • Preparation of Solutions:

    • A stock solution of this compound is prepared in a suitable solvent, often a mixture of an organic solvent and water to ensure solubility.[5]

    • A series of buffer solutions with precisely known pH values spanning the expected pKa of the analyte are prepared.

    • For each measurement, a small aliquot of the stock solution is added to each buffer solution, ensuring the final concentration is appropriate for spectrophotometric analysis.

  • Spectrophotometric Measurements:

    • The UV-Vis absorption spectrum of this compound is recorded for each buffered solution.[5]

    • The spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 11) are also recorded.[5]

  • Data Analysis:

    • An isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, should be identified to confirm a two-component equilibrium.

    • The ratio of the deprotonated form to the protonated form ([A⁻]/[HA]) is calculated from the absorbance data at a wavelength where the two forms have significantly different absorptivities.

    • The Henderson-Hasselbalch equation is then used: pH = pKa + log([A⁻]/[HA]).

    • By plotting pH versus log([A⁻]/[HA]), a linear relationship should be observed. The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the y-intercept of the plot.[6]

Visualizations

Chemical Equilibrium and Electronic Effects

The following diagrams illustrate the fundamental principles governing the acidity of this compound.

G cluster_equilibrium Dissociation Equilibrium of this compound CF3_PhOH This compound CF3_PhO_minus 4-(Trifluoromethyl)phenoxide CF3_PhOH->CF3_PhO_minus H2O + H₂O H3O_plus + H₃O⁺

Caption: Dissociation of this compound in water.

G cluster_inductive_effect Inductive Effect on Phenoxide Stability cluster_stability Relative Stability phenol Phenol pKa ≈ 10.0 phenoxide Phenoxide Ion Negative charge localized on oxygen phenol->phenoxide Dissociation tfm_phenol This compound pKa ≈ 8.7 - 9.4 tfm_phenoxide 4-(Trifluoromethyl)phenoxide Ion Negative charge stabilized by electron-withdrawing -CF₃ group tfm_phenol->tfm_phenoxide Dissociation tfm_phenoxide->phenoxide More Stable

Caption: Inductive effect of the -CF₃ group on phenoxide stability.

Experimental Workflow

The diagram below outlines the key steps in the spectrophotometric determination of the pKa value.

G cluster_workflow Workflow for Spectrophotometric pKa Determination prep_stock Prepare Stock Solution of Phenolic Compound mix_solutions Mix Stock with Buffers prep_stock->mix_solutions prep_buffers Prepare Buffer Solutions of Varying pH prep_buffers->mix_solutions measure_absorbance Measure UV-Vis Spectra of Each Solution mix_solutions->measure_absorbance analyze_data Calculate [A⁻]/[HA] Ratios measure_absorbance->analyze_data plot_data Plot pH vs. log([A⁻]/[HA]) analyze_data->plot_data determine_pka Determine pKa from the Intercept plot_data->determine_pka

Caption: Experimental workflow for pKa determination.

Conclusion

The pKa of this compound is significantly lower than that of unsubstituted phenol, a direct consequence of the strong electron-withdrawing inductive effect of the para-trifluoromethyl group. This enhanced acidity is a critical parameter for professionals in drug development and materials science, as it influences the compound's solubility, membrane permeability, and receptor-binding affinity. The experimental determination of this value, typically through spectrophotometric or potentiometric methods, remains a fundamental aspect of its chemical characterization. The data and methodologies presented in this guide offer a comprehensive overview for researchers working with this and related fluorinated compounds.

References

Solubility of 4-(Trifluoromethyl)phenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(trifluoromethyl)phenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed, adaptable experimental protocols for researchers to determine precise solubility values. The included methodologies and logical workflow diagrams are intended to support research and development activities where the solubility of this compound is a critical parameter.

Introduction

This compound is a substituted aromatic compound with a chemical structure that includes a hydroxyl group and a trifluoromethyl group attached to a benzene ring. These functional groups impart a unique combination of polarity and lipophilicity, influencing its solubility in different solvent systems. The trifluoromethyl group, being highly electron-withdrawing, increases the acidity of the phenolic proton, which can affect its interaction with protic and aprotic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including pharmaceutical formulation, chemical synthesis, and environmental fate studies.

Qualitative Solubility Data

Solvent ClassSolventQualitative Solubility
Polar Protic MethanolSlightly Soluble[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Non-Polar ChloroformSlightly Soluble[1]
Aqueous WaterInsoluble[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[2][3]

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Oven for drying glassware and samples

  • Pipettes and volumetric flasks

3.1.2. Procedure

  • Preparation: Ensure all glassware is scrupulously clean and dry. Prepare a series of vials for each solvent to be tested.

  • Sample Addition: Add an excess amount of this compound to each vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. The time required can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or evaporating dish).

    • Record the exact mass of the saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound.

    • Calculate the mass of the solvent.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

Isothermal Shake-Flask Method with UV-Vis Spectroscopic Analysis

This method is suitable when the solute has a distinct UV-Vis absorbance spectrum and is particularly useful for determining the solubility of sparingly soluble compounds.[4]

3.2.1. Materials and Equipment

  • All materials and equipment listed for the gravimetric method.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

3.2.2. Procedure

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (R² > 0.99).

  • Equilibration and Sampling: Follow steps 1-6 as described in the gravimetric method (Section 3.1.2).

  • Spectroscopic Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Data Calculation:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow start Start: Select Solvent and Temperature prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant and Filter settle->sample analysis Analyze Saturated Solution sample->analysis gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Solute analysis->gravimetric Method A spectroscopic Spectroscopic Analysis: Dilute and Measure Absorbance analysis->spectroscopic Method B calculate Calculate Solubility (e.g., mole fraction, g/100g) gravimetric->calculate spectroscopic->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 4-(Trifluoromethyl)phenol (CAS No. 402-45-9). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely, minimize exposure risks, and respond effectively in case of an emergency.

Section 1: Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅F₃O. It is a solid at room temperature and possesses a distinct phenolic odor. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Weight 162.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 46-48 °C
Boiling Point 178 °C
Flash Point 76 °C
Solubility Soluble in methanol and chloroform.

Section 2: GHS Classification and Hazards

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard statements is provided in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

The GHS pictograms associated with these hazards are:

GHS_Pictograms cluster_0 GHS Hazard Pictograms p1 Skull and Crossbones p2 Corrosion p3 Exclamation Mark

Caption: GHS Pictograms for this compound.

Section 3: Toxicological Data

TestSpeciesRouteValueReference Compound
LD50RatOral207 mg/kgp-(Trifluoromethoxy)phenol[1]
LD50RatDermal2271 mg/kgp-(Trifluoromethoxy)phenol[1]
LD50RatOral141-160 mg/kg4-Nitro-3-(trifluoromethyl)phenol[2]
LD50RabbitDermal>2000 mg/kg4-Nitro-3-(trifluoromethyl)phenol[2]

Section 4: Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary procedures for handling, storage, spill cleanup, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Goggles Chemical Splash Goggles & Face Shield Gloves Chemical-Resistant Gloves (Nitrile or Neoprene) Coat Flame-Retardant Lab Coat Respirator NIOSH-Approved Respirator

Caption: Essential PPE for handling this compound.

  • Eye and Face Protection: Chemical splash goggles and a face shield must be worn at all times.

  • Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency eyewash stations and safety showers must be readily accessible.

Work Practices:

  • Before starting any work, ensure all necessary PPE is donned correctly.

  • Weigh the solid compound within the fume hood.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Keep all containers of this compound tightly closed when not in use.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep containers tightly sealed to prevent sublimation and exposure to moisture.

Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain the Spill with Absorbent Material don_ppe->contain collect Carefully Collect Contaminated Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area with a Suitable Solvent collect->decontaminate dispose Dispose of all Waste as Hazardous decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Step-by-step workflow for cleaning up a this compound spill.

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 4.1, including respiratory protection.

  • Containment: For solid spills, carefully sweep the material into a container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth) and then sweep into a container. Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol), and absorb the cleaning solution with an inert material. Place this also in the hazardous waste container.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Waste Disposal Protocol

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Segregate halogenated phenolic waste from other waste streams.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour any this compound waste down the drain.

Section 5: First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This technical guide is intended to supplement, not replace, the comprehensive information available in the Safety Data Sheet (SDS) for this compound. Always consult the SDS before working with this chemical and adhere to all institutional safety policies and procedures.

References

The Trifluoromethyl Moiety: A Key to Unlocking Potent Biological Activity in Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group to a phenol scaffold can dramatically alter its physicochemical properties, leading to a diverse range of potent biological activities. This guide provides a comprehensive overview of the biological activities of 4-(Trifluoromethyl)phenol and its derivatives, with a focus on their antibacterial and anticancer properties, as well as their underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Antibacterial Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant promise as antibacterial agents, particularly against drug-resistant Gram-positive bacteria. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of these compounds, contributing to their improved efficacy.

Quantitative Antibacterial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The following table summarizes the MIC values for various this compound derivatives against several bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
1 Thiazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)1[1][2]
2 Pyrazole derivative (dichloro substitution)Staphylococcus aureus0.78-1.56[3]
3 Pyrazole derivative (bromo and trifluoromethyl substitution)Staphylococcus aureus0.78[3]
4 Pyrazole derivative (bromo and trifluoromethyl substitution)Enterococcus faecium0.78[3]
5 Pyrazole derivative (phenoxy derivative)Staphylococcus aureus1.56-3.12[3]
6 Bithiazole derivative (8j)Enterococcus faecalis8-16 (bactericidal)[4]
7 Bithiazole derivative (8j)Streptococcus pyogenes8-16 (bactericidal)[4]
8 Bithiazole derivative (8e)Streptococcus pyogenes4[4]
9 Bithiazole derivative (8e)Staphylococcus aureus16[4]
10 Chalcone derivative (A3 - indole ring)Bacillus subtilis101 µM[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a compound against a specific bacterial strain.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of solvent used for the test compound)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a series of two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the solvent control. This will bring the final volume in each well to 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Dilutions inoculate Inoculate Microplate prep_compound->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity of this compound Derivatives

The incorporation of the this compound moiety into various heterocyclic scaffolds, such as isoxazoles, has yielded compounds with potent anticancer activity. These derivatives often exhibit cytotoxicity against various cancer cell lines, with some showing promising selectivity.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for several this compound derivatives against the MCF-7 human breast cancer cell line.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
2g 4-(Trifluoromethyl)isoxazoleMCF-72.63[9]
5 4-(Trifluoromethyl)isoxazoleMCF-73.09[9]
13 N-arylpyrazoleMCF-73.0[10]
14 N-arylpyrazoleMCF-74.0[10]
TTI-4 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-72.63[11]
40a Isoxazole derivative-35.25 (SIRT1 IC50)[12]
40b Isoxazole derivative-37.36 (SIRT1 IC50)[12]
4l Isoxazolone derivativeMCF-76.57[13]
4o Isoxazolone derivativeMCF-721.93[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]

Materials:

  • 96-well plates

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a compound on the cell cycle distribution of a cancer cell line.[19][20][21]

Materials:

  • Cancer cell line

  • 6-well plates

  • Complete culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at the desired concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization, and collect the cell suspension.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: Quinone Methide Formation and Cytotoxicity

A key mechanism underlying the cytotoxicity of this compound is its spontaneous hydrolysis to a reactive quinone methide intermediate.[22][23] This electrophilic species can then alkylate cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and death.

Proposed Mechanism of Cytotoxicity

The cytotoxicity of this compound appears to be initiated by the spontaneous formation of a quinone methide intermediate, which subsequently alkylates cellular macromolecules.[22][23] This process can lead to enzyme inhibition, depletion of intracellular glutathione, and ultimately, cell death.[22]

Quinone_Methide_Mechanism cluster_initiation Initiation cluster_intermediate Reactive Intermediate cluster_cellular_effects Cellular Effects TFMP This compound Hydrolysis Spontaneous Hydrolysis (Physiological pH) TFMP->Hydrolysis QM Quinone Methide Hydrolysis->QM Alkylation Alkylation of Cellular Macromolecules (Proteins, DNA) QM->Alkylation GSH_Depletion Glutathione Depletion QM->GSH_Depletion Enzyme_Inhibition Enzyme Inhibition (e.g., GAPDH) Alkylation->Enzyme_Inhibition Cell_Death Cell Death GSH_Depletion->Cell_Death Enzyme_Inhibition->Cell_Death

Proposed mechanism of cytotoxicity for this compound.

Experimental Protocol: Detection of Quinone Methide Formation

The formation of the reactive quinone methide intermediate can be inferred by trapping it with a nucleophile like glutathione (GSH) and detecting the resulting adduct.[22]

Materials:

  • This compound

  • Aqueous buffer (physiological pH)

  • Glutathione (GSH)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Incubation:

    • Incubate this compound in an aqueous buffer at physiological pH in the presence and absence of glutathione.

  • Sample Analysis:

    • At various time points, take aliquots of the reaction mixture.

    • Analyze the samples by HPLC-MS to identify the formation of the glutathione adduct and other hydrolysis products.

  • Characterization:

    • Characterize the structure of the trapped adduct using mass spectrometry and NMR spectroscopy to confirm the attachment of glutathione to the benzylic position and the loss of the trifluoromethyl group.

Synthesis of this compound Derivatives

The synthesis of biologically active derivatives of this compound often involves the modification of the phenolic hydroxyl group or substitution on the aromatic ring.

General Synthetic Strategies
  • Isoxazole Derivatives: A common approach involves the reaction of chalcones with hydroxylamine hydrochloride to form the isoxazole ring. The chalcones themselves can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and a ketone.[9][24]

  • Pyrazole Derivatives: These can be synthesized by the reaction of a hydrazine derivative, such as 4-(trifluoromethyl)phenyl hydrazine, with a 1,3-dicarbonyl compound or its equivalent.[3]

  • Thiazole Derivatives: The synthesis of thiazole derivatives can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea with an α-haloketone.[1][2]

  • Thioether Derivatives: 4-(Trifluoromethylthio)phenol can be synthesized via the electrophilic trifluoromethylthiolation of phenol.[25]

Synthesis_Workflow cluster_starting Starting Materials cluster_reactions Key Reactions cluster_products Products start_phenol This compound or related precursors reaction_isoxazole Cyclization with Hydroxylamine start_phenol->reaction_isoxazole reaction_pyrazole Condensation with Hydrazine Derivatives start_phenol->reaction_pyrazole reaction_thiazole Hantzsch Synthesis start_phenol->reaction_thiazole product_isoxazole Isoxazole Derivatives reaction_isoxazole->product_isoxazole product_pyrazole Pyrazole Derivatives reaction_pyrazole->product_pyrazole product_thiazole Thiazole Derivatives reaction_thiazole->product_thiazole

General synthetic workflows for this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potent antibacterial and anticancer properties, coupled with a fascinating mechanism of action involving quinone methide formation, make them attractive scaffolds for further drug discovery and development efforts. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. Further investigations into structure-activity relationships and the elucidation of specific molecular targets will be crucial for the rational design of next-generation therapeutics based on the this compound core.

References

Synthesis of 4-(Trifluoromethyl)phenol from p-Chlorobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries, from p-chlorobenzotrifluoride presents a significant challenge due to the high stability of the starting material. Direct hydrolysis of the carbon-chlorine bond is notoriously difficult under standard conditions. This technical guide provides an in-depth analysis of a viable two-step synthetic pathway involving the formation of a benzyl ether intermediate followed by hydrogenolysis. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for laboratory and industrial applications.

Introduction

This compound is a crucial building block in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, herbicides, and liquid crystals. Its trifluoromethyl group imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to target proteins. The direct conversion of readily available p-chlorobenzotrifluoride to this compound via nucleophilic aromatic substitution with a hydroxide ion is an attractive, yet challenging, synthetic route. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards nucleophilic attack, rendering the C-Cl bond remarkably inert to hydrolysis.

This guide focuses on a robust and well-documented indirect pathway that circumvents the challenges of direct hydrolysis. The methodology involves the initial conversion of p-chlorobenzotrifluoride to 4-(trifluoromethyl)phenyl benzyl ether, followed by the reductive cleavage of the ether to yield the target phenol. This approach offers a practical and scalable solution for the synthesis of this compound.

Synthetic Pathway Overview

The synthesis proceeds in two distinct steps:

  • Williamson Ether Synthesis: p-Chlorobenzotrifluoride is reacted with sodium benzylate in a polar aprotic solvent to form 4-(trifluoromethyl)phenyl benzyl ether.

  • Hydrogenolysis: The resulting benzyl ether is subjected to catalytic hydrogenation to cleave the benzyl group, affording this compound.

Synthesis_Pathway PCBTF p-Chlorobenzotrifluoride Ether 4-(Trifluoromethyl)phenyl Benzyl Ether PCBTF->Ether  Sodium Benzylate, DMA, Reflux   Phenol This compound Ether->Phenol  H2, Pd/C, Ethanol  

Figure 1: Overall synthetic pathway from p-chlorobenzotrifluoride to this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether

This step involves a nucleophilic aromatic substitution reaction where the chloride on p-chlorobenzotrifluoride is displaced by the benzylate anion.

Materials:

  • p-Chlorobenzotrifluoride

  • Sodium Hydride (60% dispersion in mineral oil)

  • Benzyl Alcohol

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Hexane, anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, sodium hydride (60% dispersion in oil) is washed with anhydrous hexane to remove the mineral oil.

  • Anhydrous N,N-dimethylacetamide (DMA) is added to the sodium hydride.

  • Benzyl alcohol, dissolved in anhydrous DMA, is added dropwise to the stirred suspension at a rate that maintains the reaction temperature below 40°C.

  • After the addition is complete, the mixture is heated to 80-90°C for one hour to ensure the complete formation of sodium benzylate.

  • p-Chlorobenzotrifluoride, dissolved in anhydrous DMA, is then added to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for approximately 18 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The resulting mixture is cooled further, leading to the crystallization of 4-(trifluoromethyl)phenyl benzyl ether.

  • The solid product is collected by filtration, washed with water, and recrystallized from methanol to yield the purified ether.

Quantitative Data:

ParameterValueReference
Yield66.5%[1]
Melting Point77-79°C[1]
Mass Spectrum (M+)m/z 252[1]
Step 2: Synthesis of this compound via Hydrogenolysis

The benzyl protecting group is removed by catalytic hydrogenation to yield the final product.

Materials:

  • 4-(Trifluoromethyl)phenyl Benzyl Ether

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol

Procedure:

  • A solution of 4-(trifluoromethyl)phenyl benzyl ether in ethanol is placed in a low-pressure hydrogenation vessel.

  • 5% Palladium on carbon catalyst is added to the solution.

  • The vessel is sealed and flushed with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (50-100 psi) at room temperature until the theoretical amount of hydrogen is consumed (approximately 2 hours).

  • The reaction mixture is filtered to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The crude product is purified by vacuum distillation to afford this compound.

Quantitative Data:

ParameterValueReference
Yield84.5%[1]
Boiling Point51-54°C at 6 torr[1]
Mass Spectrum (M+)m/z 162[1]

Process Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Hydrogenolysis A Prepare Sodium Benzylate (NaH + Benzyl Alcohol in DMA) B React with p-Chlorobenzotrifluoride (Reflux, 18h) A->B C Quench with Water B->C D Crystallize & Filter C->D E Recrystallize from Methanol D->E F Dissolve Ether in Ethanol E->F Purified Ether Intermediate G Add Pd/C Catalyst F->G H Hydrogenate (50-100 psi H2) G->H I Filter Catalyst H->I J Concentrate Filtrate I->J K Vacuum Distill J->K L L K->L Final Product: This compound

Figure 2: Detailed workflow for the synthesis of this compound.

Discussion

The presented two-step synthesis provides a reliable method for the preparation of this compound from p-chlorobenzotrifluoride, overcoming the inherent stability of the starting material towards direct hydrolysis. The Williamson ether synthesis in the first step proceeds in good yield, and the subsequent hydrogenolysis is highly efficient, offering a high overall yield for the two-step process.

It is crucial to perform the first step under anhydrous conditions to prevent the quenching of the sodium hydride and sodium benzylate. The use of a polar aprotic solvent like DMA is essential to facilitate the nucleophilic aromatic substitution. The hydrogenolysis step is a clean reaction with a straightforward workup, involving the simple removal of the catalyst by filtration.

Conclusion

While the direct synthesis of this compound from p-chlorobenzotrifluoride via hydrolysis remains a formidable challenge, the described two-step protocol involving a benzyl ether intermediate offers a practical and high-yielding alternative. The detailed experimental procedures and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the efficient production of this important fluorinated building block.

References

A Technical Guide to High-Purity 4-(Trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Trifluoromethyl)phenol, also known as 4-hydroxybenzotrifluoride, is a critical building block and intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. Its trifluoromethyl group imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its application, and visualization of relevant chemical and biological pathways.

Commercial Suppliers and Product Specifications

Sourcing high-purity this compound is crucial for reproducible and reliable research outcomes. A variety of chemical suppliers offer this compound at different purity grades. Below is a summary of offerings from prominent suppliers.

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Sigma-Aldrich 97%402-45-9C7H5F3O162.11Melting point: 45-47 °C (lit.).[1]
Thermo Scientific Chemicals ≥97.5% (GC)402-45-9C7H5F3O162.11Melting point: 40°C to 46°C.[2]
BOC Sciences >95%402-45-9C7H5F3O162.11Used in the synthesis of P2Y1 antagonists.
LGC Standards Not specified402-45-9C7H5F3O162.11Provided as a neat chemical standard.[3]
Simson Pharma Limited High Purity402-45-9C7H5F3O162.11Certificate of Analysis provided with every compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the quality control analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • The retention time of the major peak should be consistent with a reference standard of this compound.

  • The mass spectrum of the major peak should exhibit the characteristic fragmentation pattern of this compound, including the molecular ion peak.

  • Purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks.

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, particularly in the formation of diaryl ethers, a common structural motif in pharmaceuticals.

Synthesis of Diaryl Ethers via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.

Experimental Workflow for Ullmann Diaryl Ether Synthesis

G Ullmann Condensation Workflow Reactants This compound + Aryl Halide Reaction Reaction Mixture Reactants->Reaction Catalyst_Base Cu(I) salt (e.g., CuI) + Base (e.g., K2CO3) Catalyst_Base->Reaction Solvent High-boiling polar solvent (e.g., DMF, NMP) Solvent->Reaction Heating Heat (150-210 °C) under inert atmosphere Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Diaryl Ether Product Purification->Product

Caption: A generalized workflow for the synthesis of diaryl ethers using the Ullmann condensation.

Detailed Protocol:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), a copper(I) salt such as copper(I) iodide (0.1 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to 150-210 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired diaryl ether.

Synthesis of Diaryl Ethers via Chan-Lam Coupling

The Chan-Lam coupling is a more modern, often milder, copper-catalyzed cross-coupling reaction using boronic acids.

Experimental Workflow for Chan-Lam Diaryl Ether Synthesis

G Chan-Lam Coupling Workflow Reactants This compound + Aryl Boronic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst_Base Cu(II) salt (e.g., Cu(OAc)2) + Base (e.g., Pyridine) Catalyst_Base->Reaction Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction Conditions Room Temperature Air or Oxygen Reaction->Conditions Workup Aqueous Workup & Extraction Conditions->Workup Purification Column Chromatography Workup->Purification Product Diaryl Ether Product Purification->Product G Simplified P2Y1 Receptor Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 binds Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from intracellular stores IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Shape Change & Aggregation Ca_release->Aggregation PKC->Aggregation Antagonist P2Y1 Antagonist (derived from This compound) Antagonist->P2Y1 blocks

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the chemical and physical properties, pricing information, safety and handling protocols, and detailed experimental procedures. Furthermore, this guide illustrates a key synthetic application of this compound in the development of potential therapeutic agents.

Introduction

This compound, also known as α,α,α-Trifluoro-p-cresol or 4-hydroxybenzotrifluoride, is an aromatic organic compound with the chemical formula C₇H₅F₃O.[1] Its utility in organic synthesis is significant, primarily serving as a precursor in the development of diaryl ethers, P2Y1 antagonists for cardiovascular health, and potent inhibitors of myeloid cell leukemia (Mcl-1).[2][3] The presence of the trifluoromethyl group imparts unique electronic properties to the phenol ring, influencing its reactivity and the biological activity of its derivatives. This guide aims to provide a detailed resource for the effective utilization of this compound in a research and development setting.

Pricing and Availability

The price of this compound can vary based on the supplier, purity, and quantity purchased. The following table summarizes pricing from various chemical suppliers. It is important to note that prices are subject to change and may not include shipping and handling fees.

SupplierQuantity (g)PurityPrice (USD)Price per Gram (USD)
Sigma-Aldrich197%$51.08$51.08
Sigma-Aldrich597%$115.60$23.12
Sigma-Aldrich2597%$196.50$7.86
Thermo Scientific Chemicals2598%$320.65$12.83
IndiaMART (A.B.ENTERPRISES)1-₹4,200 (~$50.34)~$50.34

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in experimental work.

PropertyValue
CAS Number 402-45-9
Molecular Formula C₇H₅F₃O
Molecular Weight 162.11 g/mol
Appearance White to yellow-brown crystals
Melting Point 45-47 °C
Boiling Point Not specified
Solubility Soluble in various organic solvents
Storage Temperature 2-8°C

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

Hazard Classifications:

  • Flammable solid

  • Toxic if swallowed

  • Causes skin irritation

  • Causes serious eye damage

  • May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

First Aid Measures:

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

This section provides a detailed experimental protocol for a common application of this compound: its use in the synthesis of a precursor for myeloid cell leukemia 1 (Mcl-1) inhibitors. This procedure is adapted from established methods in medicinal chemistry.

Objective: To synthesize an ethyl 3-(3-(4-(trifluoromethyl)phenoxy)propyl)-1H-indole-2-carboxylate, a key intermediate for Mcl-1 inhibitors.

Materials:

  • Ethyl 3-(3-hydroxypropyl)-1H-indole-2-carboxylate

  • This compound

  • Triphenylphosphine (PPh₃)

  • Di-tert-butyl azodicarboxylate (Dt-BuAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of ethyl 3-(3-hydroxypropyl)-1H-indole-2-carboxylate (0.28 mmol) in anhydrous THF (3.5 mL), add triphenylphosphine (0.51 mmol) and this compound (0.52 mmol).

  • Stir the mixture at room temperature (20 °C).

  • Slowly add Di-tert-butyl azodicarboxylate (0.51 mmol) to the reaction mixture.

  • Continue to stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl 3-(3-(4-(trifluoromethyl)phenoxy)propyl)-1H-indole-2-carboxylate.

Visualized Workflows and Pathways

To further elucidate the role of this compound in synthetic chemistry, the following diagrams, generated using the DOT language, illustrate key processes.

cluster_synthesis Synthesis of an Mcl-1 Inhibitor Intermediate indole Ethyl 3-(3-hydroxypropyl)-1H-indole-2-carboxylate product Ethyl 3-(3-(4-(trifluoromethyl)phenoxy)propyl)-1H-indole-2-carboxylate indole->product phenol This compound phenol->product reagents PPh3, Dt-BuAD in THF reagents->product

Caption: Synthetic workflow for an Mcl-1 inhibitor intermediate.

start Start | this compound handling Handling Wear appropriate PPE (gloves, goggles, lab coat) Work in a well-ventilated fume hood start->handling  Use in Experiment storage Storage Store in a cool, dry place (2-8°C) Keep container tightly sealed handling->storage  Post-Experiment disposal Disposal Dispose of in accordance with local regulations for hazardous chemical waste handling->disposal  Waste storage->handling  Next Use

Caption: Logical workflow for safe handling and storage.

Conclusion

This compound is a versatile and valuable reagent in the field of drug discovery and organic synthesis. Its unique chemical properties, driven by the trifluoromethyl substituent, make it an important building block for a range of biologically active molecules. This guide provides essential technical information, including pricing, physical and chemical properties, safety protocols, and a detailed experimental procedure, to support researchers in their work with this compound. The visualized workflows further clarify its application and safe handling. As research into novel therapeutics continues, the importance of key intermediates like this compound is likely to grow.

References

The Advent of a Fluorinated Phenol: A Technical History of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and properties of 4-(Trifluoromethyl)phenol.

The introduction of fluorine and fluorinated groups into organic molecules has been a transformative event in medicinal chemistry, materials science, and agrochemicals. The trifluoromethyl group, in particular, is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the history and discovery of a key building block in this field: this compound.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader development of organofluorine chemistry. While early work on organofluorine compounds began in the 19th century, the mid-20th century saw a surge in research, driven by the quest for new materials and pharmaceuticals.

One of the earliest documented laboratory-scale syntheses of this compound was reported by R. G. Jones in a 1947 publication in the Journal of the American Chemical Society.[1][2][3][4] This method involved the fluorination of p-(trichloromethyl)phenol using antimony pentafluoride. While effective for small-scale preparation, this method was not readily adaptable for commercial production.

The post-war era saw the development of more practical and scalable synthetic routes, driven by the increasing demand for fluorinated intermediates. These newer methods, which are discussed in detail in the synthesis section of this guide, were crucial for unlocking the potential of this compound in various applications.

Physicochemical and Spectroscopic Properties

This compound, also known as p-hydroxybenzotrifluoride or α,α,α-trifluoro-p-cresol, is a white to yellow-brown crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized in the tables below. The trifluoromethyl group significantly influences the electronic properties of the phenol ring, making the hydroxyl group more acidic compared to p-cresol.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number402-45-9[6][7]
Molecular FormulaC₇H₅F₃O[5][8]
Molecular Weight162.11 g/mol [8]
Melting Point45-47 °C[6][7]
Boiling Point71.5-72 °C @ 8 mmHg[9]
Flash Point84 °C (closed cup)[6]
pKa8.68
AppearanceWhite to yellow-brown crystals[5]

Table 2: Spectroscopic Data of this compound

SpectroscopyKey DataReference
¹H NMRSignals around 6.95 ppm (d, 2H), 7.53 ppm (d, 2H), and a broad singlet for the hydroxyl proton.[10]
¹³C NMRCharacteristic signals for the trifluoromethyl carbon and the aromatic carbons.
IRStrong absorptions corresponding to O-H, C-F, and aromatic C-H and C=C stretching.[11][12][13]
Mass SpectrometryMolecular ion peak (M+) at m/z 162.[11]

Key Synthesis Methods and Experimental Protocols

Several synthetic routes to this compound have been developed over the years, each with its own advantages and disadvantages. Below are detailed protocols for some of the most significant methods.

From p-Cresol via Trichlorination and Fluorination (Jones, 1947)

This historical method, while not commonly used today for large-scale production, is important from a historical perspective.

Experimental Protocol:

  • Chlorination of p-Cresol: p-Cresol is exhaustively chlorinated to yield p-(trichloromethyl)phenol. This can be achieved using various chlorinating agents under free-radical conditions.

  • Fluorination: The resulting p-(trichloromethyl)phenol is then treated with a fluorinating agent, such as antimony pentafluoride (SbF₅), to replace the chlorine atoms with fluorine. This reaction is typically carried out in an inert solvent and requires careful handling due to the reactivity of the fluorinating agent.

  • Work-up and Purification: The reaction mixture is carefully quenched, and the product is extracted with an organic solvent. The crude this compound is then purified by distillation or recrystallization.

G p_cresol p-Cresol trichloromethylphenol p-(Trichloromethyl)phenol p_cresol->trichloromethylphenol Chlorination trifluoromethylphenol This compound trichloromethylphenol->trifluoromethylphenol Fluorination (SbF₅)

Synthesis of this compound from p-Cresol.
From 4-Aminobenzotrifluoride via Diazotization

This is a more common and scalable method for the synthesis of this compound.

Experimental Protocol:

  • Diazotization: 4-Aminobenzotrifluoride is dissolved in an acidic aqueous solution (e.g., sulfuric acid and water) and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.[14]

  • Hydrolysis: The diazonium salt solution is then heated, often by adding it to a boiling aqueous solution, which leads to the hydrolysis of the diazonium group and the formation of the hydroxyl group.[15][16] The use of a copper sulfate solution can facilitate this hydrolysis.[14]

  • Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or recrystallization.

G aminobenzotrifluoride 4-Aminobenzotrifluoride diazonium_salt Diazonium Salt aminobenzotrifluoride->diazonium_salt Diazotization (NaNO₂, H⁺) trifluoromethylphenol This compound diazonium_salt->trifluoromethylphenol Hydrolysis (H₂O, Δ)

Synthesis via Diazotization of 4-Aminobenzotrifluoride.
From p-Chlorobenzotrifluoride

This method involves the nucleophilic aromatic substitution of the chlorine atom.

Experimental Protocol:

  • Reaction with a Hydroxide Source: p-Chlorobenzotrifluoride is reacted with a source of hydroxide, such as sodium hydroxide or potassium hydroxide. This reaction often requires high temperatures and pressures to proceed efficiently.[17] The use of a phase-transfer catalyst can sometimes facilitate the reaction under milder conditions.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified to protonate the phenoxide intermediate. The product is then extracted with an organic solvent and purified by conventional methods.[18][19][20]

G chlorobenzotrifluoride p-Chlorobenzotrifluoride trifluoromethylphenol This compound chlorobenzotrifluoride->trifluoromethylphenol Nucleophilic Aromatic Substitution (NaOH, Δ, P)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diaryl Ethers Using 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether moiety is a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 4-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry for the synthesis of novel diaryl ether-containing compounds. This document provides detailed application notes and experimental protocols for the synthesis of diaryl ethers utilizing this compound via three common and powerful cross-coupling methodologies: the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling.

Synthetic Methodologies

The synthesis of diaryl ethers from this compound can be effectively achieved through several metal-catalyzed cross-coupling reactions. The choice of method often depends on the nature of the coupling partner, desired functional group tolerance, and reaction conditions.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from a phenol and an aryl halide. While traditionally requiring harsh reaction conditions, modern modifications have enabled this transformation to proceed under milder temperatures with the use of appropriate ligands.

General Reaction Scheme:

Ar-X + HO-Ar' --[Pd catalyst, Ligand, Base]--> Ar-O-Ar'

Ar-B(OH)2 + HO-Ar' --[Cu catalyst, Base, Oxidant]--> Ar-O-Ar'

The Crucial Role of 4-(Trifluoromethyl)phenol in the Synthesis of Fluoxetine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-(trifluoromethyl)phenol as a key intermediate in the synthesis of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The synthesis of fluoxetine, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, leverages the reactivity of this compound to introduce the characteristic trifluoromethylphenoxy group, which is essential for its pharmacological activity.

Introduction

Fluoxetine's therapeutic efficacy is attributed to its ability to selectively inhibit the reuptake of serotonin in the brain.[1] The synthesis of this complex molecule can be achieved through various synthetic routes, with many commercially viable methods employing this compound as a critical building block.[2][3] This intermediate is typically introduced via a nucleophilic aromatic substitution or an etherification reaction to form the diaryl ether linkage central to the fluoxetine structure.

This document outlines two prominent synthetic pathways involving this compound:

  • Pathway 1: A multi-step synthesis commencing from ethyl benzoylacetate.

  • Pathway 2: A more direct approach involving the O-alkylation of N-methyl-3-hydroxy-3-phenyl propylamine.

Detailed experimental protocols for these key transformations are provided, along with a summary of reported quantitative data to aid in methodological comparison and optimization.

Synthetic Pathways and Logical Workflow

The synthesis of fluoxetine from this compound can be visualized through distinct chemical transformations. The following diagrams illustrate the logical flow of the key synthetic routes.

fluoxetine_synthesis_pathway_1 A Ethyl Benzoylacetate B Ethyl 3-hydroxy-3-phenylpropionate A->B Reduction (e.g., Metal Hydride) C N-Methyl-3-hydroxy-3-phenylpropionamide B->C Amidation (Methylamine) E 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]-N-methylpropanamide C->E Etherification (Mitsunobu Reaction) D This compound D->E F Fluoxetine E->F Reduction (e.g., Metal Hydride) G Fluoxetine HCl F->G Salt Formation (HCl)

Caption: Synthetic Pathway of Fluoxetine starting from Ethyl Benzoylacetate.

fluoxetine_synthesis_pathway_2 A N-Methyl-3-hydroxy-3-phenyl propylamine C Fluoxetine A->C O-Alkylation (e.g., with catalyst) B 1-Chloro-4-(trifluoromethyl)benzene B->C D Fluoxetine HCl C->D Salt Formation (HCl)

Caption: Alternative O-Alkylation Route to Fluoxetine.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of fluoxetine utilizing this compound as an intermediate. These values are compiled from various patented and literature methods and can serve as a benchmark for process development and optimization.

StepStarting Material(s)ProductReagents/ConditionsReported YieldReference
Pathway 1
ReductionEthyl BenzoylacetateEthyl 3-hydroxy-3-phenylpropionateMetal hydrides in a hydroalcoholic solvent90%[4]
AmidationEthyl 3-hydroxy-3-phenylpropionateN-Methyl-3-hydroxy-3-phenylpropionamideMethylamine in an alcoholic solventQuantitative[4]
EtherificationN-Methyl-3-hydroxy-3-phenylpropionamide & this compound3-Phenyl-3-[4-(trifluoromethyl)phenoxy]-N-methylpropanamideTriphenylphosphine, Ethyl azodicarboxylate in THFNot specified[4]
Reduction & Salt Formation3-Phenyl-3-[4-(trifluoromethyl)phenoxy]-N-methylpropanamideFluoxetine HydrochlorideMetallic hydride (e.g., LiAlH4) followed by treatment with HCl70-80%[4]
Pathway 2
O-Alkylation & Salt FormationN-Methyl-3-hydroxy-3-phenyl propylamine & 1-Chloro-4-(trifluoromethyl)benzeneFluoxetine HydrochlorideAlkaline metal hydroxide, sulfolane, catalyst (e.g., PEG-6000)95.7-98.4%[5]
O-Alkylation & Salt Formation3-Methylamino-1-phenylpropanol & p-ChlorobenzotrifluorideFluoxetine HydrochlorideSodium hydride in dimethylacetamide/toluene, followed by HClNot specified[6][7]

Experimental Protocols

The following are detailed experimental protocols for the key reactions involving this compound in the synthesis of fluoxetine.

Protocol 1: Synthesis of 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]-N-methylpropanamide (Pathway 1)

This protocol details the Mitsunobu reaction for the etherification of N-methyl-3-hydroxy-3-phenylpropionamide with this compound.

Materials:

  • N-Methyl-3-hydroxy-3-phenylpropionamide

  • This compound

  • Triphenylphosphine

  • Ethyl azodicarboxylate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-3-hydroxy-3-phenylpropionamide (1 equivalent) in anhydrous THF.

  • To this solution, add this compound (1 equivalent) and triphenylphosphine (1 equivalent).

  • Cool the reaction mixture to 15-20°C in a water bath.

  • Slowly add ethyl azodicarboxylate (1 equivalent) to the stirred solution, maintaining the temperature between 15 and 20°C.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-phenyl-3-[4-(trifluoromethyl)phenoxy]-N-methylpropanamide.

Protocol 2: Synthesis of Fluoxetine via O-Alkylation (Pathway 2)

This protocol describes the O-alkylation of N-methyl-3-hydroxy-3-phenyl propylamine with 1-chloro-4-(trifluoromethyl)benzene.

Materials:

  • N-Methyl-3-hydroxy-3-phenyl propylamine

  • 1-Chloro-4-(trifluoromethyl)benzene

  • Potassium hydroxide (or Sodium hydroxide)

  • Sulfolane

  • Poly(ethylene glycol)-6000 (catalyst)

  • Toluene

  • Hydrochloric acid

Procedure:

  • To a reaction vessel, add N-methyl-3-hydroxy-3-phenyl propylamine (1 equivalent), potassium hydroxide (or sodium hydroxide), sulfolane, and a catalytic amount of poly(ethylene glycol)-6000.[5]

  • Heat the mixture with stirring to 90-100°C.

  • Add 1-chloro-4-(trifluoromethyl)benzene (1 equivalent) to the reaction mixture.[5]

  • Maintain the reaction at 90-100°C and monitor its progress by TLC. The reaction is typically complete in less than an hour.[5]

  • After completion, cool the reaction mixture and add water and toluene.

  • Acidify the mixture with hydrochloric acid.

  • Separate the toluene layer and wash it with water.

  • Concentrate the toluene layer under vacuum to obtain crude fluoxetine.

  • Dissolve the crude fluoxetine in a suitable solvent (e.g., ethyl acetate) and precipitate fluoxetine hydrochloride by adding hydrochloric acid.

  • Filter and dry the solid to obtain pure fluoxetine hydrochloride.

Concluding Remarks

The use of this compound as an intermediate is a cornerstone of several efficient and scalable synthetic routes to fluoxetine. The choice between the different pathways will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The protocols and data presented herein provide a comprehensive guide for researchers and professionals engaged in the synthesis and development of fluoxetine and related pharmaceutical compounds. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes: Williamson Ether Synthesis of 4-(Trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an alcohol and an alkyl halide.[1] This method is particularly valuable in pharmaceutical and materials science for synthesizing aryl ethers. The protocol described herein focuses on the O-alkylation of 4-(Trifluoromethyl)phenol. The trifluoromethyl (-CF3) group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, the synthesis of 4-(trifluoromethyl)phenoxy ethers is of significant interest to researchers in drug development.

This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating this compound with a suitable base, acts as a nucleophile and attacks a primary alkyl halide.[3][4] The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, facilitating its removal.

Reaction Scheme

Reaction Scheme

Figure 1. General reaction scheme for the Williamson ether synthesis with this compound.

Experimental Protocols and Data

Representative Reaction Conditions

While specific yields can vary based on the substrate and precise conditions, the following table summarizes typical parameters for the Williamson ether synthesis with phenols, adapted for this compound. For aryl ether synthesis, common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH), while polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred to accelerate the SN2 reaction.[4]

Alkyl Halide (R-X)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Ethyl IodideK₂CO₃ (1.5)Acetonitrile80 (Reflux)4 - 885 - 95
Propyl BromideK₂CO₃ (1.5)DMF706 - 1280 - 90
Benzyl BromideK₂CO₃ (1.5)Acetonitrile80 (Reflux)3 - 690 - 98
Methyl IodideNaOH (1.2)DMSO602 - 488 - 96
Butyl BromideNaH (1.1)THF / DMF658 - 1675 - 85

Detailed Protocol: Synthesis of 1-Ethoxy-4-(trifluoromethyl)benzene

This protocol details the synthesis of 1-ethoxy-4-(trifluoromethyl)benzene from this compound and ethyl iodide.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Ethyl Iodide (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized (1.5 eq)

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • 5% aqueous Sodium Hydroxide (NaOH)

    • Saturated aqueous Sodium Chloride (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask, add this compound (e.g., 1.62 g, 10 mmol), finely pulverized potassium carbonate (2.07 g, 15 mmol), and a magnetic stir bar.

    • Add 30 mL of anhydrous acetonitrile to the flask.

    • Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkyl Halide:

    • Using a syringe, add ethyl iodide (0.96 mL, 12 mmol) to the stirring suspension.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 80-82°C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid K₂CO₃ and rinse it with a small amount of diethyl ether.

    • Transfer the filtrate to a separatory funnel.

    • Add 50 mL of water to the funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with 5% aqueous NaOH (2 x 25 mL) to remove any unreacted phenol, followed by a wash with saturated brine (1 x 30 mL).[1]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Workflow and Logic

The following diagrams illustrate the key steps and decision points in the experimental protocol.

Williamson_Ether_Synthesis_Workflow start Start reagents 1. Combine 4-(CF3)phenol, K2CO3, and Acetonitrile start->reagents add_halide 2. Add Alkyl Halide (e.g., Ethyl Iodide) reagents->add_halide reflux 3. Heat to Reflux (4-8 hours) add_halide->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Filter Solids cool->filter extract 6. Aqueous Workup: Add Water & Extract with Ether filter->extract wash 7. Wash Organic Layer (5% NaOH, Brine) extract->wash dry 8. Dry with MgSO4 & Filter wash->dry evaporate 9. Concentrate via Rotary Evaporation dry->evaporate purify 10. Purify Product (e.g., Column Chromatography) evaporate->purify characterize 11. Characterize Product (NMR, MS) purify->characterize If necessary end End purify->end If pure characterize->end

Caption: Experimental workflow for the Williamson ether synthesis.

Reaction_Mechanism_Logic cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 4-(CF3)Phenol (ArOH) phenoxide Phenoxide Ion (ArO⁻) phenol->phenoxide + Base base Base (e.g., K2CO3) alkyl_halide Alkyl Halide (R-X) ether Aryl Ether (ArOR) phenoxide->ether + R-X halide_ion Halide Ion (X⁻)

Caption: Logical steps of the reaction mechanism.

References

Protocols for the O-alkylation of 4-(Trifluoromethyl)phenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the O-alkylation of 4-(trifluoromethyl)phenol, a key transformation in the synthesis of various compounds with applications in pharmaceuticals, agrochemicals, and materials science. The protocols outlined below cover three widely used methods: the Williamson ether synthesis, the Mitsunobu reaction, and Phase-Transfer Catalysis (PTC). This document is intended for researchers, scientists, and drug development professionals seeking established and reliable procedures for the synthesis of 4-(trifluoromethyl)phenyl ethers.

Introduction

The introduction of an alkoxy group onto the phenolic oxygen of this compound can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. The choice of O-alkylation method depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the reactants. This note details three robust methods for this transformation, providing experimental procedures and comparative data to aid in method selection.

Key O-alkylation Methodologies

The O-alkylation of this compound can be effectively achieved through several synthetic strategies. The most common and versatile methods include:

  • Williamson Ether Synthesis: A classical and widely used method involving the reaction of a phenoxide with an alkyl halide.

  • Mitsunobu Reaction: A powerful method for the conversion of alcohols to ethers with inversion of stereochemistry, particularly useful for secondary alcohols.

  • Phase-Transfer Catalysis (PTC): An efficient technique for reactions between reagents in immiscible phases, often leading to milder reaction conditions and improved yields.

The following sections provide detailed protocols and quantitative data for each of these methods.

Data Summary

The following table summarizes the quantitative data from the detailed experimental protocols for the O-alkylation of this compound using different methodologies.

MethodAlkylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
Williamson Ether SynthesisBenzyl chlorideSodium hydride (NaH)-N,N-Dimethylacetamide (DMA)Reflux1866.5[1]
Mitsunobu ReactionGeneric Primary/Secondary Alcohol-Triphenylphosphine (PPh₃), Diisopropylazodicarboxylate (DIAD)Tetrahydrofuran (THF)0 to RT6-8(Not specified for this compound)
Phase-Transfer CatalysisGeneric Alkyl BromidePotassium carbonate (K₂CO₃)Tetrabutylammonium bromide (TBAB)Toluene/WaterReflux(Not specified for this compound)(Not specified for this compound)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-(Benzyloxy)-1-(trifluoromethyl)benzene

This protocol is adapted from a patented procedure for the synthesis of 4-trifluoromethylphenyl benzyl ether.[1]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl chloride

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Hexane, anhydrous

  • Deionized water

  • Methanol

Procedure:

  • Under a nitrogen atmosphere, wash sodium hydride (60% dispersion in oil) with anhydrous hexane to remove the mineral oil.

  • To the oil-free sodium hydride, add anhydrous N,N-dimethylacetamide (DMA).

  • Slowly add a solution of this compound in anhydrous DMA to the sodium hydride suspension.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Add benzyl chloride to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from methanol to yield pure 4-(benzyloxy)-1-(trifluoromethyl)benzene.

Expected Yield: 66.5%[1]

Protocol 2: General Mitsunobu Reaction for O-alkylation of Phenols

This protocol provides a general procedure for the Mitsunobu reaction, which can be adapted for the O-alkylation of this compound with a primary or secondary alcohol.[2][3][4]

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1 eq.) and the desired alcohol (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triphenylphosphine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylazodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired ether.

Protocol 3: General Phase-Transfer Catalysis for O-alkylation of Phenols

This protocol outlines a general procedure for the O-alkylation of phenols using phase-transfer catalysis, which can be applied to this compound.

Materials:

  • This compound

  • Alkyl bromide (e.g., ethyl bromide, butyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1 eq.), anhydrous potassium carbonate (2 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Add toluene and water to the flask to create a biphasic system.

  • Add the alkyl bromide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process phenol This compound deprotonation Deprotonation in DMA phenol->deprotonation base NaH base->deprotonation alkyl_halide Benzyl Chloride sn2 SN2 Attack alkyl_halide->sn2 deprotonation->sn2 Phenoxide formation workup Workup & Purification sn2->workup product 4-(Benzyloxy)-1- (trifluoromethyl)benzene workup->product Isolation

Caption: Workflow for Williamson Ether Synthesis.

Mitsunobu Reaction Signaling Pathway

Mitsunobu_Reaction cluster_reagents Reagents cluster_intermediates Intermediates phenol This compound product 4-Alkoxy-1- (trifluoromethyl)benzene phenol->product Nucleophilic Attack alcohol Alcohol alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium pph3 PPh₃ betaine Phosphonium Betaine pph3->betaine diad DIAD diad->betaine betaine->alkoxyphosphonium alkoxyphosphonium->product

Caption: Key steps in the Mitsunobu Reaction.

Phase-Transfer Catalysis Logical Relationship

PTC_Relationship cluster_aqueous Aqueous Phase cluster_organic Organic Phase phenoxide_aq Phenoxide Anion catalyst Q⁺X⁻ (TBAB) phenoxide_aq->catalyst Ion Exchange base K₂CO₃ base->phenoxide_aq Deprotonation alkyl_halide_org Alkyl Halide product_org Ether Product alkyl_halide_org->product_org catalyst->alkyl_halide_org Reaction

Caption: Ion exchange in Phase-Transfer Catalysis.

References

Application Note: Analysis of 4-(Trifluoromethyl)phenol via Gas Chromatography-Mass Spectrometry Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires accurate and robust analytical methods for its quantification in diverse matrices. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its polarity, which can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization of the polar hydroxyl group to a less polar, more volatile moiety is a crucial step to enhance its chromatographic behavior and achieve reliable quantification. This application note details two effective derivatization protocols, silylation and acetylation, for the analysis of this compound by GC-MS.

Derivatization Strategies

The selection of a derivatization method depends on the sample matrix, required sensitivity, and available resources.

  • Silylation: This is a widely used technique that involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce stable derivatives with excellent chromatographic properties.[1][2] The reaction is typically performed in an anhydrous environment, as silylating reagents are sensitive to moisture.[2]

  • Acetylation: This method converts the phenolic hydroxyl group into an acetate ester using reagents like acetic anhydride.[2] Acetylation is a cost-effective alternative and can be performed under both anhydrous and aqueous conditions, offering flexibility in sample preparation.[2]

Quantitative Analysis

Following derivatization, the resulting 4-(trifluoromethyl)phenyl derivative is analyzed by GC-MS. The use of an internal standard, such as a deuterated analog of the analyte, is recommended to ensure high accuracy and precision in quantitative analysis.[2] The table below summarizes representative quantitative data for the GC-MS analysis of derivatized phenols. Please note that specific performance metrics for this compound may vary and should be determined during method validation.

Table 1: Representative Quantitative Data for GC-MS Analysis of Derivatized Phenols

ParameterSilylation (BSTFA)Acetylation (Acetic Anhydride)Reference
Linear Range 0.02 - 10 µg/mL0.05 - 20 µg/mL[3]
Limit of Detection (LOD) 5 - 20 ng/L10 - 50 ng/L[3]
Limit of Quantification (LOQ) 20 - 70 ng/L40 - 150 ng/L[3]
Recovery 85 - 110%80 - 105%[3]
Precision (RSD) < 10%< 15%[3]

Note: The data presented are representative values for phenolic compounds and may not be specific to this compound. Method-specific validation is required for accurate quantification.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

Materials and Reagents:

  • This compound standard or sample extract

  • Internal standard solution (e.g., deuterated this compound)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the this compound into a suitable organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.[2]

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample residue.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the vial to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[2] Optimization of reaction time and temperature may be necessary.

  • Sample Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol details the derivatization of this compound to its corresponding acetate ester using acetic anhydride.

Materials and Reagents:

  • This compound standard or sample extract

  • Internal standard solution

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known amount of the sample or standard into a reaction vial. If the sample is in an aqueous matrix, adjust the pH to approximately 8.

  • Internal Standard Spiking: Spike the sample with a precise volume of the internal standard solution.

  • Derivatization Reaction:

    • Add 100 µL of pyridine to the vial.

    • Add 200 µL of acetic anhydride.[2]

    • Cap the vial tightly and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for complete derivatization.[2]

  • Work-up and Extraction:

    • Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex.

    • Add 1 mL of an organic extraction solvent and vortex for 1 minute to extract the acetylated derivative.

    • Centrifuge to separate the layers and transfer the organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Sample Analysis: Transfer the dried extract to a GC vial for analysis.

GC-MS Parameters (Typical)

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Note: These are example parameters and should be optimized for the specific instrument and application.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness (under N2) Extraction->Drying Spiking Internal Standard Spiking Drying->Spiking Reagent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) Spiking->Reagent Reaction Reaction (Heating/Vortexing) Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Caption: Silylation reaction of this compound with BSTFA.

References

Application Notes and Protocols for the Quantification of 4-(Trtrifluoromethyl)phenol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenol (4-TFMP) is a key intermediate and potential impurity in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable quantification of 4-TFMP in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric Spectrophotometric method.

Analytical Methods Overview

Three primary analytical methods are presented for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of phenolic compounds. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive compound identification through mass spectrometry, offering high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode.

  • Spectrophotometry: A simple and rapid colorimetric method that can be used for a quick estimation of 4-TFMP concentration. This method is based on the formation of a colored charge-transfer complex.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical validation parameters for the quantification of this compound using the three described analytical methods.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Spectrophotometry
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL3 - 15 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (%RSD) < 5%< 10%< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines the quantification of this compound in a reaction mixture using reverse-phase HPLC with UV detection.

a. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

b. Sample Preparation

  • Reaction Quenching: If the reaction is ongoing, quench a known volume of the reaction mixture by adding it to a suitable solvent or by rapid cooling.

  • Dilution: Accurately dilute a small aliquot of the quenched reaction mixture with the initial mobile phase composition (e.g., 90:10 Solvent A:Solvent B) to a concentration within the calibration range. A typical starting dilution is 1:100 or 1:1000.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

c. HPLC Conditions

  • Mobile Phase: A gradient or isocratic mixture of Solvent A and Solvent B. A typical starting point is a gradient from 10% to 90% Solvent B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm.

d. Calibration

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (R²).

e. Quantification

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time compared to the analytical standard.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a reaction mixture by GC-MS, both with and without derivatization. Direct analysis is simpler, while derivatization can improve peak shape and sensitivity.

a. Instrumentation and Materials

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound analytical standard.

  • Dichloromethane (GC grade).

  • Ethyl acetate (GC grade).

  • Anhydrous sodium sulfate.

  • (Optional for derivatization) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

b. Sample Preparation (Direct Analysis)

  • Extraction: To a known volume of the reaction mixture, add an equal volume of a suitable organic solvent like ethyl acetate or dichloromethane.

  • Mixing: Vortex the mixture vigorously for 1 minute to extract the this compound into the organic layer.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Dilution: Dilute the dried organic extract to a suitable concentration with ethyl acetate for GC-MS analysis.

c. Sample Preparation (with Derivatization)

  • Follow steps 1-4 of the direct analysis sample preparation.

  • Evaporation: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried residue. Cap the vial and heat at 70°C for 30 minutes.

  • Dilution: After cooling, dilute the derivatized sample with ethyl acetate to the desired concentration for GC-MS analysis.

d. GC-MS Conditions

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 162, 143, 115) or its TMS derivative.

e. Calibration and Quantification

Follow a similar calibration procedure as for HPLC-UV, preparing standards in the same solvent as the final sample and, if applicable, derivatizing the standards in the same manner as the samples.

Spectrophotometric Method

This is a rapid colorimetric method based on the formation of a charge-transfer complex between this compound and a suitable chromogenic agent. This protocol is adapted from methods for phenol quantification.[1]

a. Instrumentation and Materials

  • UV-Vis Spectrophotometer.

  • This compound analytical standard.

  • 2,6-dichloroquinone-4-chloroimide (DCQ) solution (0.1% w/v in ethanol).

  • Borate buffer (pH 9.0).

  • Ethanol.

b. Sample Preparation

  • Dilution: Dilute the reaction mixture with distilled water to bring the concentration of this compound into the linear range of the assay.

c. Protocol

  • To 1 mL of the diluted sample, add 1 mL of borate buffer (pH 9.0).

  • Add 0.5 mL of the DCQ solution and mix well.

  • Allow the reaction to proceed for 15 minutes at room temperature for color development.

  • Measure the absorbance of the resulting blue-colored complex at the wavelength of maximum absorbance (approximately 610-630 nm, to be determined experimentally).

  • Prepare a blank using 1 mL of distilled water instead of the sample.

d. Calibration and Quantification

Prepare a series of this compound standards and treat them in the same manner as the sample to generate a calibration curve of absorbance versus concentration. Determine the concentration of the unknown sample from this curve.

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Separation Injection->Separation Detection UV Detection (274 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Drying Drying (Na2SO4) Extraction->Drying Derivatization Derivatization (optional) Drying->Derivatization Injection GC-MS Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Spectro_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Spectrophotometric Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Complexation Colorimetric Reaction with DCQ Dilution->Complexation Measurement Absorbance Measurement (~620 nm) Complexation->Measurement Quantification Quantification Measurement->Quantification

Caption: Workflow for Spectrophotometric analysis of this compound.

References

Application Notes and Protocols: 4-(Trifluoromethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenol is a crucial building block in medicinal chemistry, prized for the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This electron-withdrawing moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The strategic incorporation of the 4-(trifluoromethyl)phenoxy motif has led to the development of a number of clinically significant therapeutic agents. These application notes provide an overview of the use of this compound in the synthesis of bioactive molecules, detailed experimental protocols for its derivatization, and a summary of the biological activities of the resulting compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅F₃O
Molecular Weight162.11 g/mol
Melting Point45-47 °C
pKa~9.5
AppearanceWhite to off-white solid

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)phenoxy group is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors and nuclear receptor modulators.

As a Building Block for Kinase Inhibitors

The trifluoromethyl group's ability to engage in favorable interactions within the ATP-binding pocket of kinases makes this compound a valuable starting material for the synthesis of kinase inhibitors. A prominent example is the multi-kinase inhibitor Sorafenib , used in the treatment of various cancers. While not a direct precursor in all commercial syntheses, analogs and derivatives of Sorafenib can be conceptualized and synthesized using intermediates derived from trifluoromethyl-substituted phenols.[2][3][4] The general strategy involves the formation of a diaryl ether linkage, where the 4-(trifluoromethyl)phenoxy moiety binds to a pyridine or similar heterocyclic core.

As a Precursor for Nuclear Receptor Modulators

This compound is a key starting material in the synthesis of Seladelpar , a selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist.[5][6] Seladelpar has shown therapeutic potential in the treatment of primary biliary cholangitis. The synthesis involves the etherification of this compound to introduce a side chain that is crucial for its interaction with the PPAR-δ ligand-binding domain.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-(Trifluoromethyl)phenoxy Derivatives

This protocol describes the synthesis of a generic 4-(trifluoromethyl)phenoxy ether, a common structural motif in many bioactive molecules.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetone or acetonitrile (10 mL/mmol of phenol).

  • Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Workflow Diagram:

Williamson_Ether_Synthesis reagents This compound Alkyl Halide Base (K₂CO₃ or Cs₂CO₃) reaction_setup Combine Reagents and Solvent in Flask reagents->reaction_setup solvent Anhydrous Acetone or Acetonitrile solvent->reaction_setup reflux Heat to Reflux (4-12 hours) reaction_setup->reflux workup Cool, Filter, Concentrate reflux->workup purification Column Chromatography workup->purification product Purified 4-(Trifluoromethyl)phenoxy Ether purification->product

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Mitsunobu Reaction for the Synthesis of 4-(Trifluoromethyl)phenoxy Ethers

Reaction Scheme:

Materials:

  • This compound

  • An alcohol (e.g., a primary or secondary alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (10 mL/mmol of phenol).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise over 15-20 minutes. An exothermic reaction is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove completely.

Workflow Diagram:

Mitsunobu_Reaction reagents This compound Alcohol Triphenylphosphine reaction_setup Combine Reagents and Solvent under N₂ reagents->reaction_setup solvent Anhydrous THF solvent->reaction_setup cooling Cool to 0°C reaction_setup->cooling addition Add DEAD or DIAD Dropwise cooling->addition stirring Stir at Room Temp (12-24 hours) addition->stirring workup Concentrate stirring->workup purification Column Chromatography workup->purification product Purified 4-(Trifluoromethyl)phenoxy Ether purification->product

Caption: Mitsunobu Reaction Workflow.

Quantitative Data: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activity of various compounds synthesized using a this compound or a related trifluoromethyl-substituted phenyl moiety.

Table 1: Antiproliferative Activity of Sorafenib Analogs

A series of Sorafenib analogs, where the N-methylpicolinamide moiety is replaced with other amides, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3]

CompoundR GroupCell LineIC₅₀ (µM)
Sorafenib -CH₃CEM1.9
4a -CyclopentylCEM2.1
4b -CyclohexylCEM2.3
4c -CyclohexylmethylCEM1.0
4d -BenzylCEM1.8
4e -PhenylethylCEM4.3
Table 2: Anticancer Activity of Diaryl Ether Derivatives

A series of diaryl ether derivatives were synthesized and their growth inhibitory activity was evaluated against several cancer cell lines.[12] Compound 5h contains a chlorine atom, while 5k features a hydroxyl group.

CompoundCell LineIC₅₀ (µM)
5h HepG22.57
A5495.48
HT-2930.04
5k HepG2> 50
A549> 50
HT-29> 50
Table 3: Anticancer Activity of 4-(Trifluoromethyl)isoxazoles

A series of 4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their anticancer activity.[13]

CompoundCell LineIC₅₀ (µM)
TTI-4 MCF-72.63
TTI-9 MCF-73.12
TTI-12 MCF-74.58

Signaling Pathways

PPAR-δ Signaling Pathway (Target of Seladelpar)

Seladelpar is a PPAR-δ agonist. PPARs are ligand-activated transcription factors that regulate gene expression in metabolic and inflammatory pathways.[14][15][16][17]

PPAR_delta_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Seladelpar Seladelpar PPARd PPAR-δ Seladelpar->PPARd binds & activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes initiates Metabolic_Regulation Metabolic Regulation (e.g., Fatty Acid Oxidation) Target_Genes->Metabolic_Regulation leads to

Caption: Seladelpar-activated PPAR-δ signaling.

VEGFR/PDGFR Signaling Pathway (Target of Sorafenib)

Sorafenib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key regulators of angiogenesis and cell proliferation.[2][18][19][20][21][22]

VEGFR_PDGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT Sorafenib Sorafenib Sorafenib->VEGFR inhibits Sorafenib->PDGFR inhibits Sorafenib->RAS_RAF_MEK_ERK inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis

References

Application Notes: Electrophilic Aromatic Substitution on 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Trifluoromethyl)phenol is a valuable substituted phenol derivative used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity in electrophilic aromatic substitution is governed by the interplay of two substituents with opposing electronic effects: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group.

  • Hydroxyl (-OH) Group: This group is a powerful activating, ortho, para-director.[3] It donates electron density to the aromatic ring through a strong resonance effect (+R), significantly increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (sigma complex) formed during the substitution.[4][5]

  • Trifluoromethyl (-CF3) Group: This group is strongly deactivating and a meta-director.[6] Due to the high electronegativity of fluorine atoms, it exerts a potent electron-withdrawing inductive effect (-I), which destabilizes the sigma complex and reduces the ring's reactivity.[7]

In this compound, the directing effects are competitive. The powerfully activating hydroxyl group dominates, directing incoming electrophiles to the positions ortho to it (C2 and C6), as the para position is blocked.[3][7] The strong deactivation by the -CF3 group means that reaction conditions may need to be more forcing than those for phenol itself.

Logical Pathway for Electrophilic Substitution

The following diagram illustrates the directing effects of the hydroxyl and trifluoromethyl groups on the aromatic ring, leading to preferential substitution at the ortho position.

Caption: Directing effects in electrophilic substitution of this compound.

Application Protocol 1: Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, typically at the C2 position. The product, 2-nitro-4-(trifluoromethyl)phenol, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]

Quantitative Data: Nitration of Substituted Phenols
SubstrateNitrating AgentConditionsProductYieldReference
4-(Trifluoromethylthio)phenol65% HNO₃Solvent-free, 30-40 °C, 14h2-Nitro-4-(trifluoromethylthio)phenol87%[8][9]
PhenolMg(HSO₄)₂, NaNO₃, wet SiO₂CH₂Cl₂, Room Temp, 30 min2-Nitrophenol & 4-Nitrophenol36% & 26%[10]
Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol

Materials and Reagents:

  • This compound (1.0 eq)

  • Nitric Acid (e.g., 65% aqueous solution, ~1.2 eq)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[11] Cool the solution to 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: Add the nitric acid dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 10 °C to minimize side reactions and the formation of dinitrated products.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water. If dichloromethane was used, transfer the mixture to a separatory funnel. Separate the organic layer. If acetic acid was used, extract the aqueous mixture with dichloromethane (3 x 50 mL).[11]

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-nitro-4-(trifluoromethyl)phenol[12][13], can be purified by column chromatography on silica gel or by recrystallization to yield a yellow solid.

Application Protocol 2: Halogenation (Iodination)

Halogenation, particularly iodination, is a key transformation for introducing a halogen atom that can be used in subsequent cross-coupling reactions. The reaction proceeds regioselectively at the C2 position.

Quantitative Data: Iodination of this compound
SubstrateReagentsSolventConditionsProductYieldReference
This compoundIodine (I₂), Sodium Carbonate (Na₂CO₃)THF/Water (1:1)Room Temp, 24h2-Iodo-4-(trifluoromethyl)phenol63%[14]
This compoundIodine (I₂), Sodium Bicarbonate (NaHCO₃)THF/Water (1:1)Room Temp, overnight2-Iodo-4-(trifluoromethyl)phenol75% (crude)[14]
Experimental Protocol: Synthesis of 2-Iodo-4-(trifluoromethyl)phenol[14]

Materials and Reagents:

  • This compound (1.0 eq, 241 mmol, 39 g)

  • Iodine (1.1 eq, 265 mmol, 67 g)

  • Sodium Carbonate (1.1 eq, 265 mmol, 28 g)

  • Tetrahydrofuran (THF, 200 mL)

  • Deionized Water (200 mL)

  • 5% aqueous Thiourea solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound in a solvent mixture of tetrahydrofuran (200 mL) and water (200 mL) in a large round-bottom flask with vigorous stirring.

  • Addition of Reagents: To the solution, add Iodine and Sodium Carbonate sequentially.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching: Add 5% aqueous thiourea solution to the reaction mixture to quench any unreacted iodine. The deep violet color should dissipate.

  • Work-up: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude product by column chromatography using a petroleum ether/dichloromethane solvent system to afford pure 2-iodo-4-(trifluoromethyl)phenol.

Other Electrophilic Substitution Reactions

Sulfonation

Sulfonation of phenols is typically achieved using reagents like concentrated sulfuric acid or chlorosulfonic acid.[15] While the reaction is common for many phenols, specific, high-yield protocols for this compound are not prevalent in the literature. The strongly deactivating -CF3 group likely requires harsh reaction conditions, which can lead to charring and other side reactions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful on aromatic rings bearing strongly electron-withdrawing groups.[16][17] The -CF3 group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the carbocation or acylium ion intermediate generated in the reaction.[18] Furthermore, the phenolic -OH group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring.[17] Consequently, Friedel-Crafts reactions are not a viable method for the substitution of this compound.

References

Application Notes: 4-(Trifluoromethyl)phenol in the Synthesis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenol is a valuable monomer in the synthesis of high-performance fluorinated polymers. The incorporation of the trifluoromethyl (-CF₃) group into a polymer backbone can significantly enhance its properties, including thermal stability, chemical resistance, solubility in organic solvents, and optical transparency, while also lowering the dielectric constant and surface energy. These characteristics make fluorinated polymers derived from this compound suitable for a wide range of applications, from advanced microelectronics and optical devices to specialized coatings and membranes.

These application notes provide an overview of the use of this compound in the synthesis of two important classes of fluorinated polymers: poly(phenylene oxide)s and polycarbonates. Detailed experimental protocols for laboratory-scale synthesis are provided to guide researchers in this field.

Synthesis of Fluorinated Poly(phenylene oxide) via Oxidative Coupling Polymerization

Poly(phenylene oxide) (PPO) is a high-performance thermoplastic known for its excellent thermal and dimensional stability. The introduction of trifluoromethyl groups by using this compound as a monomer can further enhance these properties. Oxidative coupling polymerization is a common method for the synthesis of PPOs, typically employing a copper-amine catalyst system to facilitate the formation of ether linkages between phenolic monomers.

Experimental Protocol: Oxidative Coupling of this compound

This protocol describes the synthesis of poly(4-(trifluoromethyl)phenylene oxide) using a copper(I) bromide/N,N,N',N'-tetramethylethylenediamine (TMEDA) catalyst system.

Materials:

  • This compound (98%)

  • Copper(I) bromide (CuBr) (98%)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (99%)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Oxygen (gas)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Catalyst Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, add CuBr (0.143 g, 1.0 mmol) and TMEDA (0.15 mL, 1.0 mmol).

  • Reaction Setup: Add 50 mL of anhydrous toluene to the flask and stir the mixture under a gentle stream of oxygen for 15-20 minutes until a clear green solution is formed, indicating the formation of the active catalyst complex.

  • Monomer Addition: Dissolve this compound (8.10 g, 50 mmol) in 50 mL of anhydrous toluene and add it to the catalyst solution.

  • Polymerization: Heat the reaction mixture to 60°C and continue to bubble oxygen through the solution with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the solution. Continue the reaction for 4-6 hours.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the viscous solution to room temperature.

    • Pour the polymer solution slowly into 500 mL of methanol containing a small amount of 1 M HCl (e.g., 5 mL) with constant stirring to precipitate the polymer.

    • Filter the white, fibrous polymer using a Buchner funnel.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Redissolve the polymer in a minimal amount of toluene and reprecipitate it in methanol to further purify it. . Dry the final polymer product in a vacuum oven at 80°C overnight.

Expected Results and Data

The properties of the resulting poly(4-(trifluoromethyl)phenylene oxide) can be characterized by various analytical techniques. The following table summarizes typical data that can be expected.

PropertyTypical Value
Appearance White to off-white fibrous solid
Solubility Soluble in toluene, chloroform, THF
Molecular Weight (Mn) 15,000 - 30,000 g/mol (by GPC)
Polydispersity (PDI) 1.5 - 2.5
Glass Transition (Tg) 180 - 220 °C (by DSC)
Decomposition Temp. > 450 °C (TGA, 5% weight loss in N₂)

Note: The molecular weight and thermal properties can be influenced by reaction time, temperature, and catalyst concentration.

Synthesis of Fluorinated Polycarbonate via Interfacial Polycondensation

Polycarbonates are tough, transparent thermoplastics. Incorporating this compound into the polycarbonate backbone can improve its thermal resistance and lower its refractive index. Interfacial polycondensation using a phosgene derivative like triphosgene is a common laboratory method for synthesizing polycarbonates from bisphenols or a mixture of phenols.

Experimental Protocol: Polycondensation of this compound and Bisphenol A with Triphosgene

This protocol details the synthesis of a random copolymer of this compound and bisphenol A.

Materials:

  • This compound (98%)

  • Bisphenol A (BPA) (99%)

  • Triphosgene (98%)

  • Dichloromethane (DCM) (ACS grade)

  • Sodium hydroxide (NaOH)

  • Triethylamine (99%)

  • Methanol

  • Deionized water

Equipment:

  • High-speed mechanical stirrer

  • Jacketed reaction vessel

  • Dropping funnel

  • pH meter

  • Separatory funnel

Procedure:

  • Aqueous Phase Preparation: In the jacketed reaction vessel, dissolve this compound (4.05 g, 25 mmol) and bisphenol A (5.71 g, 25 mmol) in 100 mL of deionized water containing sodium hydroxide (4.4 g, 110 mmol). Stir until all solids are dissolved. Add triethylamine (0.1 mL) as a catalyst.

  • Organic Phase Preparation: In a separate beaker, dissolve triphosgene (4.94 g, 16.7 mmol, equivalent to 50 mmol of phosgene) in 100 mL of dichloromethane.

  • Polycondensation:

    • Cool the aqueous phase to 10-15°C using a circulating bath.

    • Begin high-speed stirring (e.g., 1000 rpm) of the aqueous phase.

    • Slowly add the triphosgene solution from the dropping funnel to the vigorously stirred biphasic mixture over a period of 30-45 minutes. Maintain the temperature between 10-20°C.

    • After the addition is complete, continue stirring for an additional 2-3 hours. Monitor the pH and add a 10% NaOH solution as needed to maintain a pH between 10-11.

  • Polymer Isolation and Purification:

    • Stop stirring and allow the layers to separate in a separatory funnel.

    • Collect the lower organic (DCM) layer.

    • Wash the organic layer successively with 100 mL of 1 M HCl and then three times with 100 mL of deionized water.

    • Precipitate the polymer by slowly adding the DCM solution to 800 mL of vigorously stirred methanol.

    • Collect the white, stringy or powdery polymer by filtration. . Dry the polycarbonate in a vacuum oven at 100°C for 24 hours.

Expected Results and Data

The resulting fluorinated polycarbonate copolymer is expected to exhibit properties that are a composite of the two monomer units.

PropertyTypical Value
Appearance White solid
Solubility Soluble in dichloromethane, chloroform, THF
Molecular Weight (Mn) 20,000 - 40,000 g/mol (by GPC)
Polydispersity (PDI) 2.0 - 3.0
Glass Transition (Tg) 150 - 180 °C (by DSC)
Decomposition Temp. > 400 °C (TGA, 5% weight loss in N₂)

Note: The final properties of the copolymer will depend on the molar ratio of this compound to bisphenol A used in the synthesis.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis of fluorinated polymers using this compound.

oxidative_coupling cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_purify Purification CuBr CuBr Catalyst Active Cu-TMEDA Catalyst Solution CuBr->Catalyst TMEDA TMEDA TMEDA->Catalyst Toluene1 Toluene Toluene1->Catalyst Polymerization Oxidative Coupling (60°C, 4-6h) Catalyst->Polymerization TFMP This compound in Toluene TFMP->Polymerization Oxygen Oxygen (O2) Oxygen->Polymerization Precipitation Precipitation in Acidified Methanol Polymerization->Precipitation Washing Washing with Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer Poly(4-(trifluoromethyl) phenylene oxide) Drying->FinalPolymer

Caption: Workflow for the synthesis of fluorinated poly(phenylene oxide).

interfacial_polycondensation cluster_phase_prep Phase Preparation cluster_reaction Polycondensation cluster_workup Workup & Purification Aqueous Aqueous Phase: 4-TFMP + BPA in NaOH(aq) + Triethylamine Reaction Interfacial Reaction (10-20°C, 2-3h, pH 10-11) Aqueous->Reaction Organic Organic Phase: Triphosgene in DCM Organic->Reaction Separation Phase Separation Reaction->Separation Washing Washing Organic Layer (HCl, H2O) Separation->Washing Precipitation Precipitation in Methanol Washing->Precipitation Drying Vacuum Drying Precipitation->Drying FinalCopolymer Fluorinated Polycarbonate Copolymer Drying->FinalCopolymer

Caption: Workflow for fluorinated polycarbonate synthesis.

Application Notes and Protocols for Biocatalytic Transformations of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the biocatalytic transformation of 4-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail three primary biocatalytic strategies: laccase-catalyzed trifluoromethylation, peroxidase-catalyzed polymerization, and microbial degradation.

Laccase-Catalyzed C-H Trifluoromethylation of Phenols

The introduction of a trifluoromethyl group into phenolic compounds can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making this a valuable transformation in drug discovery. Laccases, multi-copper oxidases, offer a green and selective method for the trifluoromethylation of unprotected phenols under mild conditions.[1] The reaction proceeds via a radical-radical cross-coupling mechanism where the laccase generates a phenoxy radical that recombines with a trifluoromethyl radical.[2][3]

Quantitative Data for Laccase-Catalyzed Trifluoromethylation of Substituted Phenols
EntrySubstrateProduct(s)Conversion (%)Yield (%)
12,4-Di-tert-butylphenol2,4-Di-tert-butyl-6-(trifluoromethyl)phenol9958
24-Methoxyphenol2-(Trifluoromethyl)-4-methoxyphenol>9942 (ortho)
34-Methylphenol (p-cresol)2-(Trifluoromethyl)-4-methylphenol & 3-(Trifluoromethyl)-4-methylphenol>9957 (ortho/meta mixture)
44-Formylphenol4-Formyl-2-(trifluoromethyl)phenol6241
54-Cyanophenol4-Cyano-2-(trifluoromethyl)phenol & 4-Cyano-3-(trifluoromethyl)phenol3729 (ortho/meta mixture)
Experimental Protocol: Laccase-Catalyzed Trifluoromethylation

This protocol is a general guideline based on the successful trifluoromethylation of various phenols.[2][3] Optimization for this compound may be required.

Materials:

  • Laccase from Agaricus bisporus

  • This compound

  • Zinc(II) bis(trifluoromethanesulfinate) (Zn(SO₂CF₃)₂)

  • tert-Butyl hydroperoxide (tBuOOH), 70% in water

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (250 mM, pH 5.5)

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq.) in sodium acetate buffer (250 mM, pH 5.5) and DMSO (to a final concentration of 25% v/v).

  • Add Zinc(II) bis(trifluoromethanesulfinate) (2.0 eq.).

  • Add laccase from Agaricus bisporus to the desired final concentration (e.g., 1 mg/mL).

  • Initiate the reaction by adding tert-butyl hydroperoxide (4.0 eq.).

  • Seal the vial and stir the reaction mixture at 30°C for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding saturated NaCl solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Laccase-Catalyzed Trifluoromethylation Workflow

G Laccase-Catalyzed Trifluoromethylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve this compound in Buffer/DMSO B Add Zn(SO2CF3)2 A->B C Add Laccase B->C D Initiate with tBuOOH C->D E Incubate at 30°C for 24h D->E F Quench with NaCl E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Purified Trifluoromethylated Product I->J

Caption: Workflow for the biocatalytic trifluoromethylation of phenols.

Peroxidase-Catalyzed Polymerization of this compound

Enzymatic polymerization of phenols using peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), offers an environmentally benign alternative to traditional methods that often use formaldehyde.[4][5] This process can be conducted in aqueous solutions or aqueous-organic mixtures under mild conditions.[3][6] The resulting polyphenols have potential applications in coatings, adhesives, and electronic materials.

Quantitative Data for Peroxidase-Catalyzed Polymerization of Phenols

Specific quantitative data for the enzymatic polymerization of this compound is limited. The following table provides data for the polymerization of other phenols to illustrate the expected outcomes.

EnzymeSubstrateSolvent SystemYield (%)Mn ( g/mol )PDI
HRPp-Cresol50% Dioxane/Buffer851,2001.8
SBPp-Cresol90% BMIM(BF₄)/Buffer841,2301.6
HRPPhenol85% Dioxane/Buffer782,6002.5
HRP(E)-2-((p-tolylimino)methyl)phenol50% EtOH/Buffer (pH 6.0)656,1001.09
Experimental Protocol: Peroxidase-Catalyzed Polymerization

This protocol provides a general method for the polymerization of phenols using HRP.[4][7]

Materials:

  • Horseradish peroxidase (HRP)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., dioxane, ethanol)

  • Reaction vessel

  • Stir plate and stir bars

Procedure:

  • Prepare a solution of this compound in a mixture of phosphate buffer and the chosen organic co-solvent (e.g., 50:50 v/v).

  • Add HRP to the solution to a final concentration of, for example, 1 mg/mL.

  • Initiate the polymerization by the dropwise addition of hydrogen peroxide over a period of several hours.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

  • Collect the polymer by filtration or centrifugation.

  • Wash the polymer with water and then methanol to remove unreacted monomer and enzyme.

  • Dry the polymer under vacuum.

  • Characterize the polymer by GPC (for molecular weight and PDI), NMR, and FT-IR.

Peroxidase-Catalyzed Polymerization Pathway

G Peroxidase-Catalyzed Polymerization cluster_reactants Reactants cluster_reaction Reaction Steps Phenol This compound Radical Phenoxy Radical Formation Phenol->Radical HRP, H2O2 HRP Peroxidase (HRP/SBP) H2O2 H2O2 Coupling Radical Coupling (C-C and C-O) Radical->Coupling Spontaneous Polymer Poly(this compound) Coupling->Polymer

Caption: Mechanism of peroxidase-catalyzed phenol polymerization.

Microbial Degradation of this compound

This compound is a known metabolite of the antidepressant fluoxetine and can persist in the environment.[8][9] Certain microorganisms, particularly bacteria from the genus Pseudomonas, have been shown to degrade phenolic compounds and can utilize this compound as a sole carbon and energy source.[8][10] The degradation pathway typically involves an initial hydroxylation followed by ring cleavage.

Quantitative Data for Microbial Degradation of Phenols

The table below presents data on the degradation of phenol by various Pseudomonas strains to provide an indication of the potential efficiency of microbial degradation of this compound.

MicroorganismSubstrateInitial ConcentrationDegradation Time (h)Degradation Efficiency (%)
Pseudomonas fluorescens PU1Phenol1000 ppm72100
Pseudomonas aeruginosaPhenol500 mg/L354100
Engineered E. coli4-Fluorophenol2 mM3100
Pseudomonas aeruginosaPhenol100 mg/L84100
Experimental Protocol: Microbial Degradation of this compound

This protocol outlines a general procedure for assessing the microbial degradation of this compound.[10][11][12]

Materials:

  • Bacterial strain capable of phenol degradation (e.g., Pseudomonas fluorescens)

  • Minimal salts medium (MSM)

  • This compound stock solution

  • Shaking incubator

  • Spectrophotometer

  • HPLC or GC-MS for metabolite analysis

Procedure:

  • Prepare a sterile minimal salts medium.

  • Inoculate a starter culture of the chosen bacterial strain in a nutrient-rich medium and grow overnight.

  • Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Inoculate flasks containing MSM with the washed bacterial culture.

  • Add this compound from a sterile stock solution to the desired final concentration (e.g., 100 mg/L).

  • Incubate the flasks in a shaking incubator at an optimal temperature (e.g., 30°C) and agitation (e.g., 150 rpm).

  • At regular time intervals, withdraw samples aseptically.

  • Monitor bacterial growth by measuring the optical density at 600 nm.

  • Analyze the concentration of this compound and the formation of metabolites in the culture supernatant using HPLC or GC-MS.

Microbial Degradation Pathway of this compound

G Microbial Degradation of this compound TFMP This compound Catechol 4-(Trifluoromethyl)catechol TFMP->Catechol O2, NADH RingCleavage meta-Ring Cleavage Product Catechol->RingCleavage O2 TCA TCA Cycle Intermediates RingCleavage->TCA TFA Trifluoroacetic Acid (Dead-end product) RingCleavage->TFA Enz1 Phenol Hydroxylase Enz1->Catechol Enz2 Catechol 2,3-Dioxygenase Enz2->RingCleavage

Caption: Proposed microbial degradation pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Etherification of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the etherification of 4-(Trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing side reactions during the etherification of this compound?

The two most common side reactions observed during the etherification of this compound are C-alkylation and hydrolysis of the starting material.

  • C-alkylation: This is a common side reaction in the etherification of phenols, where the alkylating agent reacts with the carbon atoms of the aromatic ring instead of the oxygen atom of the hydroxyl group. The phenoxide ion, formed under basic conditions, is an ambident nucleophile with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). The strong electron-withdrawing nature of the trifluoromethyl group at the para position can influence the electron distribution in the phenoxide ion, affecting the ratio of O- to C-alkylation.

  • Hydrolysis to Quinone Methide: Under aqueous basic conditions, this compound can undergo spontaneous hydrolysis to form a reactive quinone methide intermediate. This intermediate can then react with nucleophiles present in the reaction mixture or polymerize, leading to a complex mixture of byproducts and a reduction in the yield of the desired ether.[1]

Q2: How does the choice of solvent affect the O- versus C-alkylation ratio?

The choice of solvent plays a critical role in directing the selectivity of the alkylation reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for promoting O-alkylation. They effectively solvate the cation of the base (e.g., Na+, K+) without strongly solvating the phenoxide anion. This leaves the oxygen atom more available for nucleophilic attack on the alkylating agent.[2]

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond with the oxygen of the phenoxide ion, shielding it and making it less available for O-alkylation. This can lead to an increase in the proportion of C-alkylation products.

Q3: Which bases are recommended to minimize side reactions?

The choice of base is crucial for efficient etherification while minimizing side reactions.

  • For Aryl Ether Synthesis: Weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred for the synthesis of aryl ethers.[2] They are generally strong enough to deprotonate the phenol without promoting significant side reactions. Cesium carbonate, in particular, can sometimes offer better results due to the "cesium effect," which can enhance the rate of O-alkylation.

  • For Dialkyl Ether Synthesis: Stronger bases like sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) are commonly used.[2] However, with a substrate like this compound, caution is advised as stronger bases and aqueous conditions can promote the hydrolysis side reaction. If a strong base is necessary, anhydrous conditions are highly recommended.

Q4: What is the influence of the alkylating agent on the reaction outcome?

The structure of the alkylating agent significantly impacts the success of the etherification.

  • Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but also the most expensive. Alkyl bromides often provide a good balance of reactivity and cost.

  • Structure: The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance. Therefore, primary alkyl halides are the best choice.[3] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired ether product 1. Incomplete reaction. 2. Competing C-alkylation. 3. Hydrolysis of this compound. 4. Elimination side reaction with the alkylating agent.1. Increase reaction time or temperature. Ensure the base is sufficiently strong to deprotonate the phenol. 2. Use a polar aprotic solvent (e.g., DMF, acetone). Consider using a base with a larger cation (e.g., Cs₂CO₃). 3. Ensure strictly anhydrous reaction conditions. Avoid aqueous workups until the reaction is complete. 4. Use a primary alkyl halide. Avoid secondary and tertiary alkyl halides.
Formation of a significant amount of C-alkylated byproduct 1. Use of a protic solvent. 2. "Hard" alkylating agent.1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. 2. While not always straightforward to control, using "softer" alkylating agents (e.g., alkyl iodides) can sometimes favor C-alkylation. Conversely, using alkyl sulfates might favor O-alkylation.
Presence of colored, insoluble byproducts (tar) 1. Polymerization of the quinone methide intermediate formed from hydrolysis. 2. High reaction temperature.1. Maintain strictly anhydrous conditions. Use a dry solvent and freshly dried base. 2. Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating after completion.
Unreacted starting material 1. Insufficient base. 2. Inactive alkylating agent. 3. Low reaction temperature or short reaction time.1. Use at least one equivalent of base, and in some cases, a slight excess may be beneficial. 2. Check the purity and age of the alkylating agent. Consider switching to a more reactive one (e.g., from R-Cl to R-Br or R-I). 3. Gradually increase the temperature and monitor the reaction by TLC or GC.

Experimental Protocols

General Protocol for O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Alkyl halide (primary)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (or acetonitrile) to dissolve.

  • Add finely powdered and dried potassium carbonate (1.5 - 2.0 eq) or cesium carbonate (1.2 - 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add the primary alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key pathways.

O_vs_C_Alkylation start 4-(Trifluoromethyl)phenoxide o_alkylation O-Alkylation Product (Desired Ether) start->o_alkylation O-attack c_alkylation C-Alkylation Product (Side Product) start->c_alkylation C-attack (ortho)

Caption: Competing O- and C-alkylation pathways for the 4-(trifluoromethyl)phenoxide ion.

Hydrolysis_Pathway phenol This compound phenoxide Phenoxide Ion phenol->phenoxide + Base (-H+) quinone_methide Quinone Methide (Reactive Intermediate) phenoxide->quinone_methide Spontaneous Hydrolysis (H₂O) byproducts Byproducts/ Polymerization quinone_methide->byproducts Reaction with Nucleophiles

Caption: Hydrolysis of this compound to a reactive quinone methide intermediate.

References

Troubleshooting guide for reactions involving 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethyl)phenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two main reactive sites: the acidic phenolic hydroxyl group and the electron-deficient aromatic ring. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which increases the acidity of the phenolic proton, making it readily deprotonated to form a phenoxide ion. This phenoxide is a key intermediate in reactions like etherification and esterification. The aromatic ring can participate in electrophilic and nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the -CF3 group deactivates the ring towards electrophilic attack and directs incoming groups to the meta position.

Q2: How does the trifluoromethyl group influence the reactivity of the phenol?

A2: The -CF3 group significantly impacts the reactivity in several ways:

  • Increased Acidity: It enhances the acidity of the phenolic hydroxyl group, facilitating its deprotonation.

  • Nucleophilicity of the Phenoxide: While the phenoxide is readily formed, its nucleophilicity is reduced due to the electron-withdrawing nature of the -CF3 group.

  • Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution. In contrast, it is activated for nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

Q3: What safety precautions should be taken when working with this compound?

A3: this compound is a hazardous substance and should be handled with appropriate safety measures. It is classified as a flammable solid, toxic if swallowed, causes skin irritation, and can cause serious eye damage.[1] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.

Troubleshooting Guides

Williamson Ether Synthesis

The Williamson ether synthesis is a common method to prepare ethers from this compound. The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Common Issues and Solutions

Problem Possible Cause Solution
Low or No Reaction Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the phenol.Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like DMF or THF. Ensure anhydrous conditions as these bases react with water. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective, often requiring higher temperatures.
Poor leaving group on the alkyl halide: The rate of the SN2 reaction is dependent on the leaving group ability (I > Br > Cl).Use an alkyl iodide or bromide instead of a chloride. If using an alkyl chloride, a catalytic amount of sodium iodide can be added to facilitate an in-situ Finkelstein reaction.
Steric hindrance: The alkyl halide may be too sterically hindered (e.g., secondary or tertiary), favoring elimination over substitution.Use a primary alkyl halide whenever possible. For secondary halides, use a less hindered base and a polar aprotic solvent to favor SN2. Tertiary alkyl halides are generally unsuitable for this reaction.[2][3]
Formation of Side Products C-Alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, in addition to the desired O-alkylation.Use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation. Protic solvents can promote C-alkylation.[3]
Elimination (E2) reaction: The alkyl halide undergoes elimination to form an alkene, especially with secondary or tertiary halides and at higher temperatures.Use a primary alkyl halide. If a secondary halide must be used, employ a less basic nucleophile if possible and maintain the lowest effective reaction temperature.
Difficult Purification Unreacted starting material: Incomplete reaction leaves unreacted this compound.The acidic nature of the unreacted phenol allows for its removal by washing the organic extract with an aqueous base solution (e.g., 1M NaOH).
Side products with similar polarity: C-alkylated products or other byproducts may have similar polarity to the desired ether, making separation by column chromatography challenging.Optimize reaction conditions to minimize side product formation. Careful selection of the solvent system for column chromatography is crucial. A gradient elution may be necessary for effective separation.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether

A patented procedure describes the synthesis of 4-(trifluoromethyl)phenyl benzyl ether.[4] In this process, 4-trifluoromethylchlorobenzene is reacted with sodium benzylate. The resulting ether can then be hydrogenolyzed to yield this compound. For the ether formation step, sodium hydride is used to deprotonate benzyl alcohol, which then reacts with 4-trifluoromethylchlorobenzene.[4]

Parameter Condition
Reactants 4-Trifluoromethylchlorobenzene, Sodium Benzylate (from Benzyl Alcohol and NaH)
Solvent N,N-Dimethylacetamide (DMA)
Temperature Reflux
Reaction Time ~18 hours
Yield 66.5%

Williamson_Ether_Synthesis_Workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cluster_troubleshooting Troubleshooting start This compound + Alkyl Halide deprotonation Deprotonation (Base, Solvent) start->deprotonation sn2_reaction SN2 Attack deprotonation->sn2_reaction quench Quench Reaction sn2_reaction->quench low_yield Low Yield? sn2_reaction->low_yield extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product Desired Ether purify->product side_products Side Products? low_yield->side_products No optimize_base Optimize Base/Solvent low_yield->optimize_base Yes side_products->quench No optimize_conditions Adjust T°/Time side_products->optimize_conditions Yes optimize_base->deprotonation optimize_conditions->sn2_reaction

Esterification

Esterification of this compound is typically achieved by reacting it with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base.

Common Issues and Solutions

Problem Possible Cause Solution
Low Conversion Insufficiently reactive acylating agent: Carboxylic acids require a catalyst (e.g., a strong acid) and often harsh conditions, while anhydrides are more reactive, and acyl chlorides are the most reactive.For a more facile reaction, use the corresponding acyl chloride. If using a carboxylic acid, consider activating it with a coupling agent like DCC or EDC.
Base is too weak or sterically hindered: The base may not be effective in scavenging the HCl byproduct (when using acyl chlorides) or activating the phenol.Pyridine is a common choice as both a base and a solvent. Other non-nucleophilic bases like triethylamine can also be used.
Side Reactions Friedel-Crafts acylation: Under certain conditions, acylation can occur on the aromatic ring, especially with a Lewis acid catalyst.Avoid strong Lewis acid catalysts. Performing the reaction under basic conditions (e.g., with pyridine) favors O-acylation.
Hydrolysis of the acylating agent: Presence of water will lead to the hydrolysis of the acyl chloride or anhydride.Ensure all reagents and glassware are dry. Use an anhydrous solvent.
Product Isolation Removal of basic catalyst/byproducts: Pyridine or triethylamine hydrochloride can be challenging to remove completely.Wash the reaction mixture with dilute acid (e.g., 1M HCl) to protonate the amine base and its salt, allowing for their extraction into the aqueous phase.

Experimental Protocol: General Procedure for Acylation with Acyl Chlorides

The following is a general procedure for the acylation of phenols:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine) under an inert atmosphere.

  • Add a base, such as pyridine or triethylamine (if not used as the solvent).

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Esterification_Troubleshooting cluster_low_yield Low Yield cluster_purification Purification Difficulty start Esterification of 4-(CF3)phenol issue Issue Encountered start->issue Low Yield Low Yield issue->Low Yield Yes Purification Difficulty Purification Difficulty issue->Purification Difficulty No cause_ly Possible Causes solution_ly Solutions cause_ly->solution_ly Use Acyl Chloride\nActivate Carboxylic Acid Use Acyl Chloride Activate Carboxylic Acid solution_ly->Use Acyl Chloride\nActivate Carboxylic Acid Optimize Base/Catalyst Optimize Base/Catalyst solution_ly->Optimize Base/Catalyst Incomplete Reaction Incomplete Reaction Incomplete Reaction->cause_ly Side Reactions Side Reactions Side Reactions->cause_ly cause_p Possible Causes solution_p Solutions cause_p->solution_p Acidic Wash Acidic Wash solution_p->Acidic Wash Optimize Chromatography Optimize Chromatography solution_p->Optimize Chromatography Removal of Base Removal of Base Removal of Base->cause_p Similar Polarity of Products Similar Polarity of Products Similar Polarity of Products->cause_p

Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, this compound is typically converted to a triflate (or other sulfonate) or a halide to act as the electrophilic partner. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity in the oxidative addition step.

Common Issues and Solutions

Problem Possible Cause Solution
Low or No Coupling Inefficient oxidative addition: The Pd(0) catalyst may not be effectively inserting into the C-X bond (where X is triflate, Br, I). Aryl triflates of electron-deficient phenols can be challenging substrates.Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald or Fu ligands) to promote oxidative addition. Ensure the palladium precatalyst is of good quality and the reaction is thoroughly degassed to prevent catalyst deactivation.
Base is not optimal: The choice of base is critical for the transmetalation step.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate and yield.
Protodeboronation of the boronic acid: The boronic acid can be cleaved by the base and water before it couples with the palladium complex.Use a less aqueous solvent system or anhydrous conditions with a suitable base. Using boronate esters (e.g., pinacol esters) can sometimes mitigate this issue.
Homocoupling of the Boronic Acid Presence of oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Decomposition of the palladium catalyst: Catalyst decomposition can lead to palladium black, which can catalyze homocoupling.Use appropriate ligands to stabilize the palladium catalyst. Avoid excessively high temperatures.
Difficult Purification Removal of boron-containing byproducts: Boronic acid and its byproducts can be difficult to remove.An aqueous wash with a mild base can sometimes help remove boronic acids. Alternatively, a wash with a solution containing a diol (like pinacol) can complex with the boron species, facilitating their removal.
Separation from homocoupled product: The homocoupled biaryl may have a similar polarity to the desired product.Optimize reaction conditions to minimize homocoupling. Careful column chromatography, possibly with a different solvent system or on a different stationary phase, may be required.

Quantitative Data from a Suzuki-Miyaura Coupling Example

In a study on the synthesis of biaryls, 4-(trifluoromethyl)-1,1′-biphenyl was synthesized from the corresponding bromoarene and phenylboronic acid.[5]

Parameter Condition
Aryl Halide 1-Bromo-4-(trifluoromethyl)benzene
Boronic Acid Phenylboronic acid
Catalyst LaPO₄·Pd nanocatalyst
Solvent Aqueous medium
Yield 74%

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Aryl_Tf 4-(CF3)phenyl-OTf Ox_Add Oxidative Addition Aryl_Tf->Ox_Add Boronic_Acid Ar-B(OH)2 Transmetalation Transmetalation (Base) Boronic_Acid->Transmetalation Side_Product Homocoupling/ Protodeboronation Boronic_Acid->Side_Product Pd0 Pd(0)L_n Pd0->Ox_Add Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd0 Biaryl Biaryl Product Red_Elim->Biaryl

References

Technical Support Center: NMR Spectroscopic Analysis of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in 4-(Trifluoromethyl)phenol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation. Based on common synthetic routes, potential impurities to consider include:

  • 4-chlorobenzotrifluoride: A common starting material for the synthesis of this compound.

  • p-Cresol: A structurally similar compound that could be a starting material in alternative synthetic pathways or a related impurity.

  • 4-Hydroxybenzoic acid: A potential oxidation byproduct.

  • Other positional isomers: Such as 2-(Trifluoromethyl)phenol or 3-(Trifluoromethyl)phenol, which could arise from non-selective synthesis methods.

Q2: Which NMR techniques are most effective for identifying impurities in this compound?

A2: A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is highly effective for the comprehensive analysis of this compound and its potential impurities.

  • ¹H NMR: Provides information on the number and environment of protons, which is useful for identifying both the main compound and any organic impurities.

  • ¹³C NMR: Offers details about the carbon skeleton of the molecules present, helping to confirm the structure of impurities.

  • ¹⁹F NMR: Is particularly sensitive for detecting and quantifying fluorine-containing impurities, such as unreacted starting materials like 4-chlorobenzotrifluoride. Due to the high sensitivity and wide chemical shift range of ¹⁹F, even trace amounts of fluorinated impurities can often be detected.

Q3: How can I distinguish the NMR signals of this compound from its potential impurities?

A3: Distinguishing signals is achieved by comparing the chemical shifts (δ), coupling constants (J), and multiplicities of the peaks in your sample's spectra with the known spectral data of this compound and its potential impurities. The following tables summarize the expected NMR data.

Data Presentation: NMR Spectral Data for this compound and Potential Impurities

Table 1: ¹H NMR Data (in CDCl₃)

CompoundAr-H (ppm)-OH (ppm)Other (ppm)
This compound ~7.5 (d, 2H), ~6.9 (d, 2H)~5.0-6.0 (br s)
4-chlorobenzotrifluoride~7.6 (d, 2H), ~7.4 (d, 2H)-
p-Cresol~7.0 (d, 2H), ~6.7 (d, 2H)~4.6 (br s)~2.3 (s, 3H, -CH₃)
4-Hydroxybenzoic acid~7.9 (d, 2H), ~6.9 (d, 2H)~10-12 (br s, -COOH), ~5-6 (br s, Ar-OH)

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundAromatic Carbons (ppm)CF₃ (ppm)Other (ppm)
This compound ~155, 127 (q), 125 (q), 116~124 (q)
4-chlorobenzotrifluoride~135, 132, 129, 126 (q)~123 (q)
p-Cresol~152, 130, 115-~21 (-CH₃)
4-Hydroxybenzoic acid~162, 133, 122, 116-~171 (-COOH)

Table 3: ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

CompoundChemical Shift (ppm)
This compound ~ -62.5
4-chlorobenzotrifluoride~ -63.2
p-CresolNo Signal
4-Hydroxybenzoic acidNo Signal

Troubleshooting Guides

Issue 1: Broad -OH peak in the ¹H NMR spectrum, making integration and identification difficult.

  • Cause: The phenolic hydroxyl proton can undergo chemical exchange with trace amounts of water or other exchangeable protons in the sample or solvent. This exchange broadens the signal. Hydrogen bonding between phenol molecules at higher concentrations can also cause broadening.

  • Troubleshooting Steps:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The broad -OH peak will either disappear or significantly decrease in intensity due to the exchange of the hydroxyl proton with deuterium, confirming its identity.

    • Use a Dry Solvent: Ensure that the deuterated solvent used is dry. Using a freshly opened ampule or a properly stored solvent from a septum-sealed bottle can minimize water contamination.

    • Lower the Concentration: Prepare a more dilute sample to reduce intermolecular hydrogen bonding.

    • Vary the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper peak.

Issue 2: Unexpected peaks in the NMR spectrum that do not correspond to the product or known impurities.

  • Cause: These peaks could be from residual solvents used during synthesis or purification, grease from glassware, or other unknown byproducts.

  • Troubleshooting Steps:

    • Check Solvent Residual Peaks: Compare the chemical shifts of the unknown peaks with published tables of common NMR solvent impurities.

    • Analyze a Blank: Run an NMR spectrum of the deuterated solvent you are using to check for contaminants.

    • 2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of the unknown impurity.

    • Re-purify the Sample: If the impurity level is significant, re-purifying the this compound sample may be necessary.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry NMR tube.

  • Adding the Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer for a few seconds.

  • Transfer to Spectrometer: Carefully wipe the outside of the NMR tube and place it in the NMR spectrometer for analysis.

Protocol 2: Quantitative NMR (qNMR) for Impurity Quantification

  • Internal Standard Selection: Choose an internal standard that has a simple NMR spectrum (preferably a singlet), is stable, does not react with the sample, and has a peak that is well-resolved from the analyte and impurity signals. For ¹H NMR, a common standard is maleic acid or 1,3,5-trimethoxybenzene. For ¹⁹F NMR, a fluorinated compound with a distinct chemical shift can be used.

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10.0 mg).

    • Accurately weigh a precise amount of the internal standard (e.g., 5.0 mg).

    • Dissolve both in a precise volume of deuterated solvent in a volumetric flask to ensure a homogenous solution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Ensure the spectrometer is properly tuned and shimmed.

    • Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation and accurate integration. A typical D1 for qNMR is 30-60 seconds.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved peaks of the analyte, the impurity, and the internal standard.

    • Calculate the concentration and purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

    • analyte = this compound

Mandatory Visualization

Impurity_Identification_Workflow cluster_start Sample Analysis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_decision Impurity Identification cluster_end Conclusion start Obtain this compound Sample acquire_nmr Acquire 1H, 13C, and 19F NMR Spectra start->acquire_nmr process_data Process Spectra (Phasing, Baseline Correction, Integration) acquire_nmr->process_data compare_data Compare with Reference Spectra process_data->compare_data impurity_present Impurity Detected? compare_data->impurity_present identify_impurity Identify Impurity Structure impurity_present->identify_impurity Yes pure_sample Sample is Pure impurity_present->pure_sample No quantify_impurity Quantify Impurity (qNMR) identify_impurity->quantify_impurity report_results Report Impurity Profile quantify_impurity->report_results

Caption: Workflow for the identification and quantification of impurities in this compound using NMR spectroscopy.

Technical Support Center: Optimization of Catalyst Loading for 4-(Trifluoromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions involving 4-(trifluoromethyl)phenol. The information is designed to assist in optimizing catalyst loading and achieving successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for reactions with this compound?

A1: The optimal catalyst loading is highly dependent on the specific reaction (e.g., hydrogenation, cross-coupling), the chosen catalyst (e.g., Pd/C, Pt/C, Suzuki coupling catalysts), and other reaction conditions such as temperature, pressure, and solvent. Generally, starting with a catalyst loading in the range of 1-5 mol% is a common practice. It is crucial to perform a systematic optimization to find the ideal balance for your specific transformation, as insufficient catalyst can lead to low conversion rates, while excessive amounts may cause side reactions or catalyst agglomeration.

Q2: How does the trifluoromethyl group on the phenol affect the catalytic reaction?

A2: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can significantly influence the reactivity of the phenol ring. This can make certain reactions, like electrophilic aromatic substitution, more challenging and may require more active catalysts or harsher reaction conditions. In cross-coupling reactions, the electronic properties of the trifluoromethyl group can also impact the oxidative addition and reductive elimination steps of the catalytic cycle.

Q3: What are the most common catalysts used for reactions involving this compound?

A3: For hydrogenation of the aromatic ring, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are widely used. In cross-coupling reactions like the Suzuki-Miyaura coupling, various palladium catalysts with specific ligands are employed to achieve high efficiency and selectivity. The choice of catalyst should be based on the desired transformation and a thorough literature review of similar substrates.

Q4: Can I reuse the catalyst for multiple reactions?

A4: Heterogeneous catalysts like Pd/C can often be recovered and reused. However, catalyst deactivation can occur due to poisoning by impurities or fouling of the catalyst surface. It is essential to thoroughly wash and dry the catalyst after each use. A test reaction with a small amount of the recycled catalyst is recommended to assess its activity before proceeding with a larger scale reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Action Rationale
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure proper storage of the catalyst (e.g., under an inert atmosphere).Catalysts can lose activity over time due to improper storage or handling.
Insufficient Catalyst Loading - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%).The reaction may require a higher concentration of active sites to proceed at a reasonable rate.
Suboptimal Reaction Conditions - Systematically vary the temperature, pressure, and reaction time. - Screen different solvents.The trifluoromethyl group can affect the substrate's reactivity, necessitating optimization of reaction parameters.
Catalyst Poisoning - Purify starting materials and solvents. - Use a halide scavenger (e.g., silver carbonate) if halide impurities are suspected.[1]Impurities such as sulfur, halides, or other coordination compounds can irreversibly bind to the catalyst's active sites.[1]
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Action Rationale
Excessive Catalyst Loading - Reduce the catalyst loading in a stepwise manner.Too much catalyst can sometimes promote side reactions or product degradation.
Reaction Temperature is Too High - Lower the reaction temperature.Higher temperatures can provide the activation energy for undesired reaction pathways.
Incorrect Solvent Choice - Perform a solvent screen with a range of polar and non-polar aprotic and protic solvents.The solvent can influence the selectivity of the reaction by stabilizing certain transition states over others.
Issue 3: Inconsistent Reaction Results
Possible Cause Troubleshooting Action Rationale
Heterogeneous Catalyst Not Well-Dispersed - Ensure vigorous stirring throughout the reaction. - Use a high-quality catalyst with a uniform particle size.Poor dispersion of a heterogeneous catalyst leads to a lower effective concentration of active sites.
Atmospheric Contamination - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen and moisture from the air can interfere with many catalytic cycles.

Data Presentation

Table 1: Optimization of Catalyst Loading for a Model Suzuki-Miyaura Coupling Reaction

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

EntryCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
10.5Toluene/WaterK₂CO₃801245
21.0Toluene/WaterK₂CO₃801278
32.0Toluene/WaterK₂CO₃801292
45.0Toluene/WaterK₂CO₃801293
51.0Dioxane/WaterK₃PO₄100885

Table 2: Effect of Pd/C Catalyst Loading on the Hydrogenation of a Substituted Phenol

Reaction: Substituted Phenol + H₂ → Substituted Cyclohexanol

EntryCatalyst Loading (wt%)Hydrogen Pressure (psi)SolventTemperature (°C)Time (h)Conversion (%)
1150Ethanol252430
2550Ethanol252485
31050Ethanol2524>99
45100Ethanol5012>99
5550Methanol252490

Experimental Protocols

Protocol 1: General Procedure for Optimization of Pd/C Catalyst Loading for Hydrogenation of this compound
  • Reaction Setup: To a high-pressure reaction vessel, add this compound (1.0 mmol) and the desired solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Carefully add the desired weight percentage of 10% Pd/C catalyst (e.g., for 5 wt% loading, add 8.1 mg of 10% Pd/C for 162 mg of starting material).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Analysis: Concentrate the filtrate under reduced pressure and analyze the crude product by GC-MS or ¹H NMR to determine the conversion and yield.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with 4-(Trifluoromethyl)phenylboronic Acid
  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 8-12 hours). Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis cluster_optimization Optimization Loop start Define Reaction and Catalyst select_catalyst Select Catalyst and Starting Materials start->select_catalyst setup Prepare Glassware and Reagents select_catalyst->setup load Load Reactants and Solvent setup->load add_catalyst Add Catalyst load->add_catalyst conditions Set Reaction Conditions (Temp, Pressure, Stirring) add_catalyst->conditions monitor Monitor Reaction Progress (TLC, GC, etc.) conditions->monitor quench Quench Reaction monitor->quench filter Filter to Remove Catalyst quench->filter extract Extraction and Drying filter->extract analyze Analyze Product (NMR, MS, etc.) extract->analyze evaluate Evaluate Yield and Purity analyze->evaluate decision Optimal? evaluate->decision adjust Adjust Catalyst Loading decision->adjust No end Optimized Protocol decision->end Yes adjust->load Repeat Experiment

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Workflow start Low or No Yield check_catalyst Catalyst Issue? start->check_catalyst check_conditions Conditions Issue? check_catalyst->check_conditions No catalyst_actions Use Fresh Catalyst Increase Loading Check for Poisoning check_catalyst->catalyst_actions Yes check_reagents Reagent Issue? check_conditions->check_reagents No conditions_actions Optimize Temperature Optimize Pressure Screen Solvents check_conditions->conditions_actions Yes other_issues Investigate Other Factors (e.g., Stirring, Atmosphere) check_reagents->other_issues No reagents_actions Purify Starting Materials Check Reagent Purity check_reagents->reagents_actions Yes rerun Re-run Experiment catalyst_actions->rerun conditions_actions->rerun other_issues->rerun reagents_actions->rerun

Caption: Troubleshooting workflow for low reaction yield.

References

Removal of unreacted starting materials from 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Trifluoromethyl)phenol. Our aim is to provide practical and specific solutions to common issues faced during the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurity is typically the unreacted starting material, 4-chlorobenzotrifluoride, especially when the synthesis involves the hydrolysis of this compound. Other potential impurities can include isomers of trifluoromethylphenol (e.g., 2- or 3-(Trifluoromethyl)phenol) if the starting materials are not isomerically pure, and byproducts from side reactions, such as ethers or other halogenated compounds.

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound are fractional distillation and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q3: How can I effectively remove unreacted 4-chlorobenzotrifluoride?

A3: Fractional distillation is a highly effective method for removing 4-chlorobenzotrifluoride due to the significant difference in boiling points between it and this compound. Recrystallization from a suitable solvent system can also be employed to selectively crystallize the desired product, leaving the more soluble starting material in the mother liquor.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound and 4-chlorobenzotrifluoride.

Possible Causes & Solutions:

  • Inefficient column: The fractionating column may not have enough theoretical plates for the separation.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).

  • Distillation rate is too fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rate is typically 1-2 drops of distillate per second.

  • Poor insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Fluctuating heat source: An unstable heat source can lead to inconsistent boiling and poor separation.

    • Solution: Use a stable heating source such as a heating mantle with a controller or an oil bath.

Issue: Product is contaminated with a lower-boiling impurity.

Possible Causes & Solutions:

  • Initial fraction not discarded: The first fraction of the distillate will be enriched in the lower-boiling components.

    • Solution: Collect and discard an initial "forerun" fraction before collecting the main product fraction. The volume of the forerun will depend on the scale of the distillation and the amount of low-boiling impurities.

Recrystallization

Issue: Oiling out of the product instead of crystallization.

Possible Causes & Solutions:

  • Solution is too concentrated: The solubility limit is exceeded at a temperature above the melting point of the product.

    • Solution: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.

  • Cooling is too rapid: Rapid cooling can favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Inappropriate solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound when hot but have low solubility when cold.

Issue: Low recovery of purified this compound.

Possible Causes & Solutions:

  • Too much solvent used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Crystals washed with warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold will redissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

  • Premature crystallization during hot filtration: If hot filtration is necessary to remove insoluble impurities, the product may crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to keep the product dissolved.

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound162.11~17846-48
4-Chlorobenzotrifluoride180.56136-138[1][2]-36[2]

Table 2: Comparison of Purification Methods for Removing 4-Chlorobenzotrifluoride

MethodPrinciple of SeparationTypical Purity AchievedEstimated YieldKey Considerations
Fractional Distillation Difference in boiling points>99%80-90%Requires a fractionating column with sufficient theoretical plates. Good for large-scale purification.
Recrystallization Difference in solubility>98%70-85%Dependent on finding a suitable solvent system where the impurity is significantly more soluble than the product at low temperatures.

Note: Purity and yield are estimates and can vary based on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Fractional Distillation for Removal of 4-Chlorobenzotrifluoride
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound containing unreacted 4-chlorobenzotrifluoride. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Forerun Collection: As the mixture begins to boil, the vapor will rise through the fractionating column. The temperature at the thermometer should initially stabilize at the boiling point of the lower-boiling component (4-chlorobenzotrifluoride, ~136-138°C). Collect this initial fraction (forerun) in a separate receiving flask and discard it.

  • Product Collection: Once the temperature begins to rise, change the receiving flask to collect the main fraction. The temperature should stabilize again at the boiling point of this compound (~178°C). Collect the distillate while the temperature remains constant.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Recrystallization from a Toluene/Hexane Solvent System
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (a non-solvent) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the purity and melting point of the recrystallized product. A sharp melting point close to the literature value (46-48°C) indicates high purity.

Mandatory Visualizations

PurificationWorkflow cluster_start Starting Point cluster_methods Purification Methods cluster_end Final Product Crude_Product Crude this compound (with impurities) Distillation Fractional Distillation Crude_Product->Distillation Boiling Point Difference Recrystallization Recrystallization Crude_Product->Recrystallization Solubility Difference Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree Start Impure Product After Initial Purification Check_Purity Analyze Purity (GC/HPLC) Start->Check_Purity Impurity_ID Identify Main Impurity Check_Purity->Impurity_ID Purity < Target Starting_Material Unreacted Starting Material (e.g., 4-chlorobenzotrifluoride) Impurity_ID->Starting_Material Known Starting Material Detected Side_Product Side Product or Other Impurity Impurity_ID->Side_Product Unknown or Side Product Choose_Method Select Purification Method Starting_Material->Choose_Method Side_Product->Choose_Method Fractional_Distillation Optimize Fractional Distillation (e.g., longer column, slower rate) Choose_Method->Fractional_Distillation Boiling Point Difference > 25°C Recrystallization Optimize Recrystallization (e.g., different solvent, slower cooling) Choose_Method->Recrystallization Good Crystallization Solvent Found Column_Chromatography Consider Column Chromatography Choose_Method->Column_Chromatography Other Methods Ineffective

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: 4-(Trifluoromethyl)phenol Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of chemical reactions involving 4-(Trifluoromethyl)phenol. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low product yield is a common issue during the scale-up of this compound synthesis. The following sections outline potential causes and recommended solutions.

Potential Causes and Solutions

Potential CauseRecommended Action
Incomplete Diazotization: The initial diazotization of the aniline precursor may be inefficient.Ensure the reaction temperature is maintained at or below 10°C during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent decomposition of the diazonium salt.[1][2] The reaction time should be sufficient, typically between 30 minutes to 3 hours.[1][2]
Side Reactions: Undesired side reactions, such as defluorination-hydroxylation of the diazonium salt, can significantly reduce the yield of the desired product.[1]Carefully control the concentration of sulfuric acid. A sulfuric acid concentration between 30% and 70% by weight after diazotization has been shown to improve the stability of the diazonium salt and increase the yield.[1] The use of a mixed solvent system, such as an aqueous solution of copper sulfate with a water-insoluble solvent like toluene, xylene, or chlorobenzene, during hydrolysis can also suppress side reactions.[2]
Suboptimal Hydrolysis Conditions: The hydrolysis of the diazonium salt is a critical step that can impact yield.The hydrolysis reaction temperature should be carefully controlled, ideally within the range of 75-85°C. Deviating from this temperature range can lead to a decrease in yield.[2] The concentration of the diazonium salt solution is also important, with a preferred range of 8-20% by weight.[2]
Inefficient Hydrogenolysis (for benzyl ether route): In synthetic routes involving the hydrogenolysis of a benzyl ether precursor, the catalyst activity and reaction conditions are crucial.Use an appropriate catalyst, such as 5% palladium-on-carbon.[3] Ensure the reaction is carried out under a suitable hydrogen pressure (e.g., 50-100 psi) and for a sufficient duration (e.g., until theoretical hydrogen uptake is achieved).[3]
Problem 2: High Levels of Impurities in the Final Product

The presence of impurities can compromise the quality and safety of the final product. Identifying and mitigating the formation of byproducts is essential.

Common Impurities and Mitigation Strategies

ImpurityFormation PathwayMitigation Strategy
Defluorination-hydroxylation byproductOccurs during the diazotization of 4-fluoro-3-trifluoromethylaniline, where the fluorine atom is replaced by a hydroxyl group.[1]Optimize the sulfuric acid concentration after diazotization to be within 30-70% by weight to enhance the stability of the diazonium salt.[1]
Isomeric byproductsFormation of undesired isomers can occur depending on the synthetic route and directing effects of substituents.For syntheses involving electrophilic substitution, careful selection of catalysts and reaction conditions can improve regioselectivity. In routes starting from substituted anilines, the purity of the starting material is critical.
Unreacted starting materialsIncomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction progress using analytical techniques like HPLC or GC. Ensure optimal reaction conditions are maintained for a sufficient duration.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with this compound and its synthetic precursors on a larger scale?

A1: this compound is a flammable solid and is toxic if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[4][5][6] When scaling up reactions, it is crucial to:

  • Handle the material in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[4][6]

  • Implement grounding procedures to avoid static discharge, as it is a flammable solid.[7]

  • Be aware that when heated to decomposition, it may emit toxic vapors of nitrogen oxides and hydrogen fluoride.[8]

Q2: How can I effectively purify this compound at an industrial scale?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: This is a suitable method for purifying this compound, which has a boiling point of 71.5-72 °C at 8 mmHg.[9] It is effective for separating the product from non-volatile impurities.

  • Crystallization: If the product is a solid at room temperature (melting point 45-47 °C), crystallization can be an effective purification technique, especially for removing isomeric impurities.[4]

  • Column Chromatography: While effective at the lab scale, it may be less practical for large-scale industrial production due to cost and solvent usage.

Q3: What are some of the common synthetic routes for this compound?

A3: Several synthetic routes have been developed:

  • Diazotization and Hydrolysis: This common method involves the diazotization of a substituted aniline, such as 4-fluoro-3-trifluoromethylaniline, followed by hydrolysis of the resulting diazonium salt.[1][2]

  • From 4-Trifluoromethylchlorobenzene: This route involves the reaction of 4-trifluoromethylchlorobenzene with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether, which is then hydrogenolyzed to yield this compound.[3]

  • From p-Cresol: Another approach involves the chlorination of p-cresol to yield p-trichloromethylphenol, followed by fluorination. However, this method is considered more of a laboratory-scale procedure.[3]

Data Presentation

Table 1: Influence of Sulfuric Acid Concentration on the Yield of 4-fluoro-3-trifluoromethylphenol [1]

Sulfuric Acid Concentration (wt%)Yield (%)By-product Content (mol%)
34.3852
Not specified864
Not specified7615

Table 2: Experimental Conditions for the Synthesis of this compound via Hydrogenolysis [3]

PrecursorCatalystHydrogen PressureYield (%)
4-Trifluoromethylphenyl benzyl ether5% Palladium-on-carbon60 psi84.5
2-Trifluoromethylphenylbenzyl ether5% Palladium-on-carbonNot specified75
3-Trifluoromethylphenyl benzyl ether5% Palladium-on-carbonNot specified79

Experimental Protocols & Visualizations

Experimental Workflow: Diazotization and Hydrolysis

The following diagram outlines the key steps in the synthesis of 4-fluoro-3-trifluoromethylphenol via diazotization and hydrolysis.

experimental_workflow cluster_diazotization Diazotization Stage cluster_hydrolysis Hydrolysis Stage start Start: 4-fluoro-3-trifluoromethylaniline, H2SO4, H2O cool Cool to <= 10°C start->cool Mix add_nitrite Add NaNO2 solution dropwise cool->add_nitrite stir Stir for 0.5-3 hours add_nitrite->stir diazonium_salt Aqueous Diazonium Salt Solution stir->diazonium_salt add_diazonium Add diazonium salt solution dropwise diazonium_salt->add_diazonium Transfer prepare_hydrolysis Prepare mixed solvent (e.g., Toluene, aq. CuSO4) heat Heat to 75-85°C prepare_hydrolysis->heat heat->add_diazonium hydrolyze Maintain temperature add_diazonium->hydrolyze product 4-fluoro-3-trifluoromethylphenol hydrolyze->product

Workflow for Diazotization and Hydrolysis.
Troubleshooting Logic for Low Yield

This decision tree provides a logical approach to troubleshooting low yields in the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_diazotization Review Diazotization Conditions start->check_diazotization temp_ok Temperature <= 10°C? check_diazotization->temp_ok conc_ok H2SO4 concentration 30-70%? temp_ok->conc_ok Yes solution1 Adjust cooling protocol temp_ok->solution1 No check_hydrolysis Review Hydrolysis Conditions conc_ok->check_hydrolysis Yes solution2 Adjust H2SO4 concentration conc_ok->solution2 No hydrolysis_temp_ok Temperature 75-85°C? check_hydrolysis->hydrolysis_temp_ok solvent_ok Using mixed solvent system? hydrolysis_temp_ok->solvent_ok Yes solution3 Optimize heating and temperature control hydrolysis_temp_ok->solution3 No check_starting_material Analyze Starting Material Purity solvent_ok->check_starting_material Yes solution4 Consider using a two-phase solvent system solvent_ok->solution4 No solution5 Purify starting aniline check_starting_material->solution5

Troubleshooting Decision Tree for Low Yield.

References

Impact of water on 4-(Trifluoromethyl)phenol reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)phenol. The following information addresses common issues related to the impact of water on reaction efficiency and provides protocols for mitigation.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a lower yield than expected and I see some unexpected byproducts. Could water be the issue?

A1: Yes, the presence of water can significantly reduce the efficiency of reactions involving this compound. This is due to the compound's susceptibility to spontaneous hydrolysis and defluorination, particularly under aqueous and/or alkaline conditions[1][2]. This degradation pathway can lead to the formation of impurities such as 4-hydroxybenzoic acid and a quinone methide intermediate, which can further react to form other byproducts[1][2].

Q2: What is the mechanism by which water affects this compound?

A2: In the presence of water, especially under neutral to alkaline pH, this compound can undergo a hydrolysis reaction. This process can lead to the loss of fluorine atoms and the formation of a quinone methide intermediate[2]. This reactive intermediate can then be trapped by nucleophiles, including water itself, to form 4-hydroxybenzoic acid, or it can lead to the formation of dimer-like products and polymers, reducing the yield of the desired product[1].

Q3: Are there specific reaction types involving this compound that are highly sensitive to water?

A3: Yes. Reactions that are generally sensitive to moisture will show reduced efficiency with this compound. For instance, in certain synthetic routes to prepare p-trifluoromethylphenol that utilize trifluoromethyl silane, anhydrous conditions are critical. If water is present, the trifluoromethyl silane intermediate rapidly converts to silanol, halting the desired reaction pathway[3][4]. Additionally, any reaction that employs strong bases (e.g., Williamson ether synthesis, some cross-coupling reactions) can be compromised, as the basic conditions can promote the water-induced degradation of this compound[1].

Q4: Can I ever use water as a solvent for reactions with this compound derivatives?

A4: While seemingly counterintuitive, some modern coupling reactions, like certain Suzuki and Buchwald-Hartwig aminations, have been developed to work in aqueous media[5][6][7][8][9]. These reactions typically rely on specialized ligands or surfactants to facilitate the reaction in water and may not be suitable for all substrates. However, it is crucial to consult specific literature for the reaction you are performing. For many standard organic transformations, the exclusion of water is paramount for achieving high yields.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to water contamination in your reactions.

Problem: Low yield or unexpected byproducts in a reaction involving this compound.

G start Low Yield / Byproducts Detected check_water Is Water Contamination a Possibility? start->check_water anhydrous_protocol Review Anhydrous Technique: 1. Solvent Dryness 2. Reagent Purity 3. Glassware Preparation 4. Inert Atmosphere check_water->anhydrous_protocol Yes / Unsure other_issues Conclusion: The issue may not be water. Investigate other parameters: - Reaction temperature - Reaction time - Catalyst activity - Stoichiometry check_water->other_issues No solvent_dry Is the solvent adequately dry? anhydrous_protocol->solvent_dry end end other_issues->end reagent_dry Are reagents (including 4-TFMP) and base anhydrous? solvent_dry->reagent_dry Yes dry_solvent Action: Re-dry solvent using an appropriate method. (See Protocol 1) solvent_dry->dry_solvent No glassware_dry Was glassware properly dried? reagent_dry->glassware_dry Yes dry_reagents Action: Use fresh, anhydrous reagents. Dry 4-TFMP if necessary. reagent_dry->dry_reagents No atmosphere_inert Was a proper inert atmosphere maintained? glassware_dry->atmosphere_inert Yes dry_glassware Action: Oven-dry or flame-dry glassware immediately before use. glassware_dry->dry_glassware No improve_atmosphere Action: Ensure a positive pressure of dry N2 or Ar. Check for leaks. atmosphere_inert->improve_atmosphere No check_byproducts Analyze byproducts (e.g., via LC-MS). Is 4-hydroxybenzoic acid present? atmosphere_inert->check_byproducts Yes rerun_reaction Rerun reaction with improved anhydrous technique. dry_solvent->rerun_reaction dry_reagents->rerun_reaction dry_glassware->rerun_reaction improve_atmosphere->rerun_reaction check_byproducts->other_issues No degradation_confirmed Conclusion: Water-induced degradation of 4-TFMP is likely. Strict anhydrous conditions are essential. check_byproducts->degradation_confirmed Yes degradation_confirmed->end

Caption: Troubleshooting workflow for low-yield reactions.

Data on Solvent Water Content

Achieving a truly "anhydrous" state is critical. The following table provides general guidelines for the acceptable water content in common solvents for moisture-sensitive reactions.

SolventCommon Drying Agent(s)Typical Water Content Before Drying (ppm)Achievable Water Content After Drying (ppm)
Tetrahydrofuran (THF)Sodium/Benzophenone, 3Å Molecular Sieves200 - 300< 10 - 40
TolueneSodium/Benzophenone, 3Å Molecular Sieves, CaH₂~225< 5 - 35
Dichloromethane (DCM)CaH₂, 3Å Molecular Sieves150 - 250< 10
Acetonitrile (MeCN)CaH₂, 3Å Molecular Sieves300 - 500< 15
N,N-Dimethylformamide (DMF)BaO, 4Å Molecular Sieves (then distillation)500 - 1000< 50

Data compiled from general laboratory practices and solvent drying literature[10][11]. Actual values can vary based on the initial grade of the solvent and the drying technique employed.

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) using Molecular Sieves

This protocol describes a common and effective method for drying THF for use in moisture-sensitive reactions.

G cluster_activation Sieve Activation cluster_drying Solvent Drying a1 Place 3Å molecular sieves in a flask. a2 Heat at 300°C under vacuum for at least 12 hours. a1->a2 a3 Cool to room temperature under an inert atmosphere (N2 or Ar). a2->a3 d1 Add activated sieves (10-20% m/v) to a bottle of THF. d2 Seal the bottle under N2 or Ar. d1->d2 d3 Allow to stand for at least 48 hours. d2->d3 d4 The dry solvent can be used directly from the bottle via a dry syringe. d3->d4 G tfmp This compound phenolate 4-(Trifluoromethyl)phenolate tfmp->phenolate + OH- qm Quinone Methide Intermediate phenolate->qm Spontaneous Defluorination (+ H2O) hba 4-Hydroxybenzoic Acid qm->hba + H2O dimer Dimerization/Polymerization Products qm->dimer

References

Minimizing byproduct formation in the synthesis of 4-(Trifluoromethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-(trifluoromethyl)phenol derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, offering potential solutions to mitigate byproduct formation and improve reaction outcomes.

Issue 1: Formation of C-Trifluoromethylated Isomers (ortho- and para-)

One of the most common challenges in the synthesis of this compound is the competing C-trifluoromethylation of the aromatic ring, leading to the formation of ortho- and para-isomers as byproducts.

  • Root Cause: The phenol oxygen and the aromatic ring are both nucleophilic. Electrophilic trifluoromethylating reagents can react at either site. The reaction conditions, particularly the choice of base and solvent, play a critical role in directing the selectivity.

  • Troubleshooting Strategies:

    • Strong Base: Employ a strong base, such as sodium hydride (NaH), to fully deprotonate the phenol to the more nucleophilic phenoxide ion. This significantly enhances the rate of O-trifluoromethylation over C-trifluoromethylation.[1]

    • Solvent Selection: Use aprotic polar solvents like DMF or THF to favor the O-alkylation pathway. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled O-trifluoromethylation product.

Issue 2: Hydrolysis of the Trifluoromethyl Group

The trifluoromethyl group can be sensitive to hydrolysis under certain conditions, leading to the formation of a carboxylic acid or other degradation products.

  • Root Cause: The presence of strong nucleophiles, particularly hydroxide ions, in combination with elevated temperatures can lead to the hydrolysis of the C-F bonds.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water.

    • Control of Basicity: Avoid using an excessive amount of strong base. If possible, use a non-nucleophilic base.

    • Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times at high temperatures.

Issue 3: Formation of Tar and Polymeric Byproducts

The formation of dark, insoluble materials (tar) can complicate product isolation and reduce yields.

  • Root Cause: Tar formation can result from the decomposition of starting materials, reagents, or the desired product, often catalyzed by strong acids or high temperatures. In some cases, byproducts from the trifluoromethylating agent itself can contribute to this issue.

  • Troubleshooting Strategies:

    • Temperature Management: Maintain strict control over the reaction temperature to prevent thermal decomposition.

    • Purification of Reagents: Use purified reagents and solvents to remove any impurities that might initiate polymerization or decomposition pathways.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of 4-fluoro-3-trifluoromethylphenol via diazotization of 4-fluoro-3-trifluoromethylaniline?

In the diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis, a significant byproduct can be 2-trifluoromethyl-4-diazocyclohexa-2,5-dienone and its subsequent coupling products. The formation of these byproducts can be substantial, with reports of up to 24 mole % under certain conditions.[2]

Q2: How can I minimize the formation of isomeric byproducts during electrophilic trifluoromethylation of phenol?

To favor the formation of the desired this compound, it is crucial to direct the trifluoromethylating agent to the oxygen atom rather than the carbon atoms of the aromatic ring. Using a strong base like sodium hydride (NaH) to generate the phenoxide anion is a key strategy.[1] Additionally, blocking the more reactive ortho- and para-positions on the phenol ring with other substituents can direct trifluoromethylation to the desired position, although this requires a multi-step synthesis.

Q3: My reaction mixture turns dark brown, and I have difficulty isolating the product. What could be the cause?

The formation of a dark brown color and tar-like substances is often due to the decomposition of the trifluoromethylating reagent or side reactions involving the phenol substrate. For instance, some trifluoromethylating agents can generate colored byproducts. To mitigate this, consider the following:

  • Ensure the reaction is performed under an inert atmosphere.

  • Control the reaction temperature carefully.

  • Use purified reagents and solvents.

  • During workup, a charcoal treatment can sometimes help remove colored impurities.

Q4: What are the recommended purification methods for this compound derivatives?

Common purification techniques for this compound derivatives include:

  • Distillation: Vacuum distillation is often effective for purifying liquid derivatives.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data on byproduct formation in a specific synthesis of a this compound derivative.

Reaction Starting Material Conditions Desired Product Byproduct(s) Byproduct Content (mole %) Yield of Desired Product (%)
Diazotization and Hydrolysis4-fluoro-3-trifluoromethylanilineDiazonium salt retained at 0-5°C for 24 hours4-fluoro-3-trifluoromethylphenol2-trifluoromethyl-4-diazocyclohexa-2,5-dienone and related compounds285
Diazotization and Hydrolysis4-fluoro-3-trifluoromethylanilineUnspecified variation in conditions4-fluoro-3-trifluoromethylphenol2-trifluoromethyl-4-diazocyclohexa-2,5-dienone and related compounds2456

Table 1: Byproduct formation in the synthesis of 4-fluoro-3-trifluoromethylphenol.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether and subsequent Hydrogenolysis to this compound

This two-step protocol offers a route to this compound, avoiding direct trifluoromethylation of phenol which can lead to isomeric byproducts.

Step 1: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether

  • Under a nitrogen atmosphere, wash sodium hydride (50% oil dispersion) with hexane to remove the mineral oil.

  • Add dimethylacetamide (DMA), followed by the portion-wise addition of benzyl alcohol in DMA. The reaction is exothermic.

  • After the addition is complete, stir the mixture at 80-90°C for one hour.

  • Cool the mixture and add 4-trifluoromethylchlorobenzene. Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and dilute with water.

  • If the product crystallizes, collect it by filtration. If not, extract the aqueous phase with a water-immiscible solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by distillation or recrystallization.[3]

Step 2: Hydrogenolysis to this compound

  • Dissolve the 4-(trifluoromethyl)phenyl benzyl ether in a suitable solvent, such as ethanol.

  • Add a catalytic amount of a heavy metal catalyst, such as 5% palladium on carbon.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., 60 psi) until the theoretical amount of hydrogen is consumed (typically about 2 hours).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrogenolysis start Start: 4-Trifluoromethylchlorobenzene + Sodium Benzylate reaction1 Reaction in DMA start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 4-(Trifluoromethyl)phenyl Benzyl Ether workup1->product1 product1_input 4-(Trifluoromethyl)phenyl Benzyl Ether product1->product1_input reaction2 Hydrogenation (H2, Pd/C) in Ethanol product1_input->reaction2 workup2 Filtration & Solvent Removal reaction2->workup2 final_product Final Product: This compound workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Problem: Low Yield / High Byproducts byproduct_type Identify Byproduct Type start->byproduct_type isomers C-Trifluoromethylated Isomers byproduct_type->isomers Isomeric Mixture hydrolysis Hydrolysis Products byproduct_type->hydrolysis Degradation tar Tar / Polymeric Material byproduct_type->tar Insoluble Material solution_isomers Use Strong Base (e.g., NaH) Optimize Solvent & Temperature isomers->solution_isomers solution_hydrolysis Ensure Anhydrous Conditions Control Basicity & Reaction Time hydrolysis->solution_hydrolysis solution_tar Strict Temperature Control Purify Reagents Inert Atmosphere tar->solution_tar

Caption: Troubleshooting logic for byproduct formation in this compound synthesis.

References

Validation & Comparative

Comparing the reactivity of 4-(Trifluoromethyl)phenol vs 4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 4-(Trifluoromethyl)phenol and 4-Chlorophenol

This guide provides a detailed comparison of the chemical reactivity of this compound and 4-chlorophenol, two important substituted phenols used in chemical synthesis, drug development, and materials science. The analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of their respective chemical behaviors.

Introduction and Structural Overview

This compound and 4-chlorophenol are aromatic alcohols characterized by a hydroxyl group (-OH) attached to a benzene ring. Their distinct reactivity profiles are primarily dictated by the nature of the substituent at the para-position (position 4) relative to the hydroxyl group.

  • This compound features a trifluoromethyl group (-CF₃), which is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect).

  • 4-Chlorophenol contains a chlorine atom (-Cl), which is also an electron-withdrawing group through induction but can act as a weak electron-donating group through resonance due to its lone pairs of electrons.

The electronic effects of these substituents significantly influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to electrophilic substitution.

Comparative Chemical and Physical Properties

The fundamental properties of these two compounds are summarized below. These properties influence their handling, solubility, and reaction conditions.

PropertyThis compound4-Chlorophenol
CAS Number 402-45-9[1]106-48-9[2]
Molecular Formula C₇H₅F₃O[1]C₆H₅ClO[2]
Molecular Weight 162.11 g/mol [3]128.56 g/mol [4]
Appearance White to yellow-brown crystals[1]Colorless or white solid[2]
Melting Point 45-47 °C[5]42-45 °C[4]
Boiling Point 71.5-72 °C at 8 mmHg[6]220 °C at 760 mmHg[4]
pKa (Acidity) 8.68 (at 25°C)[1]9.41[2]

Analysis of Chemical Reactivity

The primary differences in reactivity between this compound and 4-chlorophenol stem from the electronic influence of their para-substituents.

Acidity and Phenoxide Ion Stability

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion, formed upon deprotonation. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[7][8]

  • This compound (pKa = 8.68) is significantly more acidic than 4-chlorophenol (pKa = 9.41) .[1][2]

  • Reasoning: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that operates purely through a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and the phenoxide oxygen, effectively stabilizing the negative charge.[9] The chlorine atom in 4-chlorophenol also exhibits a negative inductive effect, but this is partially offset by its positive resonance effect (+R), where its lone pairs donate electron density to the ring. The net result is that the -CF₃ group is a much stronger stabilizer of the phenoxide anion, leading to a lower pKa and higher acidity.[10][11]

G cluster_0 This compound Dissociation cluster_1 4-Chlorophenol Dissociation phenol_tf CF₃-Ph-OH phenoxide_tf CF₃-Ph-O⁻ phenol_tf->phenoxide_tf pKa = 8.68 H_tf H⁺ phenol_tf->H_tf stabilization_tf Strong inductive effect (-I) of -CF₃ greatly stabilizes the phenoxide ion. phenoxide_tf->stabilization_tf phenol_cl Cl-Ph-OH phenoxide_cl Cl-Ph-O⁻ phenol_cl->phenoxide_cl pKa = 9.41 H_cl H⁺ phenol_cl->H_cl stabilization_cl Inductive effect (-I) of -Cl is partially offset by resonance (+R), providing less stabilization. phenoxide_cl->stabilization_cl

Caption: Dissociation and stabilization of phenoxide ions.

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating ortho, para-director for electrophilic aromatic substitution (EAS).[12] However, electron-withdrawing substituents on the ring are deactivating.

  • Reactivity: The aromatic ring of 4-chlorophenol is expected to be more reactive towards EAS than that of this compound .

  • Reasoning: Both -Cl and -CF₃ groups are deactivating. However, the deactivating inductive effect of the -CF₃ group is substantially stronger than the net deactivating effect of the -Cl group. Therefore, the benzene ring in this compound is more electron-deficient and thus less susceptible to attack by electrophiles. While the -OH group directs incoming electrophiles to the ortho positions in both molecules, the overall reaction rate will be slower for the trifluoromethyl-substituted compound.

Experimental Protocols

To quantitatively compare the reactivity, particularly the acidity, of these two phenols, a spectrophotometric determination of their pKa values can be performed.

Protocol: Spectrophotometric pKa Determination

This method relies on the fact that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

  • This compound

  • 4-Chlorophenol

  • Buffer solutions (pH range 7-11)

  • 0.1 M HCl and 0.1 M NaOH

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of each phenol in a suitable solvent (e.g., ethanol or methanol).

  • Sample Preparation: For each phenol, prepare a series of solutions by adding a small, constant volume of the stock solution to a series of buffer solutions of known pH (e.g., from pH 7 to 11). Ensure the final concentration of the phenol is identical in all samples.

  • Spectral Scans: Record the full UV-Vis spectrum for each phenol in a highly acidic solution (e.g., pH 2, where it is fully protonated) and a highly basic solution (e.g., pH 12, where it is fully deprotonated) to identify the isosbestic point and the wavelength of maximum absorbance difference (λ_max).

  • Absorbance Measurements: At the determined λ_max, measure the absorbance of each buffered sample.

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • pKa = pH + log[(A_B - A) / (A - A_A)]

    • Where A is the absorbance of the sample at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form.

  • Graphical Determination: Plot absorbance (A) versus pH. The pKa is the pH at which the absorbance is exactly halfway between A_A and A_B. A more accurate method is to plot log[(A_B - A) / (A - A_A)] versus pH; the x-intercept of this plot is the pKa.

G A Prepare Stock Solutions (1 mM of each phenol) B Create Sample Series (Constant phenol conc. in buffers, pH 7-11) A->B C Identify λmax (Scan at pH 2 and pH 12) B->C D Measure Absorbance (Read all samples at λmax) C->D E Data Analysis (Plot Absorbance vs. pH) D->E F Calculate pKa (pH at half-max absorbance) E->F

Caption: Experimental workflow for pKa determination.

Conclusion

The reactivity of this compound and 4-chlorophenol is markedly different, a direct consequence of the electronic properties of the -CF₃ and -Cl substituents.

  • Acidity: this compound is a stronger acid due to the superior ability of the -CF₃ group to stabilize the conjugate base through a powerful inductive effect.

  • Electrophilic Substitution: 4-Chlorophenol is more susceptible to electrophilic attack on its aromatic ring because the -CF₃ group is a much stronger deactivating group.

These differences are critical for synthetic chemists and drug designers. For instance, the higher acidity of this compound may be advantageous in forming phenoxide salts or in reactions where proton transfer is a key step. Conversely, the greater reactivity of the 4-chlorophenol ring towards EAS may be exploited in functionalization reactions. Understanding these distinctions allows for the rational selection of either compound to achieve desired chemical outcomes in research and development.

References

A Comparative Guide to 4-(Trifluoromethyl)phenol and Other Fluorinated Phenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Fluorinated phenols, in particular, serve as versatile building blocks for a diverse array of complex molecules. This guide provides a comparative analysis of 4-(trifluoromethyl)phenol against other common fluorinated phenols, focusing on their physicochemical properties and performance in key synthetic transformations.

Physicochemical Properties: A Comparative Overview

The nature and position of fluorine substituents on the phenol ring significantly influence its acidity (pKa), melting point, and boiling point. These properties, in turn, affect the reactivity of the phenol and the conditions required for various synthetic transformations. The trifluoromethyl group in this compound is a strong electron-withdrawing group, which has a pronounced effect on its acidity compared to phenols with single fluorine substituents.

CompoundStructurepKaMelting Point (°C)Boiling Point (°C)
This compound
alt text
9.39[1]45-47[2][3]71.5-72 (8 mmHg)[4]
4-Fluorophenol
alt text
9.89[5]45-48185
2,4-Difluorophenol
alt text
8.72 (Predicted)[6]22.4[6]145.7[6]
2,4,6-Trifluorophenol
alt text
7.045-46142

Performance in Key Organic Synthesis Reactions

The utility of fluorinated phenols as synthetic intermediates is often demonstrated in common cross-coupling and etherification reactions. Below is a comparative overview of the performance of this compound and other fluorinated phenols in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis. While direct side-by-side comparative studies under identical conditions are limited in the literature, the following sections provide representative experimental protocols and available data to infer relative reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Phenols are typically converted to a sulfonate, such as a triflate or nonaflate, to serve as the electrophilic partner in this reaction. The electron-withdrawing nature of the substituent on the phenol can influence the ease of formation of the sulfonate and its subsequent reactivity in the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Nonaflates

An oven-dried vial is charged with the aryl nonaflate (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv). The vial is sealed and purged with argon. Anhydrous, degassed 1,4-dioxane is added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-X(L2)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, phenols are often converted to triflates or other sulfonates to participate in this reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Triflates

In a glovebox, a vial is charged with the aryl triflate (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and a base (e.g., Cs₂CO₃, 1.4 equiv). The vial is sealed, and anhydrous, degassed toluene is added. The reaction mixture is stirred at 100 °C for 16 hours. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography.

The electron-withdrawing trifluoromethyl group of this compound generally enhances the reactivity of the corresponding aryl sulfonate in the oxidative addition step of the Buchwald-Hartwig amination, potentially leading to higher yields or allowing for milder reaction conditions compared to less electron-deficient fluorinated phenols.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide. The acidity of the phenol is a key factor in this reaction, as it determines the ease of formation of the nucleophilic phenoxide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a solution of the fluorinated phenol (1.0 equiv) in a suitable solvent such as acetone or DMF, is added a base (e.g., K₂CO₃, 1.5 equiv). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the alkyl halide (1.1 equiv). The reaction is then heated to 60-80 °C and monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography. Laboratory syntheses typically achieve yields of 50-95%.[7]

Due to its lower pKa, this compound is more acidic than 4-fluorophenol. This increased acidity facilitates the deprotonation to form the corresponding phenoxide, which can lead to faster reaction rates or allow for the use of milder bases in the Williamson ether synthesis.

Experimental Workflow for Parallel Ether Synthesis

Parallel_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Array of Fluorinated Phenols (e.g., 4-CF3-PhOH, 4-F-PhOH) B Dispense Phenols into Reaction Vials A->B C Add Base Solution (e.g., K2CO3 in DMF) B->C D Add Alkyl Halide (e.g., Benzyl Bromide) C->D E Heat and Stir (e.g., 80°C, 12h) D->E F Quench and Extract E->F G Purify by Parallel Flash Chromatography F->G H Characterize Products (NMR, MS) G->H

Workflow for parallel synthesis and comparison of ethers.

Conclusion

This compound stands out as a valuable building block in organic synthesis due to the strong electron-withdrawing nature of the trifluoromethyl group. This property enhances its acidity, which can be advantageous in reactions requiring deprotonation, such as the Williamson ether synthesis. In cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the trifluoromethyl group increases the reactivity of the corresponding aryl sulfonate derivatives, potentially leading to higher yields and milder reaction conditions compared to phenols with less electron-withdrawing substituents.

The choice between this compound and other fluorinated phenols will ultimately depend on the specific requirements of the synthetic target and the desired electronic properties of the final product. For applications where high reactivity and acidity are beneficial, this compound is often a superior choice. However, other fluorinated phenols may be preferred when a different substitution pattern or a less pronounced electronic effect is desired. The experimental protocols provided in this guide serve as a starting point for the development of specific synthetic routes utilizing these versatile fluorinated building blocks.

References

A Comparative Guide to the Cytotoxicity of 4-(Trifluoromethyl)phenol and its Ortho Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of 4-(trifluoromethyl)phenol (4-TFMP) and its ortho isomer, 2-(trifluoromethyl)phenol (2-TFMP). The information presented herein is intended to support research and drug development efforts by providing objective data and detailed experimental methodologies.

Executive Summary

Studies have demonstrated a significant difference in the cytotoxic potential of this compound and its 2-isomer. Experimental evidence indicates that 4-TFMP is considerably more cytotoxic than 2-TFMP. This difference is primarily attributed to their distinct metabolic fates within the cellular environment. 4-TFMP readily undergoes spontaneous hydrolysis to form a highly reactive quinone methide intermediate. This intermediate avidly reacts with cellular nucleophiles, leading to glutathione (GSH) depletion and alkylation of essential macromolecules, ultimately triggering cell death. In contrast, 2-TFMP exhibits a much slower rate of bioactivation, resulting in significantly lower toxicity.

Comparative Cytotoxicity Data

While specific IC50 values for a wide range of cancer cell lines are not extensively available in the public domain for direct comparison, the available data from studies on precision-cut rat liver slices clearly establishes the higher toxicity of 4-TFMP. The cytotoxicity in these studies was assessed by measuring key indicators of cell health.

CompoundTest SystemKey Cytotoxicity IndicatorsRelative CytotoxicityReference
This compound (4-TFMP) Precision-cut rat liver slicesLoss of intracellular potassium, decreased intracellular glutathione levels, increased fluoride ion release.Much more toxic[1]
2-(Trifluoromethyl)phenol (2-TFMP) Precision-cut rat liver slicesThree-fold slower rate of fluoride release compared to 4-TFMP.Much less toxic[1]

Mechanism of Action and Signaling Pathways

The differential cytotoxicity of 4-TFMP and 2-TFMP can be explained by their propensity to form reactive intermediates.

This compound (4-TFMP): The primary mechanism of 4-TFMP cytotoxicity involves its spontaneous conversion to a quinone methide. This highly electrophilic intermediate readily reacts with cellular nucleophiles, most notably glutathione. The depletion of the cellular glutathione pool disrupts the redox balance, leading to oxidative stress. Furthermore, the quinone methide can directly alkylate cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and the activation of apoptotic pathways.

2-(Trifluoromethyl)phenol (2-TFMP): The ortho-isomer, 2-TFMP, is significantly less cytotoxic due to its structural hindrance, which impedes the formation of a quinone methide intermediate. While it can still undergo some degree of metabolic activation, the rate is considerably slower than that of 4-TFMP, leading to a much-reduced impact on cellular viability.

Below is a diagram illustrating the proposed cytotoxic mechanism of 4-TFMP.

4-TFMP 4-TFMP Quinone_Methide Quinone Methide (Reactive Intermediate) 4-TFMP->Quinone_Methide Spontaneous Hydrolysis GSH_Depletion Glutathione (GSH) Depletion Quinone_Methide->GSH_Depletion Protein_Alkylation Macromolecule Alkylation Quinone_Methide->Protein_Alkylation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Dysfunction Cellular Dysfunction Protein_Alkylation->Cell_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Dysfunction->Apoptosis

Figure 1. Proposed cytotoxic mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the cytotoxicity of trifluoromethylphenols.

Experimental Workflow for Cytotoxicity Assessment

A general workflow for comparing the cytotoxicity of chemical compounds is outlined below.

cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, primary hepatocytes) Cell_Treatment 3. Cell Treatment (Varying concentrations and time points) Cell_Culture->Cell_Treatment Compound_Prep 2. Compound Preparation (4-TFMP & 2-TFMP) Compound_Prep->Cell_Treatment MTT_Assay 4a. MTT Assay (Cell Viability) Cell_Treatment->MTT_Assay LDH_Assay 4b. LDH Assay (Cell Lysis) Cell_Treatment->LDH_Assay GSH_Assay 4c. Glutathione Assay (Oxidative Stress) Cell_Treatment->GSH_Assay Data_Analysis 5. Data Analysis (IC50 determination, statistical analysis) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis GSH_Assay->Data_Analysis

References

A Comparative Guide to the Validation of an HPLC Method for 4-(Trifluoromethyl)phenol Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of 4-(Trifluoromethyl)phenol against alternative analytical techniques. The information presented is grounded in established principles of analytical method validation, primarily referencing the International Council for Harmonisation (ICH) guidelines, to ensure the reliability and robustness of the analytical data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of a wide range of compounds. A typical reversed-phase HPLC method for the assay of this compound has been developed and validated to ensure its suitability for its intended purpose.

Experimental Protocol: HPLC Method Validation

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 274 nm.

  • Column Temperature: 30°C.

2. Validation Parameters:

The HPLC method was validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: HPLC Method Validation Summary

The following table summarizes the illustrative quantitative data obtained during the validation of the HPLC method for this compound.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (Range) Correlation coefficient (r²) ≥ 0.99910 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 2.0%0.85%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness No significant change in resultsMethod is robust for minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C)

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly suitable for volatile and semi-volatile compounds. For the analysis of phenolic compounds like this compound, derivatization is often employed to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis (Illustrative)

  • Derivatization: Acetylation or silylation of the phenolic hydroxyl group.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A suitable temperature gradient to separate the analyte from other components.

  • Mass Spectrometer: Single quadrupole or triple quadrupole.

  • Ionization: Electron Ionization (EI).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique. However, its specificity is lower compared to chromatographic methods, as it measures the total absorbance of all compounds that absorb at the selected wavelength.

Experimental Protocol: UV-Visible Spectrophotometry (Illustrative)

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid qualitative or semi-quantitative technique for separating mixtures. It is often used for preliminary analysis and to monitor the progress of reactions.

Experimental Protocol: TLC Analysis (Illustrative)

  • Stationary Phase: Silica gel TLC plates.

  • Mobile Phase: A solvent system that provides good separation of the analyte from impurities (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Under UV light (254 nm) or by staining with a suitable reagent.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is particularly useful for the analysis of charged and polar compounds.

Experimental Protocol: Capillary Electrophoresis (Illustrative)

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution at a pH that ensures the analyte is charged (e.g., borate buffer).

  • Voltage: A high voltage is applied across the capillary.

  • Detection: UV detector.

Data Presentation: Comparison of Analytical Techniques

The following table provides a comparative overview of the performance of the different analytical techniques for the assay of this compound. The data presented is illustrative and can vary depending on the specific instrumentation and experimental conditions.

FeatureHPLC-UVGC-MSUV-Visible SpectrophotometryTLCCapillary Electrophoresis (CE)
Principle Chromatographic separation based on partitioning between a stationary and mobile phase.Chromatographic separation of volatile compounds followed by mass-based detection.Measurement of light absorption by the analyte.Planar chromatographic separation.Separation based on electrophoretic mobility in an electric field.
Selectivity HighVery HighLow to ModerateModerateHigh
Sensitivity ng/mL to µg/mLpg/mL to ng/mLµg/mLµg to ngng/mL to µg/mL
Quantitative YesYesYesSemi-quantitativeYes
Sample Throughput HighModerateVery HighHigh (for multiple samples on one plate)High
Instrumentation Cost ModerateHighLowLowModerate
Sample Preparation Simple (dissolution, filtration)Often requires derivatizationSimple (dissolution)Simple (spotting)Simple (dissolution, filtration)
Advantages Robust, reliable, widely used.High sensitivity and selectivity, structural information.Rapid, cost-effective, simple instrumentation.Inexpensive, rapid screening.High separation efficiency, low sample and reagent consumption.
Disadvantages Requires organic solvents.Derivatization can be complex, not suitable for non-volatile compounds.Low specificity, susceptible to interference.Not fully quantitative, lower resolution.Can have reproducibility challenges, sensitive to matrix effects.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC method validation and the comparison of analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD1->MD2 MD3 Optimize Separation MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 Implement for Routine Use RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_UVVis UV-Vis cluster_TLC TLC cluster_CE CE Analyte This compound Assay HPLC_Node High Resolution Quantitative Analyte->HPLC_Node GCMS_Node High Sensitivity Structural Info Analyte->GCMS_Node UVVis_Node Rapid Screening Cost-Effective Analyte->UVVis_Node TLC_Node Qualitative Inexpensive Analyte->TLC_Node CE_Node High Efficiency Low Consumption Analyte->CE_Node

Caption: Comparison of Analytical Techniques.

Unmasking Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of 4-(Trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides an objective comparison of the biological cross-reactivity of 4-(Trifluoromethyl)phenol derivatives against a panel of non-fluorinated phenolic analogs. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to illuminate the impact of trifluoromethyl substitution on target selectivity.

The introduction of a trifluoromethyl (-CF3) group to a phenolic scaffold can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can enhance potency but may also lead to unintended off-target interactions, or cross-reactivity, which can cause adverse effects. This guide explores these nuances by comparing this compound and its derivatives with structurally similar non-fluorinated phenols in various biological assays.

Comparative Analysis of Biological Activity

To provide a clear comparison of the cross-reactivity profiles, the following table summarizes the inhibitory activity (IC50 values) of this compound and a selection of non-fluorinated phenol derivatives against various biological targets. The data has been compiled from various public sources and provides a quantitative insight into their potency and selectivity. Lower IC50 values are indicative of greater potency.

CompoundTarget/AssayIC50 (µM)Comments
This compound Not specified in broad panel screenData not availableMetabolite of Fluoxetine.[1][2]
4-Chlorophenol Pseudomonas putida (inhibition of phenol oxidation)Competitive/Non-competitive inhibitionInhibitory co-metabolite.[3][4]
Methanogenesis (inhibition)Kᵢ ≈ 45,000 µg/LNon-competitive inhibition observed.[5]
4-Nitrophenol Not specified in broad panel screenData not availableKnown to have various toxic effects.[6][7]
4-Aminophenol TyrosinasePotent inhibitorNon-competitive inhibition.[8]
Microglial activation (inhibition of NO secretion)Significant inhibition at 20 & 50 µMMetabolite of acetaminophen.[9]
4-Ethylphenol Not specified in broad panel screenData not availableAssociated with off-odors in wine.[10]

It is important to note that the available data for a direct head-to-head comparison of these simple phenols across a standardized panel of assays is limited. The presented data is collated from different studies with varying experimental conditions.

Experimental Protocols

The assessment of cross-reactivity relies on robust and standardized experimental protocols. Below are methodologies for key in vitro assays commonly used to profile the selectivity of small molecule inhibitors.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This assay quantifies the ability of a test compound to inhibit the activity of a panel of protein kinases by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Materials:

  • Test compounds (e.g., this compound derivatives, non-fluorinated phenols) dissolved in DMSO.

  • A panel of purified recombinant protein kinases.

  • Specific peptide or protein substrates for each kinase.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (radiolabeled).

  • Unlabeled ATP.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically kept near the Km value for each kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.

  • Quantification: Measure the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to a specific receptor or protein.

Materials:

  • Purified target protein (e.g., a GPCR or enzyme).

  • Fluorescently labeled ligand with known affinity for the target.

  • Test compounds.

  • Assay buffer.

  • Microplates suitable for fluorescence polarization measurements.

  • A microplate reader with fluorescence polarization capabilities.

Procedure:

  • Reaction Setup: In a microplate, add the target protein, the fluorescently labeled ligand at a fixed concentration, and the test compound at varying concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The binding of the fluorescent ligand to the larger protein results in a high polarization value. Displacement of the fluorescent ligand by the test compound leads to a decrease in polarization. The IC50 value, the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand, is determined by plotting the polarization values against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the context of these cross-reactivity studies, the following diagrams illustrate a representative signaling pathway where phenol derivatives might exert off-target effects and a typical experimental workflow for assessing cross-reactivity.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR G_Protein G Protein GPCR->G_Protein RTK RTK Ras Ras RTK->Ras PLC PLC G_Protein->PLC PKC PKC PLC->PKC Downstream Downstream Effectors PKC->Downstream Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream Ligand_GPCR Ligand Ligand_GPCR->GPCR Ligand_RTK Growth Factor Ligand_RTK->RTK Phenol_Derivative Phenol Derivative Phenol_Derivative->GPCR Phenol_Derivative->RTK Phenol_Derivative->PKC Phenol_Derivative->Raf

Caption: Potential off-target interactions of phenol derivatives in common signaling pathways.

cluster_0 Compound Library cluster_1 Biological Assays cluster_2 Data Analysis CF3_Phenol This compound Derivatives Kinase_Panel Kinase Panel Screening CF3_Phenol->Kinase_Panel GPCR_Panel GPCR Binding Assay Panel CF3_Phenol->GPCR_Panel Enzyme_Panel Enzyme Inhibition Assay Panel CF3_Phenol->Enzyme_Panel NonF_Phenol Non-Fluorinated Phenol Analogs NonF_Phenol->Kinase_Panel NonF_Phenol->GPCR_Panel NonF_Phenol->Enzyme_Panel IC50 IC50 / Ki Determination Kinase_Panel->IC50 GPCR_Panel->IC50 Enzyme_Panel->IC50 Selectivity Selectivity Profile Comparison IC50->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

Caption: Experimental workflow for comparative cross-reactivity profiling.

References

Comparative analysis of different synthetic routes to 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into phenolic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The resulting this compound is a key building block for a diverse array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, offering insights into their respective advantages and limitations. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of the key quantitative data for the most prevalent methods.

Synthetic RouteStarting Material(s)Key ReagentsReaction ConditionsYield (%)Purity (%)Reference(s)
Route 1: Diazotization-Hydrolysis 4-AminobenzotrifluorideNaNO₂, H₂SO₄, CuSO₄ (catalyst)Diazotization: 0-5 °C; Hydrolysis: 100-150 °C~85-95>99[1][2]
Route 2: Hydrolysis via Benzyl Ether 4-Chlorobenzotrifluoride, Benzyl alcoholSodium, Pd/C, H₂Ether formation: Reflux; Hydrogenolysis: Room temperature, 60 psi H₂~56High[3][4]
Route 3: Baeyer-Villiger Oxidation 4-(Trifluoromethyl)acetophenonem-Chloroperoxybenzoic acid (mCPBA), NaOH/H₂OOxidation: 80 °C, 4 hours; Hydrolysis: RefluxModerateGood[5]
Route 4: Decarboxylation 4-Hydroxy-2-(trifluoromethyl)benzoic acidCopper catalyst, High temperature or Photochemical conditionsThermal: >200 °C; Photochemical: Ambient temperature, light~89High[6][7][8]
Route 5: Direct C-H Trifluoromethylation PhenolLanglois' reagent (CF₃SO₂Na), CuI, Hydroquinone, tBuOOHMild conditionsModerateGood[9]

Experimental Protocols

Route 1: Diazotization of 4-Aminobenzotrifluoride and Subsequent Hydrolysis

This classical and industrially relevant method involves the conversion of the readily available 4-aminobenzotrifluoride to a diazonium salt, which is then hydrolyzed to the corresponding phenol. The use of a copper catalyst in the hydrolysis step is crucial for achieving high yields.

Step 1: Diazotization

  • In a reaction vessel, 4-aminobenzotrifluoride is dissolved in an aqueous solution of sulfuric acid.

  • The solution is cooled to 0-5 °C in an ice bath with constant stirring.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis

  • In a separate vessel, a solution of copper(II) sulfate in water is heated to 100-150 °C.

  • The cold diazonium salt solution is slowly added to the hot copper sulfate solution. Vigorous nitrogen evolution will be observed.

  • The resulting mixture is heated, and the this compound is typically isolated by steam distillation.

  • The distilled product is then extracted with an organic solvent, dried, and purified by distillation or recrystallization.

A recent advancement in this method utilizes a continuous flow reactor, which has been reported to achieve yields of over 95% with high purity[2].

Route 2: Hydrolysis of 4-Chlorobenzotrifluoride via Benzyl Ether Protection

Direct hydrolysis of 4-chlorobenzotrifluoride is often challenging due to the potential for the hydrolysis of the trifluoromethyl group under harsh basic conditions. A two-step approach involving the formation of a benzyl ether followed by hydrogenolysis circumvents this issue.

Step 1: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether [3]

  • In a flask equipped with a reflux condenser, sodium metal is dissolved in benzyl alcohol with heating to form sodium benzylate.

  • 4-Chlorobenzotrifluoride is added to the sodium benzylate solution.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the product is isolated by precipitation with water and purified by recrystallization. This step has a reported yield of 66.5%[3].

Step 2: Hydrogenolysis of 4-(Trifluoromethyl)phenyl Benzyl Ether [3]

  • The purified 4-(trifluoromethyl)phenyl benzyl ether is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of palladium on carbon (Pd/C) is added.

  • The vessel is pressurized with hydrogen gas (e.g., 60 psi) and shaken at room temperature until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. This step has a reported yield of 84.5%[3].

The overall yield for this two-step process is approximately 56%.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_to_4_Trifluoromethylphenol cluster_0 Route 1: Diazotization-Hydrolysis cluster_1 Route 2: Hydrolysis via Benzyl Ether cluster_2 Route 3: Baeyer-Villiger Oxidation cluster_3 Route 4: Decarboxylation cluster_4 Route 5: Direct C-H Trifluoromethylation A1 4-Aminobenzotrifluoride B1 Diazonium Salt A1->B1 NaNO₂, H₂SO₄ 0-5 °C C1 This compound B1->C1 H₂O, CuSO₄ 100-150 °C A2 4-Chlorobenzotrifluoride B2 4-(Trifluoromethyl)phenyl Benzyl Ether A2->B2 Sodium Benzylate Reflux C2 This compound B2->C2 H₂, Pd/C RT A3 4-(Trifluoromethyl)acetophenone B3 4-(Trifluoromethyl)phenyl Acetate A3->B3 mCPBA 80 °C C3 This compound B3->C3 NaOH, H₂O Reflux A4 4-Hydroxy-2-(trifluoromethyl)benzoic acid C4 This compound A4->C4 Cu catalyst or hv High Temp or RT A5 Phenol C5 This compound A5->C5 CF₃SO₂Na, CuI, HQ, tBuOOH Mild Conditions

Caption: Overview of five synthetic pathways to this compound.

Concluding Remarks

The choice of a synthetic route to this compound is contingent upon several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product.

  • The diazotization-hydrolysis of 4-aminobenzotrifluoride remains a highly efficient and industrially viable method, particularly with modern advancements in continuous flow technology.

  • The hydrolysis via benzyl ether protection offers a reliable, albeit longer, alternative when starting from 4-chlorobenzotrifluoride, effectively mitigating the risk of trifluoromethyl group degradation.

  • The Baeyer-Villiger oxidation and decarboxylation routes provide access from different precursors and may be advantageous depending on the specific synthetic strategy and available functionalities.

  • Finally, direct C-H trifluoromethylation represents a more atom-economical approach, and recent developments in catalysis are making this a progressively more attractive option.

Researchers and process chemists are encouraged to consider the trade-offs between yield, reaction conditions, and substrate availability when selecting the optimal synthetic pathway for their specific needs.

References

A Researcher's Guide to Isotopic Labeling of 4-(Trifluoromethyl)phenol for Metabolic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics is paramount for assessing their efficacy and safety. This guide provides a comprehensive comparison of isotopic labeling strategies for 4-(trifluoromethyl)phenol, a key industrial chemical and a metabolite of the widely used antidepressant, fluoxetine. We delve into the practicalities of deuterium and carbon-13 labeling, offering detailed experimental protocols and a comparative analysis to guide your metabolic studies.

Introduction to Isotopic Labeling in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms of a compound with their heavier, stable isotopes (e.g., deuterium (²H) or carbon-13 (¹³C)), researchers can distinguish the administered compound and its metabolites from endogenous molecules. This allows for unambiguous identification and quantification of metabolic products, providing crucial insights into biotransformation pathways.

This compound presents a particular interest for metabolic studies due to its industrial relevance and its formation as a human metabolite. Understanding its metabolic pathways is essential for evaluating its potential toxicological profile.

Comparison of Isotopic Labeling Strategies: Deuterium vs. Carbon-13

The choice between deuterium and carbon-13 labeling for this compound depends on the specific aims of the metabolic study, analytical capabilities, and budget.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Synthesis Generally simpler and less expensive, often achievable through H-D exchange reactions on the aromatic ring.Typically involves more complex multi-step synthesis starting from a ¹³C-labeled precursor, leading to higher costs.
Kinetic Isotope Effect (KIE) The stronger C-D bond compared to the C-H bond can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. This can be a useful tool for studying reaction mechanisms but may alter the metabolic profile compared to the unlabeled compound.[1][2]The ¹³C-label does not significantly alter the rate of metabolic reactions, providing a more direct representation of the unlabeled compound's metabolism.
Stability of Label Deuterium atoms on aromatic rings are generally stable under physiological conditions.The ¹³C-label is incorporated into the carbon skeleton and is metabolically stable.
Analytical Detection (Mass Spectrometry) Provides a clear mass shift for detection. However, chromatographic separation from the unlabeled analyte can sometimes occur, potentially affecting the accuracy of quantification if not properly addressed.Offers a distinct and stable mass shift. Co-elution with the unlabeled analyte is expected, leading to high accuracy in quantification when used as an internal standard.
Cost Deuterium sources (e.g., D₂O) are significantly less expensive than ¹³C-labeled starting materials.The synthesis of ¹³C-labeled compounds is generally more expensive due to the higher cost of the isotopic precursor.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

Synthesis of Ring-Deuterated this compound (this compound-d₄)

A plausible method for the synthesis of ring-deuterated this compound involves acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of the parent compound.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.17 mmol) in deuterium oxide (20 mL).

  • Carefully add deuterated sulfuric acid (0.5 mL) to the solution.

  • Heat the mixture to reflux under a nitrogen atmosphere for 48 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate in D₂O.

  • Extract the product with anhydrous diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield this compound-d₄.

  • Confirm the isotopic enrichment and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a significant reduction in the intensity of the aromatic proton signals.

Synthesis of [¹³C₆]-4-(Trifluoromethyl)phenol

The synthesis of uniformly ¹³C-labeled this compound is a more complex undertaking, typically starting from a commercially available ¹³C-labeled precursor like [¹³C₆]-benzene.

A potential multi-step synthetic route could involve:

  • Friedel-Crafts acylation of [¹³C₆]-benzene with trifluoroacetic anhydride to introduce the trifluoromethyl group.

  • Nitration of the resulting [¹³C₆]-benzotrifluoride.

  • Reduction of the nitro group to an amine.

  • Diazotization of the amino group followed by hydrolysis to yield the phenol.

Due to the complexity and the need for specialized starting materials, the synthesis of ¹³C-labeled compounds is often outsourced to specialized chemical synthesis companies.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the incubation of isotopically labeled this compound with human liver microsomes to identify phase I and phase II metabolites.

Materials:

  • Isotopically labeled this compound (deuterated or ¹³C-labeled)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Microcentrifuge tubes

  • Incubator/shaking water bath

Procedure:

  • Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.

  • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • To study phase I metabolism, add the NADPH regenerating system to the pre-incubated microsome mixture.

  • To study phase II metabolism, add UDPGA (for glucuronidation) and PAPS (for sulfation) to separate incubation mixtures containing the NADPH regenerating system.

  • Initiate the metabolic reaction by adding the labeled this compound to a final concentration of 10 µM.

  • Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the proteins.

  • Transfer the supernatant to a new tube for analysis by LC-MS/MS.

  • Analyze the samples for the disappearance of the parent compound and the appearance of metabolites. The mass shift due to the isotopic label will aid in the identification of drug-related material.

In Vivo Metabolism Study in Rats

This protocol describes a basic in vivo study in rats to investigate the metabolism and excretion of isotopically labeled this compound.

Materials:

  • Isotopically labeled this compound

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for dosing (e.g., corn oil or a suitable aqueous vehicle)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • House the rats individually in metabolic cages for an acclimatization period of at least 3 days.

  • Prepare a dosing solution of the labeled this compound in the chosen vehicle at a concentration suitable for oral gavage (e.g., 10 mg/kg).

  • Administer a single oral dose of the labeled compound to each rat.

  • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store all urine, feces, and plasma samples at -80°C until analysis.

  • Prepare the samples for analysis. Plasma and urine samples may require protein precipitation or solid-phase extraction. Feces may need to be homogenized and extracted.

  • Analyze the prepared samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the metabolic processes and experimental procedures, the following diagrams have been generated using Graphviz.

Metabolic_Pathway This compound This compound Quinone Methide Intermediate Quinone Methide Intermediate This compound->Quinone Methide Intermediate Spontaneous Hydrolysis Hydroxylation Hydroxylation This compound->Hydroxylation Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Glutathione Conjugation Glutathione Conjugation Quinone Methide Intermediate->Glutathione Conjugation Hydroxylated Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated Metabolite Glucuronide Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide Conjugate Glucuronidation->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Sulfation->Sulfate Conjugate Sulfation->Sulfate Conjugate Glutathione Adduct Glutathione Adduct Glutathione Conjugation->Glutathione Adduct Hydroxylated Metabolite->Glucuronidation Hydroxylated Metabolite->Sulfation Further Metabolism/Excretion Further Metabolism/Excretion Glucuronide Conjugate->Further Metabolism/Excretion Sulfate Conjugate->Further Metabolism/Excretion Glutathione Adduct->Further Metabolism/Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_Synthesis Synthesis cluster_InVitro In Vitro Metabolism cluster_InVivo In Vivo Metabolism cluster_Analysis Analysis Start Material Start Material Isotopic Labeling Isotopic Labeling Start Material->Isotopic Labeling Labeled Compound Labeled Compound Isotopic Labeling->Labeled Compound Incubation Incubation Labeled Compound->Incubation Dosing Dosing Labeled Compound->Dosing Liver Microsomes Liver Microsomes Liver Microsomes->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Animal Model (Rat) Animal Model (Rat) Animal Model (Rat)->Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Collection->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation Metabolite Identification Metabolite Identification Data Interpretation->Metabolite Identification Metabolic Pathway Elucidation Metabolic Pathway Elucidation Metabolite Identification->Metabolic Pathway Elucidation

Caption: General workflow for metabolic studies of this compound.

Conclusion

The choice between deuterium and carbon-13 labeling for metabolic studies of this compound is a critical decision that will influence the experimental design and the interpretation of the results. Deuterium labeling offers a cost-effective approach and can provide insights into kinetic isotope effects, while carbon-13 labeling provides a more direct tracer of the molecule's fate without altering its metabolic rate. The detailed protocols provided in this guide offer a starting point for researchers to design and execute robust in vitro and in vivo metabolic studies. By carefully considering the advantages and disadvantages of each labeling strategy and implementing appropriate analytical methodologies, researchers can gain a comprehensive understanding of the biotransformation of this compound, contributing to a more complete toxicological and pharmacological profile.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of 4-(Trifluoromethyl)phenol Analogs and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The incorporation of the trifluoromethyl (-CF3) group into phenolic scaffolds is a common strategy in medicinal chemistry and agrochemistry to enhance biological activity. The potent electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Quantitative Structure-Activity Relationship (QSAR) studies provide a systematic framework for understanding how structural modifications, such as the introduction of a trifluoromethyl group, impact biological efficacy. This guide compares QSAR and structure-activity relationship (SAR) studies on various compounds containing the trifluoromethylphenyl moiety, offering insights into their antibacterial, antifungal, and herbicidal activities.

Comparative Analysis of Biological Activities

Table 1: Antibacterial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives

Compound IDSubstituent (R) on aniline moietyTarget OrganismMinimum Inhibitory Concentration (MIC) in μg/mL[1]
13 3-CF3MRSA (strain 1)3.12
24 3-OCH3, 4-CF3S. aureusModerate Inhibition
25 3-Br, 4-CF3MRSA (3 strains)0.78
S. epidermidis1.56
E. faecium0.78
10 4-ClVarious strains3.12
11, 12 4-BrVarious strains3.12
14, 15 -COOHVarious strainsNo Activity

Source: Data extracted from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[1]

Table 2: Antifungal Activity of Menthol-Derived 1,2,4-Triazole-thioether Compounds

Compound IDSubstituent (R) on phenyl ringTarget FungusInhibition Rate (%) at 50 µg/mL[2]
5o o-CF3C. arachidicola79.0
5b o-CH3P. piricola93.3
5i o-ClP. piricola79.4
5v m,p-OCH3P. piricola79.4
5g m-FG. zeae86.5

Source: Data from a 3D-QSAR study on novel menthol-derived antifungal agents.[2]

Table 3: Herbicidal Activity of 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives

Compound ClassGeneral Structure FeatureActivity Level
A Substituted phenoxy at 3-position of pyridazineHigh
B Electron-withdrawing group at para-position of phenoxy ringEssential for high activity
C Various derivativesExcellent herbicidal activities at 7.5 g ha⁻¹

Source: Findings from a study on novel pyridazine derivatives.[3]

Experimental Protocols

1. Synthesis of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives (Antibacterial Agents)

The synthesis of these compounds generally involves a multi-step process. A key step is the reaction of a substituted aniline (containing the trifluoromethyl group) with other reagents to form the pyrazole core, followed by further modifications.[1]

2. Synthesis of Menthol-Derived 1,2,4-Triazole-thioether Compounds (Antifungal Agents)

The synthetic route for these compounds includes the following key steps:

  • O-acylation of (-)-menthol with chloroacetyl chloride to produce (-)-menthyl-2-chloroacetate.

  • Conversion of a series of substituted aryl hydrazides into the corresponding 5-substituted 1,2,4-triazole-3-thiones.

  • Reaction of the chloroacetate with the triazole-thione to yield the final thioether compounds.[2]

3. Antifungal Activity Assay

The in vitro antifungal activities of the menthol-derived compounds were evaluated against various phytopathogenic fungi. The inhibitory rates were determined by measuring the mycelial growth of the fungi in the presence of the test compounds at a concentration of 50 µg/mL.[2]

4. 3D-QSAR Modeling Protocol (for Antifungal Compounds)

A 3D-QSAR analysis was performed using the Comparative Molecular Field Analysis (CoMFA) method to establish a relationship between the three-dimensional structural properties of the compounds and their antifungal activity against P. piricola. The established model showed a high correlation coefficient (r² = 0.991) and a good predictive ability (q² = 0.514).[2]

Visualizations

Diagram 1: General QSAR Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation cluster_prediction Prediction A Compound Dataset C Descriptor Calculation A->C B Biological Activity D Data Splitting (Training/Test Set) B->D C->D E QSAR Model Generation (e.g., MLR, CoMFA) D->E F Internal Validation (e.g., Cross-validation) E->F G External Validation F->G H Predict Activity of New Compounds G->H

Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Diagram 2: Structure-Activity Relationship Logic for Trifluoromethylphenyl Compounds

SAR_Logic cluster_activity Biological Activity cluster_sar Key Structural Features Influencing Activity A Trifluoromethylphenyl Scaffold B Antibacterial A->B C Antifungal A->C D Herbicidal A->D B_SAR Position of -CF3 group Additional substituents (e.g., halogens) B->B_SAR C_SAR Steric and electrostatic fields Nature of substituents on the phenyl ring C->C_SAR D_SAR Electron-withdrawing groups on phenoxy moiety D->D_SAR

Caption: Key structural features of trifluoromethylphenyl-containing molecules influencing their biological activity.

Discussion and Conclusion

The presented data from different studies highlight the significant role of the trifluoromethylphenyl moiety in designing bioactive compounds.

For antibacterial activity , the presence of a trifluoromethyl group on the aniline ring of pyrazole derivatives leads to potent compounds, especially when combined with other halogens.[1] For instance, the combination of bromo and trifluoromethyl substituents resulted in the most potent compound against several strains of MRSA and other bacteria.[1] This suggests that the electronic and lipophilic properties of the trifluoromethyl group, enhanced by other substituents, are crucial for antibacterial efficacy.

In the context of antifungal activity , a 3D-QSAR study on menthol-derived compounds showed that a trifluoromethyl-substituted phenyl ring contributes to the inhibitory activity against certain fungi.[2] The CoMFA model developed in that study would provide more specific details on the favorable steric and electrostatic interactions, guiding the design of more potent analogs.

Regarding herbicidal activity , the presence of a 3-trifluoromethylphenyl group on a pyridazine scaffold is a key feature for potent bleaching and herbicidal effects. The structure-activity relationship points towards the necessity of an electron-withdrawing group on an adjacent phenoxy ring to maximize activity.[3]

References

Confirming the Structure of 4-(Trifluoromethyl)phenol Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of 4-(Trifluoromethyl)phenol derivatives, supported by experimental data and detailed protocols.

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. For fluorinated compounds such as this compound derivatives, which are prevalent in pharmaceuticals and agrochemicals, accurate structural analysis is paramount. 2D NMR spectroscopy has emerged as a powerful, non-destructive technique that provides detailed insights into molecular connectivity and spatial relationships, offering a robust alternative and complement to other analytical methods.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei. However, for complex molecules or isomers, 1D spectra can be crowded and difficult to interpret definitively. 2D NMR techniques overcome these limitations by spreading the spectral information across two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.

The three most common and informative 2D NMR experiments for structural elucidation of small organic molecules are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is a highly sensitive method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically two to three bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.

By combining the information from these three experiments, a complete and unambiguous structure of a this compound derivative can be determined.

Experimental Data: 2D NMR Analysis of this compound

To illustrate the utility of 2D NMR, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for the parent compound, this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
1--155.6
2, 66.95d115.8
3, 57.53d127.2 (q)
4--124.3 (q)
-CF₃--124.0 (q)
-OH10.29s-

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The 'q' denotes a quartet due to coupling with the fluorine atoms of the CF₃ group.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated NucleusCorrelation TypeStructural Information
COSY H-2,6H-3,5³J(H,H)Confirms ortho-coupling between adjacent aromatic protons.
HSQC H-2,6C-2,6¹J(C,H)Directly links the protons at 6.95 ppm to the carbons at 115.8 ppm.
H-3,5C-3,5¹J(C,H)Directly links the protons at 7.53 ppm to the carbons at 127.2 ppm.
HMBC H-2,6C-1³J(C,H)Confirms connectivity to the hydroxyl-bearing carbon.
C-3,5²J(C,H)Shows two-bond correlation to the adjacent carbon.
C-4³J(C,H)Confirms connectivity to the trifluoromethyl-bearing carbon.
H-3,5C-1²J(C,H)Shows two-bond correlation to the hydroxyl-bearing carbon.
C-2,6²J(C,H)Shows two-bond correlation to the adjacent carbon.
C-4²J(C,H)Shows two-bond correlation to the trifluoromethyl-bearing carbon.
-CF₃³J(C,H)Confirms connectivity to the trifluoromethyl carbon.

Experimental Workflow and Logical Relationships

The process of confirming a chemical structure using 2D NMR follows a logical progression, starting from sample preparation and culminating in the final structural assignment. The relationships between the different 2D NMR experiments are also crucial for a comprehensive analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1D 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->Acquire_1D Insert into Spectrometer Process_1D Process & Assign 1D Spectra Acquire_1D->Process_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC) Process_2D Process & Analyze 2D Correlations Acquire_2D->Process_2D Process_1D->Acquire_2D Optimize Parameters Process_1D->Process_2D Guide for 2D Assignment Structure Confirm Structure Process_2D->Structure

Experimental workflow for 2D NMR structural confirmation.

logical_relationship cluster_experiments 2D NMR Experiments cluster_info Structural Information COSY COSY (¹H-¹H Connectivity) Proton_Framework Proton Spin Systems COSY->Proton_Framework HSQC HSQC (¹H-¹³C Direct Correlation) Carbon_Assignment Direct C-H Assignment HSQC->Carbon_Assignment HMBC HMBC (¹H-¹³C Long-Range Correlation) Fragment_Connectivity Connecting Spin Systems & Quaternary Carbons HMBC->Fragment_Connectivity Final_Structure Final Chemical Structure Proton_Framework->Final_Structure Carbon_Assignment->Final_Structure Fragment_Connectivity->Final_Structure

Logical relationship of 2D NMR techniques for structure elucidation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical techniques are also employed for structural confirmation. The choice of technique often depends on the sample properties, the information required, and available instrumentation.

Table 3: Comparison of 2D NMR with X-ray Crystallography and Mass Spectrometry

Feature2D NMR SpectroscopyX-ray CrystallographyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.
Sample State SolutionCrystalline SolidGas phase (after ionization)
Information Provided Detailed connectivity (through-bond and through-space), stereochemistry, and conformational dynamics.Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.Molecular weight, elemental formula (with high resolution MS), and fragmentation patterns for structural clues.
Advantages - Non-destructive.[1] - Provides information on molecular dynamics in solution.[2] - No need for crystallization.[2]- Provides unambiguous 3D structure at atomic resolution.[3] - Can handle very large molecules.- Extremely high sensitivity (picomole to femtomole range).[4] - Rapid analysis time.
Limitations - Relatively lower sensitivity compared to MS.[4] - Can be time-consuming for complex molecules or low sample concentrations.- Requires a suitable single crystal, which can be difficult to obtain.[3] - Provides a static picture of the molecule in the solid state.[3]- Provides limited information on stereochemistry and connectivity. - Fragmentation can be complex to interpret.
Quantitative Data Inherently quantitative under specific experimental conditions.Not a quantitative technique for concentration.Can be quantitative with appropriate standards.

Detailed Experimental Protocols

Sample Preparation for 2D NMR
  • Dissolution: Weigh 5-25 mg of the this compound derivative for ¹H and 2D NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[5] The choice of solvent depends on the solubility of the compound and the desired resolution of certain signals. For phenolic compounds, DMSO-d₆ is often a good choice as it allows for the observation of the hydroxyl proton.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (0 ppm) for both ¹H and ¹³C NMR. Some deuterated solvents are available with TMS already added.

2D NMR Data Acquisition (General Protocol for a Bruker Spectrometer)
  • Initial Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.[6]

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Calibrate the chemical shifts using the internal standard. Note the spectral width (SW) and transmitter frequency offset (o1p) for both ¹H and ¹³C spectra, as these will be used to set up the 2D experiments.[7]

  • COSY Acquisition:

    • Load a standard COSY pulse program (e.g., cosygpppqf).

    • Set the spectral widths in both dimensions (F2 and F1) to the ¹H spectral width.[6]

    • Set the number of scans (NS), number of increments in the indirect dimension (TD(F1)), and other acquisition parameters. A typical experiment might use 8-16 scans and 256-512 increments.

    • Start the acquisition by typing zg.

  • HSQC Acquisition:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 for an edited HSQC which provides information on CH, CH₂, and CH₃ groups).[7]

    • Set the spectral width in the direct dimension (F2) to the ¹H spectral width and in the indirect dimension (F1) to the ¹³C spectral width.[6]

    • Set the acquisition parameters, including the one-bond C-H coupling constant (typically around 145 Hz for aromatic compounds).

    • Start the acquisition.

  • HMBC Acquisition:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).[7]

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as for the HSQC experiment.[6]

    • Set the long-range C-H coupling constant for which the experiment is optimized (typically 8-10 Hz).

    • Start the acquisition.

  • Processing: After acquisition, the 2D data is processed using a Fourier transform in both dimensions, followed by phasing and baseline correction to obtain the final 2D spectrum.[7]

Conclusion

For the unambiguous structural confirmation of this compound derivatives, 2D NMR spectroscopy offers a powerful and comprehensive solution. By providing detailed information on ¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations, a complete picture of the molecular framework can be constructed. While techniques like X-ray crystallography and mass spectrometry provide valuable and often complementary information, 2D NMR stands out for its ability to elucidate complex structures in a solution state, which is often more representative of the environment in which these molecules will be utilized. The combination of COSY, HSQC, and HMBC experiments, when coupled with careful data analysis, provides researchers, scientists, and drug development professionals with a high degree of confidence in their structural assignments.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of 4-(Trifluoromethyl)phenol, a significant precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] The focus is on an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by hypothetical inter-laboratory experimental data to establish method reproducibility and suitability for its intended purpose. The validation of an analytical procedure is crucial to demonstrate its fitness for purpose.[2]

The principles outlined by the International Council for Harmonisation (ICH) provide a framework for such validation, defining the necessary performance characteristics to be investigated.[3][4] For an analytical method to be considered robust and reliable, it must yield consistent and accurate results when performed by different analysts in different laboratories.[5]

Comparison of Method Performance Across Laboratories

The following table summarizes hypothetical results from an inter-laboratory validation study for HPLC-UV and GC-MS methods for the analysis of this compound. Three distinct laboratories participated in this simulated study, assessing key validation parameters to determine the overall performance and reproducibility of each method.

Validation Parameter Method Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Accuracy (% Recovery) HPLC-UV99.2%101.5%98.7%98.0 - 102.0%
GC-MS99.8%100.5%99.1%98.0 - 102.0%
Precision (Repeatability, %RSD) HPLC-UV0.8%1.1%0.9%≤ 2%
GC-MS0.5%0.7%0.6%≤ 2%
Precision (Intermediate, %RSD) HPLC-UV1.5%1.8%1.6%≤ 3%
GC-MS1.0%1.3%1.1%≤ 3%
Linearity (R²) HPLC-UV0.99950.99910.9998≥ 0.999
GC-MS0.99990.99970.9998≥ 0.999
Limit of Detection (LOD) HPLC-UV0.1 µg/mL0.15 µg/mL0.12 µg/mLReport
GC-MS0.01 µg/mL0.02 µg/mL0.015 µg/mLReport
Limit of Quantitation (LOQ) HPLC-UV0.3 µg/mL0.45 µg/mL0.36 µg/mLReport
GC-MS0.03 µg/mL0.06 µg/mL0.045 µg/mLReport

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established guidelines for analytical method validation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV-Vis detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v), with 0.1% phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 225 nm).

2. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions through serial dilution with the mobile phase to construct a calibration curve.[7]

  • Sample Preparation: For drug formulation analysis, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range. For biological samples, solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interfering substances.[7]

3. Validation Experiments:

  • Specificity: The ability to assess the analyte in the presence of other components is tested by analyzing blank samples and samples spiked with potential impurities. The absence of interfering peaks at the retention time of this compound indicates specificity.[4]

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8] This is determined by analyzing a series of at least five standard solutions at different concentrations.

  • Accuracy: Accuracy is assessed by determining the recovery of a known amount of spiked analyte in a sample matrix. Results should be close to the true value.[4]

  • Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Standards Create Working Standards (Serial Dilution) Stock->Standards Injection Inject 20 µL onto C18 Column Standards->Injection Calibrate Sample Prepare Sample (Dissolution/Extraction) Sample->Injection Analyze Separation Isocratic Elution (ACN:H2O) Injection->Separation Detection UV Detection at λmax Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it suitable for trace-level analysis. Direct analysis of phenols by GC can be challenging due to their polarity; therefore, a derivatization step is often employed.[1][9]

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890/5977).[10]

  • Column: HP-5/DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow.[10]

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Temperatures: Inlet, transfer line, and source temperatures optimized (e.g., 250°C, 280°C, 230°C respectively).

  • Oven Program: A temperature ramp to ensure separation (e.g., initial 70°C, ramp to 280°C).

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

2. Sample Preparation and Derivatization:

  • Extraction: Extraction of the analyte from the sample matrix is performed using an appropriate method (e.g., liquid-liquid extraction).

  • Derivatization: The extracted and dried analyte is derivatized to increase volatility. A common method is allylation using allyl bromide in the presence of a base like potassium carbonate.[1] Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[9]

  • Reaction: The sample extract is mixed with the derivatizing agent and heated to ensure complete reaction.[1]

  • Final Sample: The derivatized sample is then reconstituted in a suitable solvent for injection.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction of Analyte Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Allylation or Silylation) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection SIM Selected Ion Monitoring (SIM) Detection->SIM Calibration Construct Calibration Curve SIM->Calibration Quantification Quantification & Confirmation Calibration->Quantification

Caption: Workflow for GC-MS analysis following derivatization.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not the primary requirement.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, impurity profiling, and in complex matrices where specificity is critical. The requirement for a derivatization step adds to the sample preparation time but significantly improves chromatographic performance.

The successful inter-laboratory validation of either method, as demonstrated by the hypothetical data, would confirm its accuracy, precision, and overall reliability, ensuring consistent results across different testing sites.[5]

References

The Metabolic Stability of 4-(Trifluoromethyl)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. Among these, the 4-(trifluoromethyl)phenol moiety is frequently employed. This guide provides a comprehensive comparison of the metabolic stability of drugs derived from this compound against relevant alternatives, supported by experimental data and detailed methodologies.

Enhanced Metabolic Stability of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is often used as a bioisostere for a methyl (-CH3) group. The rationale behind this substitution lies in the high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. This makes the trifluoromethyl group significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[1] By replacing a metabolically labile methyl group with a trifluoromethyl group, a major metabolic pathway can be blocked, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1]

A prime example of this metabolic difference can be illustrated by comparing the established metabolic pathway of Celecoxib, which contains a p-tolyl (4-methylphenyl) group, with the expected metabolic fate of a hypothetical analog where the methyl group is replaced by a trifluoromethyl group. The primary route of metabolism for Celecoxib is the hydroxylation of the methyl group, a pathway that is blocked by the presence of a trifluoromethyl group.

Comparative Metabolic Stability Data

The following table summarizes the expected in vitro metabolic stability parameters for a compound containing a 4-methylphenyl group versus a 4-(trifluoromethyl)phenyl group, based on extensive data in the field.

Parameter4-Methylphenyl Moiety (e.g., in Celecoxib)4-(Trifluoromethyl)phenyl MoietyRationale for Difference
Primary Metabolic Pathway Oxidation of the methyl group to a hydroxymethyl, then a carboxylic acid derivative.Resistant to oxidation at the trifluoromethyl group. Metabolism shifts to other parts of the molecule.The strong C-F bonds in the trifluoromethyl group are not susceptible to enzymatic hydroxylation by CYP450 enzymes.[1]
In Vitro Half-life (t½) in Liver Microsomes ShorterLongerThe blockage of a primary metabolic pathway leads to a slower rate of clearance of the parent drug.[1]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking a key metabolic site reduces this value.[1]
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.Significantly reduced, as a major metabolic pathway is inhibited.Blocking a primary site of metabolism limits the formation of downstream metabolites.[1]

Potential Liabilities of the this compound Scaffold

Despite the enhanced metabolic stability against oxidative metabolism, the this compound moiety itself can present a potential liability through a non-enzymatic pathway. Research has shown that this compound can spontaneously hydrolyze in an aqueous environment at physiological pH to form a reactive quinone methide intermediate.[2] This reactive species can then alkylate cellular macromolecules, such as proteins, which can lead to cytotoxicity.[2] This is a critical consideration in drug design and safety assessment.

Alternatives to the this compound Moiety

Given the potential for quinone methide formation, researchers may consider alternatives to the this compound scaffold to improve the overall safety and metabolic profile of a drug candidate. One such alternative is the use of a difluoromethoxy (-OCF2H) group. The difluoromethoxy group is often used as a metabolically robust bioisostere of the methoxy group, preventing O-demethylation, another common metabolic pathway.[3] While it also contains fluorine, its electronic properties and potential for forming reactive intermediates may differ from the trifluoromethylphenol group.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical in vitro assay to determine the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound

  • Positive control compounds (with known high and low clearance)

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) can be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Compound, Microsomes, NADPH) pre_incubate Pre-incubate Compound + Microsomes prep_reagents->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Add Stop Solution) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

metabolic_pathways cluster_methyl 4-Methylphenyl Derivative (e.g., Celecoxib) cluster_trifluoromethyl 4-(Trifluoromethyl)phenyl Derivative Parent_Methyl Parent Drug (with -CH3 group) CYP450_Methyl CYP450 Oxidation Parent_Methyl->CYP450_Methyl Hydroxymethyl Hydroxymethyl Metabolite CYP450_Methyl->Hydroxymethyl ADH ADH Oxidation Hydroxymethyl->ADH Carboxy Carboxylic Acid Metabolite ADH->Carboxy Parent_CF3 Parent Drug (with -CF3 group) Blocked Metabolically Stable (Oxidation Blocked) Parent_CF3->Blocked Hydrolysis Spontaneous Hydrolysis (Non-enzymatic) Parent_CF3->Hydrolysis QuinoneMethide Reactive Quinone Methide Intermediate Hydrolysis->QuinoneMethide Alkylation Macromolecule Alkylation (Toxicity) QuinoneMethide->Alkylation

Caption: Comparative metabolic pathways of methylphenyl vs. trifluoromethylphenyl derivatives.

References

The Trifluoromethyl Group: A Game-Changer in Drug Design with Trifluoromethylated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced efficacy and optimized properties of drugs featuring trifluoromethylated phenol moieties reveals their significant advantages in modern drug discovery. By comparing key trifluoromethylated drugs with their non-fluorinated or alternative counterparts, this guide demonstrates the profound impact of this functional group on potency, selectivity, and pharmacokinetic profiles, supported by experimental data.

The strategic incorporation of a trifluoromethyl (-CF3) group into a phenol ring is a powerful tool in medicinal chemistry, transforming parent molecules into superior drug candidates. This guide provides a comparative analysis of prominent drugs containing trifluoromethylated phenols, illustrating how this single functional group can dramatically improve therapeutic outcomes. We will explore the structure-activity relationships, comparative efficacy, and pharmacokinetic advantages of these compounds through the lens of celebrated examples like the anti-inflammatory drug celecoxib, the antidepressant fluoxetine, and the antiandrogen bicalutamide.

The Power of the Trifluoromethyl Group

The trifluoromethyl group's unique electronic and steric properties are central to its role in drug design. Its strong electron-withdrawing nature can significantly alter the acidity of the phenolic hydroxyl group, influencing binding interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily. This metabolic stability often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] The lipophilicity conferred by the trifluoromethyl group can also enhance a drug's ability to penetrate cell membranes, improving its absorption and distribution.

Comparative Analysis of Trifluoromethylated Phenol Drugs

To illustrate the tangible benefits of incorporating a trifluoromethylated phenol moiety, we will compare three pairs of drugs:

  • Celecoxib vs. Rofecoxib (Anti-inflammatory Agents): A direct comparison of two selective COX-2 inhibitors, where celecoxib's trifluoromethyl group is a key structural differentiator.

  • Fluoxetine vs. Sertraline (Antidepressants): While not a direct structural analog comparison, this pair of widely used selective serotonin reuptake inhibitors (SSRIs) highlights the successful application of the trifluoromethyl group in a blockbuster drug.

  • Bicalutamide vs. Flutamide (Antiandrogens): A look at two nonsteroidal antiandrogens used in the treatment of prostate cancer, where structural modifications, including the presence of a trifluoromethyl group, impact potency and pharmacokinetics.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for each drug pair, providing a clear comparison of their performance.

Table 1: Comparative Potency of COX-2 Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-1157.6
COX-2 0.04
RofecoxibCOX-118.935
COX-20.53

Data sourced from multiple studies.[2][3][4]

Table 2: Comparative Pharmacokinetics of COX-2 Inhibitors

CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (hours)
Celecoxib ~649711
Rofecoxib938717

Data sourced from multiple studies.[5][6]

Table 3: Comparative Potency of SSRIs

CompoundTargetIC50 (nM)
Fluoxetine Serotonin Transporter (SERT)17
SertralineSerotonin Transporter (SERT)~1.5 - 2.5

Note: IC50 values can vary depending on the assay conditions.[7]

Table 4: Comparative Pharmacokinetics of SSRIs

CompoundProtein Binding (%)Elimination Half-life (hours)Active Metabolite
Fluoxetine 94.524-72Norfluoxetine (t½ = 144-360h)
Sertraline98.526Desmethylsertraline (t½ = 62-104h)

Table 5: Comparative Pharmacokinetics of Antiandrogens

CompoundProtein Binding (%)Elimination Half-life (days)Active Metabolite
Bicalutamide 966-10(R)-Bicalutamide
Flutamide94-96~0.25 (for active metabolite)2-Hydroxyflutamide

Data sourced from multiple studies.[8][9][10]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures provides a deeper understanding of the role of these drugs.

Experimental Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_enzyme Prepare COX-1 and COX-2 Enzymes pre_incubate Pre-incubate Enzyme with Celecoxib or Vehicle prep_enzyme->pre_incubate prep_celecoxib Prepare Serial Dilutions of Celecoxib prep_celecoxib->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate terminate Terminate Reaction incubate->terminate measure_pge2 Measure PGE2 Production (EIA) terminate->measure_pge2 calculate_inhibition Calculate % Inhibition and IC50 measure_pge2->calculate_inhibition

Caption: Workflow for determining COX inhibition.

Celecoxib's Mechanism of Action in Inflammation AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib inhibits COX-2, blocking inflammation.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period and then terminate it.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes

  • Test compound

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in a suitable solvent.

  • In a 96-well plate, pre-incubate the human liver microsomes with the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Serotonin Reuptake Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the serotonin transporter (SERT).

Materials:

  • Cells expressing human SERT (e.g., HEK293 cells)

  • [³H]-Serotonin (radioligand)

  • Test compound (e.g., Fluoxetine)

  • Assay buffer

  • Scintillation counter

Procedure:

  • Culture the SERT-expressing cells in 96-well plates.

  • Prepare serial dilutions of the test compound.

  • Wash the cells with assay buffer and then incubate them with various concentrations of the test compound or vehicle.

  • Add a fixed concentration of [³H]-Serotonin to each well and incubate for a specific time at 37°C.

  • Terminate the uptake by washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition of serotonin reuptake for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[12][13]

Conclusion

The strategic incorporation of trifluoromethylated phenols has unequivocally demonstrated its value in enhancing the therapeutic profiles of a diverse range of drugs. The case studies of celecoxib, fluoxetine, and bicalutamide provide compelling evidence of the benefits conferred by the trifluoromethyl group, including increased potency, improved metabolic stability, and favorable pharmacokinetic properties. As drug discovery continues to evolve, the trifluoromethylated phenol moiety will undoubtedly remain a crucial component in the medicinal chemist's toolkit for designing the next generation of safer and more effective medicines.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-(Trifluoromethyl)phenol is critical for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this hazardous chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat.

Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety. As a halogenated organic compound, this compound waste must be collected separately from other waste streams.

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Corrosive).

  • Incompatible Materials: Do not mix this compound waste with acids, bases, or non-halogenated organic solvents in the same container to prevent dangerous reactions.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures the chemical is managed and destroyed in a compliant and environmentally sound manner, typically via high-temperature incineration.

Under no circumstances should this compound or its treated waste be disposed of down the sanitary sewer.

While in-lab treatment to neutralize the acidity of this compound is possible, the resulting salt solution remains hazardous and must be collected for professional disposal.

Quantitative Disposal Parameters

The following table summarizes general quantitative parameters for the disposal of laboratory chemical waste. Note that these are not specific to this compound and that local regulations may vary.

ParameterGuidelineCitation(s)
pH for Neutralization 5.5 - 9.0[1][2]
Sewer Discharge pH Prohibited for this compound. Generally, for permissible substances, the pH must be between 5.5 and 12.0, but this does not apply to hazardous organic chemicals.[3][4]
Concentration Limits Sewer disposal is prohibited. For collection, do not fill waste containers beyond 90% capacity.[5]
Storage Time Limits Varies by generator status (e.g., Small Quantity Generator vs. Large Quantity Generator) and local regulations. Typically, waste can be stored in a Satellite Accumulation Area (SAA) for up to one year before being moved to a central storage area.[3][6][3][6]

Experimental Protocol: Neutralization for Waste Collection

This protocol details the neutralization of small quantities of acidic this compound waste for collection purposes only. The final neutralized product is still considered hazardous waste.

Objective: To neutralize the acidity of a this compound solution before collection by a licensed waste disposal service.

Materials:

  • This compound waste solution

  • 5% Sodium Bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH) solution

  • pH paper or calibrated pH meter

  • Appropriate hazardous waste container (for halogenated organic waste)

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood. Place the beaker containing the this compound waste solution in an ice bath on a stir plate to manage any exothermic reaction.

  • Dilution: If the waste is concentrated, slowly add it to cold water to achieve a concentration of approximately 5% or 1 M. Always add the acidic compound to water, never the other way around.[7]

  • Neutralization: Begin stirring the diluted waste solution. Slowly add the 5% sodium bicarbonate or sodium hydroxide solution dropwise.[7][8]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.[7]

  • Collection: Once neutralized, carefully transfer the solution to the designated "Halogenated Organic Waste" container.

  • Final Disposal: Seal the container and ensure it is properly labeled. Arrange for pickup by a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste - Pure substance? - Dilute solution? segregate Segregate as 'Halogenated Organic Waste' assess->segregate ppe->assess neutralize_q Small quantity & requires neutralization before pickup? segregate->neutralize_q neutralize_proc Follow Neutralization Protocol (See Section 5) neutralize_q->neutralize_proc Yes collect_waste Collect in Labeled Hazardous Waste Container neutralize_q->collect_waste No neutralize_proc->collect_waste licensed_disposal Arrange Pickup by Licensed Waste Disposal Co. collect_waste->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-(Trifluoromethyl)phenol, a compound that requires careful management due to its hazardous properties.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and/or a face shield should be worn, especially when there is a potential for splashes.[3]
Hand Protection Wear appropriate chemical-resistant gloves. For handling phenols, butyl rubber or neoprene gloves are recommended.[3][4] For incidental contact with dilute solutions (<10%), double exam-style nitrile or thicker (8mil) nitrile gloves can be used.[3] Always inspect gloves before use and change them immediately if contaminated.[5]
Skin and Body Protection A fully buttoned lab coat is required.[3] For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[3] Long pants and closed-toe shoes are mandatory in any laboratory handling this chemical.[3]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6] If a fume hood is not available or in case of a large spill, a fit-tested respirator with an appropriate filter (e.g., type A-P) should be used.[6][7]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and an emergency eyewash station are readily accessible.[1] Never work alone when handling this chemical.[4]

  • Engineering Controls: Always handle this compound inside a properly functioning chemical fume hood.[3][6]

  • Donning PPE: Put on all required PPE as detailed in Table 1 before opening the container.

  • Dispensing: Carefully weigh or measure the required amount of the chemical. Avoid creating dust.[8]

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[9]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9]

  • Keep away from heat, sparks, and open flames.[2]

  • Store locked up or in an area accessible only to authorized personnel.[2]

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is critical. A clear disposal plan prevents environmental contamination.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[8][9] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] For phenol exposure, it is highly recommended to wipe the affected area with polyethylene glycol (PEG) 300 or 400.[4][10] Seek immediate medical attention.[1]
Eye Contact Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8][9] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Do NOT induce vomiting.[1][8] Rinse the mouth with water.[1][8] Never give anything by mouth to an unconscious person.[1][8] Call a poison control center or doctor immediately.[8][11]

Spill Response:

  • Minor Spills: Evacuate unnecessary personnel.[1] Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or dry sand.[10][12] Collect the material into a suitable, closed container for disposal.[5][8]

  • Major Spills: Evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[9]

  • All waste must be collected in properly labeled, sealed containers.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[12] It may be possible to dispose of the chemical in a designated chemical incinerator equipped with an afterburner and scrubber.[1][12]

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handle_dispense Dispense Chemical prep_emergency->handle_dispense Proceed to Handling handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup dispose_collect Collect Waste in Labeled Container handle_experiment->dispose_collect cleanup_doff_ppe Doff PPE cleanup_decontaminate->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash cleanup_store Store Chemical Securely cleanup_wash->cleanup_store dispose_remove Dispose via Hazardous Waste Protocol cleanup_store->dispose_remove dispose_collect->dispose_remove

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.